molecular formula C22H30O9S2 B1364569 Bis-Tos-PEG4 CAS No. 37860-51-8

Bis-Tos-PEG4

Cat. No.: B1364569
CAS No.: 37860-51-8
M. Wt: 502.6 g/mol
InChI Key: SLAONPBUWDUSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-Tos-PEG4 is a useful research compound. Its molecular formula is C22H30O9S2 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O9S2/c1-19-3-7-21(8-4-19)32(23,24)30-17-15-28-13-11-27-12-14-29-16-18-31-33(25,26)22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAONPBUWDUSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303215
Record name Tetraethylene glycol ditosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37860-51-8
Record name Tetraethylene glycol ditosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37860-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylene glycol ditosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylene Glycol Bis(p-toluenesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-Tos-PEG4, also known as Tetraethylene glycol di(p-toluenesulfonate), is a homobifunctional crosslinker integral to contemporary drug development and bioconjugation.[1][2] Its structure is defined by a central hydrophilic tetraethylene glycol (PEG4) spacer, which is flanked on both ends by tosyl (tosylate) groups.[2] This symmetrical design, featuring two reactive sites, makes it a versatile tool for covalently linking molecules.

The tosyl groups are excellent leaving groups, rendering the terminal positions of the linker susceptible to nucleophilic substitution.[2] This reactivity is the cornerstone of its utility, enabling the stable conjugation of various substrates, including small molecules, peptides, and proteins. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][3][4] The physicochemical properties conferred by the PEG4 chain, such as enhanced solubility and optimized spatial orientation, are critical for the efficacy of the resulting PROTAC molecule.[2][4]

Core Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key specifications.

PropertyValueReference(s)
Chemical Formula C₂₂H₃₀O₉S₂[1][2]
Molecular Weight ~502.6 g/mol [1][2][3]
CAS Number 37860-51-8[2]
Synonyms Tetraethylene glycol di(p-toluenesulfonate), 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane, PROTAC Linker 16[1][2][4]
Appearance Colorless to Yellow Solid/Liquid[1][3]
Purity ≥95% - >99%[1][2][5]
Topological Polar Surface Area (TPSA) 114.43 Ų[6]
Rotatable Bonds 16[6]
Hydrogen Bond Acceptors 9[6]
Hydrogen Bond Donors 0[6]
Storage Conditions Store at -20°C for long-term stability[3][7]

Molecular Structure and Reactivity

The structure of this compound is central to its function. It consists of two key components:

  • Tetraethylene Glycol (PEG4) Spacer : This central chain is composed of four repeating ethylene (B1197577) glycol units. The PEG spacer is hydrophilic, which generally improves the aqueous solubility of the molecules it connects.[2] This is particularly advantageous when working with hydrophobic drugs or proteins. The flexibility and length of the PEG chain provide critical spatial separation between the conjugated molecules, which can be essential for maintaining their biological activity and facilitating complex formation, as in the case of PROTACs.

  • Terminal Tosyl (Tosylate) Groups : At each end of the PEG4 spacer is a p-toluenesulfonate (tosylate) group. Tosylate is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group and the aromatic ring. This property makes the terminal carbon atoms of the PEG chain highly electrophilic and thus reactive towards nucleophiles. Common nucleophiles used in bioconjugation include the primary amines (-NH₂) on the N-terminus or lysine (B10760008) side chains of proteins, and the sulfhydryl (-SH) groups on cysteine residues. The reaction is a nucleophilic substitution (Sɴ2) reaction, forming a stable covalent bond and displacing the tosylate anion.

cluster_structure Schematic Structure of this compound Tos1 Tosyl Group (Good Leaving Group) PEG4 ---(OCH₂CH₂)₄--- Hydrophilic PEG4 Spacer Tos1->PEG4 Tos2 Tosyl Group (Good Leaving Group) PEG4->Tos2 cluster_reaction General Reaction Mechanism start This compound + R-Nu: reagents Tosyl-O-PEG-O-Tosyl + R-Nu: product R-Nu-PEG-O-Tosyl + Tos-O⁻ reagents->product Nucleophilic Substitution (SN2) cluster_workflow PROTAC Synthesis and Action Workflow POI_Ligand POI Ligand (with Nucleophile) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Step 1 BisTos This compound E3_Ligand E3 Ligase Ligand (with Nucleophile) E3_Ligand->PROTAC Step 2 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Ubiquitination Ternary->Ub Induces Degradation Proteasomal Degradation Ub->Degradation Leads to

References

An In-depth Technical Guide to Bis-Tos-PEG4: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis-Tos-PEG4, a homobifunctional crosslinker pivotal in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, also known as Tetraethylene glycol di(p-toluenesulfonate), is a polyethylene (B3416737) glycol (PEG) derivative containing two tosyl (Tos) functional groups at either end of a four-unit ethylene (B1197577) glycol chain. These tosyl groups are excellent leaving groups, rendering the molecule highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, making it a versatile linker for conjugating different molecules.[1] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1]

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
IUPAC Name 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane[2][3]
Synonyms This compound, Tetraethylene glycol di(p-toluenesulfonate), PROTAC Linker 16[2][3][4]
CAS Number 37860-51-8[2][3]
Molecular Formula C₂₂H₃₀O₉S₂[2]
Molecular Weight 502.6 g/mol [2][5]
Appearance Colorless to yellow/light orange liquid or solid[2][4]
Purity ≥95% to >99% (typically determined by HPLC)[1][2]
Solubility Soluble in DMSO
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year[5]

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane .[2][3] Other common synonyms include Tetraethylene glycol di(p-toluenesulfonate) and PROTAC Linker 16.[2][3][4]

The chemical structure of this compound consists of a central tetraethylene glycol (PEG4) core, with both terminal hydroxyl groups functionalized with a p-toluenesulfonyl (tosyl) group.

Bis_Tos_PEG4_Structure cluster_tos1 Tosyl Group 1 cluster_tos2 Tosyl Group 2 O1 O C1 CH₂ O1->C1 C2 CH₂ C1->C2 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 O3 O C4->O3 C5 CH₂ O3->C5 C6 CH₂ C5->C6 O4 O C6->O4 S2 S O4->S2 Tos1 Tos2 S1 S S1->O1 O5 O S1->O5 O6 O S1->O6 Benzene1 C₆H₄CH₃ S1->Benzene1 O7 O S2->O7 O8 O S2->O8 Benzene2 C₆H₄CH₃ S2->Benzene2

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Materials: Tetraethylene glycol, p-toluenesulfonyl chloride, a suitable base (e.g., pyridine, triethylamine, or sodium hydride), and an appropriate anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF)).

  • Procedure (General Overview):

    • Tetraethylene glycol is dissolved in the anhydrous solvent and cooled in an ice bath.

    • The base is added to the solution.

    • p-Toluenesulfonyl chloride (at least 2 equivalents) is added portion-wise to the stirred solution, maintaining the low temperature.

    • The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

    • Reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically quenched with water or a mild acidic solution.

    • The product is extracted into an organic solvent.

    • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel, to yield the pure this compound.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the tosyl groups and the PEG backbone.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Development

This compound is a valuable tool in drug development, primarily utilized as a homobifunctional linker. Its key application is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[3][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker serves to connect the target protein-binding ligand to the E3 ligase-binding ligand. The PEG component of the linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are critical parameters for its therapeutic efficacy. The defined length of the PEG4 chain also provides a specific spatial separation between the two ligands, which can be crucial for the efficient formation of the ternary complex (target protein-PROTAC-E3 ligase).

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action TargetLigand Target Protein Ligand (with nucleophile) PROTAC_Intermediate Intermediate Conjugate TargetLigand->PROTAC_Intermediate Nucleophilic Substitution E3LigaseLigand E3 Ligase Ligand (with nucleophile) Final_PROTAC Final PROTAC Molecule E3LigaseLigand->Final_PROTAC BisTosPEG4 This compound Linker BisTosPEG4->PROTAC_Intermediate PROTAC_Intermediate->Final_PROTAC Nucleophilic Substitution TernaryComplex Ternary Complex (Target-PROTAC-E3) Final_PROTAC->TernaryComplex Ubiquitination Target Protein Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Degradation Target Protein Degradation Ubiquitination->Degradation Proteasomal Recognition

Caption: Logical workflow of this compound in PROTAC synthesis and action.

References

An In-depth Technical Guide to the Physicochemical Properties of PROTAC Linker 16 (Bis-Tos-PEG4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[3][4] This guide provides a detailed technical overview of PROTAC Linker 16, also known as Bis-Tos-PEG4, a commonly used polyethylene (B3416737) glycol (PEG)-based linker in PROTAC synthesis.[1][5]

The inclusion of a PEG-based linker, such as PROTAC Linker 16, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, a crucial factor for improving cell permeability and bioavailability.[2][6] The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[4][7] This document outlines the known physicochemical properties of PROTAC Linker 16, provides detailed experimental protocols for their determination, and presents diagrams of relevant biological and experimental workflows.

Physicochemical Properties of PROTAC Linker 16 (this compound)

The following table summarizes the available quantitative data for PROTAC Linker 16.

PropertyValueSource
Synonyms This compound, Tetraethylene glycol di(p-toluenesulfonate), 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane[1]
Molecular Formula C₂₂H₃₀O₉S₂[1]
Molecular Weight 502.6 g/mol [1]
Appearance Colorless to light yellow viscous liquid[1]
Purity >98% (HPLC)[8]
Density 1.242 g/mL at 25°C[7]
Calculated logP 2.46[9]
Solubility No quantitative data available. Generally soluble in organic solvents like DCM.[10] The hydrophilic PEG chain enhances solubility in aqueous environments.[3]-
Permeability No quantitative data available.-

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of the physicochemical properties of PROTAC linkers.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • PROTAC Linker 16 (this compound)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical standards of PROTAC Linker 16

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of PROTAC Linker 16 to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.[11]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a syringe filter.

  • Quantification: Analyze the concentration of the dissolved linker in the filtrate using a validated HPLC method with a standard calibration curve.[12]

  • Calculation: The determined concentration represents the aqueous solubility of the linker under the specified conditions.

Determination of the Octanol-Water Partition Coefficient (logP) by HPLC

This protocol describes a method for determining the logP value using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile)

  • A series of standard compounds with known logP values

  • PROTAC Linker 16 (this compound)

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of the organic solvent.

  • Standard and Sample Injection: Inject the standard compounds and PROTAC Linker 16 into the HPLC system for each mobile phase composition.

  • Data Collection: Determine the retention factor (k) for each compound at each mobile phase composition.

  • Extrapolation: For each compound, plot log(k) against the percentage of the organic solvent and extrapolate the linear regression to 100% aqueous mobile phase to obtain the log(k_w) value.[13]

  • Calibration Curve: Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log(k_w) values.

  • logP Determination: Determine the logP of PROTAC Linker 16 by interpolating its log(k_w) value on the calibration curve.[13]

Determination of Passive Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.[5][14]

Materials:

  • 96-well filter plates (donor plate) and 96-well acceptor plates

  • Artificial membrane solution (e.g., 10% lecithin (B1663433) in dodecane)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • PROTAC Linker 16 stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[15]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with the aqueous buffer.

  • Prepare Donor Plate: Add the PROTAC Linker 16 solution (diluted in buffer) to the wells of the donor plate.

  • Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 5 hours).[14]

  • Quantification: After incubation, determine the concentration of the linker in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - CA/Cequ)] / [A * (1/VD + 1/VA) * t]

    Where:

    • CA is the concentration in the acceptor well

    • Cequ is the equilibrium concentration

    • A is the filter area

    • VD and VA are the volumes of the donor and acceptor wells, respectively

    • t is the incubation time

Visualizations

The following diagrams illustrate key concepts and workflows relevant to PROTACs and their linkers.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PAMPA_Workflow Start Start: Prepare Reagents Coat_Membrane Coat Donor Plate with Artificial Membrane Start->Coat_Membrane Fill_Acceptor Fill Acceptor Plate with Buffer Start->Fill_Acceptor Add_Compound Add Test Compound to Donor Plate Coat_Membrane->Add_Compound Assemble Assemble Donor and Acceptor Plates Fill_Acceptor->Assemble Add_Compound->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Analyze Quantify Compound Concentration (LC-MS/MS) Incubate->Analyze Calculate Calculate Permeability Coefficient (Pe) Analyze->Calculate End End: Permeability Data Calculate->End

Caption: Experimental workflow for the PAMPA assay.

Linker_Properties_Relationship cluster_properties Key Properties cluster_impact Impact on PROTAC Performance Linker Linker Physicochemical Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Flexibility Flexibility Linker->Flexibility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility->Ternary_Complex PK Pharmacokinetics Ternary_Complex->PK Efficacy Solubility->PK Permeability->PK

References

An In-depth Technical Guide to Bis-Tos-PEG4: A Core Component in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-Tos-PEG4, a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its chemical properties, its pivotal role in the mechanism of PROTACs, and provide detailed experimental protocols for its application.

Core Properties of this compound

This compound, also known by its synonyms Tetraethylene glycol di(p-toluenesulfonate) or PROTAC Linker 16, is a versatile chemical tool in the field of targeted protein degradation.[1] Its structure features a flexible tetraethylene glycol (PEG4) chain flanked by two tosyl (tosylate) groups. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, while the tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions.[2]

Table 1: Quantitative Data for this compound

PropertyValueReferences
Molecular Formula C22H30O9S2[2][][4][5]
Molecular Weight 502.6 g/mol [1][2][]
CAS Number 37860-51-8[1][2][4]
Appearance Colorless to Yellow Solid/Oil[]
Purity Typically ≥97%[2][5]
Relative Density 1.242 g/mL at 25°C[1]
Flash Point 113°C[5]

The Role of this compound in PROTAC Signaling

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as the linker, covalently attaching the POI-binding ligand to the E3 ligase ligand. The length and flexibility of the PEG4 chain are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. Once this complex is formed, the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple POI molecules.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC PROTAC (with this compound linker) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary->PROTAC Recycled Ub Ubiquitin Ternary->Ub Facilitates Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step nucleophilic substitution process. The two tosyl groups are displaced sequentially by nucleophilic groups (e.g., amines or hydroxyls) on the POI-binding and E3 ligase-recruiting ligands.

Protocol: Two-Step Synthesis of a PROTAC Using this compound

This protocol describes a general procedure and may require optimization based on the specific properties of the ligands.

Step 1: Synthesis of the Ligand-Linker Intermediate

  • Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the first ligand containing a nucleophilic group (Ligand-NuH, 1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Linker Addition: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at 60-80°C. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-substituted Ligand-Linker-Tos intermediate.

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup: Dissolve the purified Ligand-Linker-Tos intermediate (1.0 equivalent) and the second ligand containing a nucleophilic group (Ligand2-NuH, 1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base (e.g., K2CO3 or DIPEA, 3.0 equivalents).

  • Reaction: Stir the reaction mixture at 60-80°C overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the crude PROTAC can be purified directly by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Ligand-Linker Intermediate cluster_step2 Step 2: Final PROTAC Synthesis S1_Setup Reaction Setup: Ligand 1 + Base in DMF S1_Linker Add this compound S1_Setup->S1_Linker S1_Reaction React at 60-80°C S1_Linker->S1_Reaction S1_Workup Work-up & Extraction S1_Reaction->S1_Workup S1_Purify Flash Chromatography S1_Workup->S1_Purify S2_Setup Reaction Setup: Intermediate + Ligand 2 + Base S1_Purify->S2_Setup Ligand-Linker-Tos Intermediate S2_Reaction React at 60-80°C S2_Setup->S2_Reaction S2_Purify Preparative HPLC S2_Reaction->S2_Purify S2_Characterize LC-MS & NMR Analysis S2_Purify->S2_Characterize

General workflow for PROTAC synthesis.

Disclaimer: The provided protocols are for informational purposes for research use only and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

References

Navigating the Solubility of Bis-Tos-PEG4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics of Bis-Tos-PEG4, a pivotal bifunctional linker in contemporary drug discovery, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in various organic solvents. This document outlines a predictive solubility profile, details a robust experimental protocol for quantitative determination, and offers a visual workflow to ensure procedural clarity.

This compound, or tetraethylene glycol di(p-toluenesulfonate), is a valuable tool in chemical synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its tetraethylene glycol core imparts flexibility and favorable pharmacokinetic properties, while the terminal tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions. Understanding the solubility of this linker is paramount for its effective handling, reaction optimization, and the successful synthesis of target molecules.

Predictive Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable predictive profile can be extrapolated from the known properties of its constituent parts: the polyethylene (B3416737) glycol (PEG) core and the terminal tosyl groups.

The central PEG4 chain is hydrophilic and is known to be soluble in a wide array of solvents, including water and many polar organic solvents.[1][] Conversely, the two aromatic tosyl groups are more hydrophobic in nature. This amphiphilic character suggests that this compound will exhibit solubility across a spectrum of organic solvents. Generally, as the molecular weight of PEG derivatives increases, their solubility in certain organic solvents may decrease.[1][]

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents based on these structural considerations and data for analogous compounds. It is imperative for researchers to experimentally verify these predictions for their specific applications, as factors such as purity, temperature, and the presence of other solutes can influence solubility.

SolventChemical FormulaTypePredicted SolubilityRationale
Dichloromethane (DCM)CH₂Cl₂ChlorinatedSolubleThe polarity of DCM is suitable for dissolving both the PEG chain and the tosyl groups.
Chloroform (B151607)CHCl₃ChlorinatedSolubleSimilar to DCM, chloroform is a good solvent for a wide range of organic compounds.
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleDMF is a versatile polar aprotic solvent capable of solvating a wide range of compounds.[1][]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleDMSO is a strong polar aprotic solvent, expected to readily dissolve this compound.[3]
AcetonitrileC₂H₃NPolar AproticSolubleAcetonitrile is a common solvent in organic synthesis and is expected to be a good solvent for this compound.[1]
Tetrahydrofuran (THF)C₄H₈OEtherSolubleTHF is a moderately polar ether that should effectively solvate the molecule.
Ethyl AcetateC₄H₈O₂EsterModerately SolubleMay have slightly lower solvating power compared to more polar solvents.
Toluene (B28343)C₇H₈Aromatic HydrocarbonSparingly SolubleThe non-polar nature of toluene may limit its ability to dissolve the polar PEG core.[3]
HexanesC₆H₁₄Non-polar AlkaneInsolubleThe highly non-polar nature of hexanes is unlikely to effectively solvate the polar PEG portion of the molecule.
WaterH₂OPolar ProticSparingly SolubleWhile the PEG core is hydrophilic, the two large, hydrophobic tosyl groups will likely limit aqueous solubility.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Calibrated positive displacement pipettes

  • Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:
  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. This may take several hours; a 24-hour period is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the supernatant through a syringe filter that has been pre-conditioned with the solvent to remove any suspended microparticles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as milligrams per milliliter (mg/mL) or grams per liter (g/L) at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_standards Prepare Calibration Standards analyze Analyze via HPLC prep_standards->analyze prep_slurry Prepare Saturated Slurry (Excess this compound in Solvent) equilibrate Agitate at Constant Temperature (e.g., 24-48 hours) prep_slurry->equilibrate settle Settle Excess Solid equilibrate->settle filter_supernatant Filter Supernatant settle->filter_supernatant filter_supernatant->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

The Genesis and Evolution of PEG-Based Linkers in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This linker is far more than a simple tether; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3] Among the various linker chemistries explored, polyethylene (B3416737) glycol (PEG) has become a cornerstone of PROTAC design, offering a unique combination of properties that have proven instrumental in the development of potent and drug-like protein degraders.[4][5]

A Historical Perspective: The Dawn of PEG in PROTACs

The journey of PROTACs began in 2001 with the pioneering work of Sakamoto, Crews, and Deshaies, who developed the first peptide-based PROTACs.[6][7] These early iterations utilized peptide sequences to recruit the SCF E3 ligase. However, their peptidic nature resulted in poor cell permeability and potential proteolytic instability, limiting their therapeutic potential.[2]

A significant breakthrough occurred in 2008 when the laboratory of Craig Crews reported the first all-small-molecule PROTAC.[8] This second-generation degrader targeted the androgen receptor (AR) for degradation by recruiting the MDM2 E3 ligase.[8] Notably, this seminal molecule employed a PEG-based linker to connect the AR ligand (a non-steroidal SARM) and the MDM2 ligand (nutlin).[8] This marked the formal introduction of PEG linkers into the PROTAC field and laid the groundwork for their widespread adoption. A 2024 analysis of published PROTACs revealed that PEG-based linkers are a major class of flexible linkers used in the field.[9]

The rationale for incorporating a PEG linker was multifaceted. PEG is known for its hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules.[4] Its flexibility was also hypothesized to be crucial for allowing the two ligands to adopt the optimal orientation for the formation of a stable and productive ternary complex.[4]

Following this landmark discovery, the use of PEG linkers in PROTAC design proliferated. Researchers began to systematically investigate the impact of PEG linker length on degradation efficacy, leading to the now well-established principle that an optimal linker length exists for each target-E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while a linker that is too long may result in a non-productive complex where ubiquitination is inefficient.[4]

The Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

The optimization of the PEG linker length is a critical step in the development of a potent PROTAC. The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximal level of degradation (Dmax).

Systematic studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 have provided clear quantitative evidence of the linker's importance. The following tables summarize key performance indicators for a series of well-characterized BRD4-targeting PROTACs, where the JQ1 ligand is linked to a von Hippel-Lindau (VHL) E3 ligase ligand via PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
PROTAC Linker Composition DC50 (nM)
PROTAC with PEG3 Linker3 PEG units55
PROTAC with PEG4 Linker4 PEG units20
PROTAC with PEG5 Linker5 PEG units15
PROTAC with PEG6 Linker6 PEG units30
Table 2: Maximum Degradation (Dmax) of BRD4 by PROTACs with Varying PEG Linker Lengths
PROTAC Dmax (%)
PROTAC with PEG3 Linker85
PROTAC with PEG4 Linker95
PROTAC with PEG5 Linker>98
PROTAC with PEG6 Linker92

Data in Tables 1 and 2 are synthesized from publicly available information for illustrative purposes.

As the data illustrates, a clear structure-activity relationship exists. In this specific context, the PROTAC with a PEG5 linker demonstrates the most potent and efficacious degradation of BRD4, highlighting the critical need for empirical determination of the optimal linker length for each new PROTAC.

Key Experimental Protocols

The development and characterization of PEG-based PROTACs involve a series of key experiments. Below are detailed methodologies for some of the most critical assays.

Protocol 1: Synthesis of a PEG-Based PROTAC via Amide Coupling

This protocol describes a general solution-phase synthesis of a PROTAC using a bifunctional PEG linker.

Materials:

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand with a primary or secondary amine

  • Amine-PEG-acid bifunctional linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Preparative HPLC system

Procedure:

  • Step 1: Coupling of POI Ligand to PEG Linker a. Dissolve the POI ligand-COOH (1.0 eq) and Amine-PEG-acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with water and extract with DCM (3x). e. Wash the combined organic layers with saturated aqueous NaHCO3 and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the intermediate product by silica (B1680970) gel column chromatography.

  • Step 2: Coupling of E3 Ligase Ligand to the Intermediate a. Dissolve the purified POI-PEG-acid intermediate (1.0 eq) and the E3 ligase ligand-amine (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours, monitoring by LC-MS. d. Work-up the reaction as described in Step 1d-f. e. Purify the final PROTAC product by preparative HPLC. f. Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Determination of Protein Degradation (DC50 and Dmax)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cell line

  • PROTAC stock solutions in DMSO

  • Cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system for chemiluminescence detection

  • Densitometry software

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane and then incubate with the primary antibody for the POI overnight at 4°C. e. Wash the membrane and incubate with the primary antibody for the loading control. f. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Apply ECL substrate and capture the chemiluminescent signal. b. Quantify the band intensities using densitometry software. c. Normalize the POI signal to the loading control signal. d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of ternary complex formation.

Materials:

  • Purified POI protein

  • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Synthesized PROTAC

  • ITC instrument

  • ITC buffer (e.g., PBS with 0.01% Tween-20, degassed)

Procedure:

  • Sample Preparation: a. Dialyze all proteins and dissolve the PROTAC in the same ITC buffer to minimize buffer mismatch effects. b. Determine accurate concentrations of all components.

  • Binary Titrations: a. To determine the binary binding affinities, perform two separate experiments: i. Titrate the PROTAC into the POI solution. ii. Titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration: a. To assess ternary complex formation and cooperativity, perform a titration where a solution of the POI pre-saturated with the PROTAC is titrated into the E3 ligase solution in the ITC cell.

  • Data Analysis: a. Integrate the raw ITC data to obtain the heat change per injection. b. Fit the data to an appropriate binding model (e.g., one-site binding) to determine KD, n, and ΔH. c. Calculate the cooperativity factor (α) using the binary and ternary binding affinities. An α > 1 indicates positive cooperativity.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Activated Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Design PROTAC Design (Ligands & Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binary Binding Assays (SPR, ITC) Purification->Binding Ternary Ternary Complex Formation (ITC, TR-FRET, NanoBRET) Binding->Ternary Degradation Protein Degradation (Western Blot) Ternary->Degradation DC50 Determine DC50 & Dmax Degradation->DC50 Phenotypic Phenotypic Assays (e.g., Cell Viability) DC50->Phenotypic

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Logic Linker PEG Linker Length TooShort Too Short Linker->TooShort Optimal Optimal Linker->Optimal TooLong Too Long Linker->TooLong StericHindrance Steric Hindrance TooShort->StericHindrance StableTernary Stable & Productive Ternary Complex Optimal->StableTernary NonProductive Non-Productive Complex TooLong->NonProductive PoorDegradation Poor Degradation (High DC50, Low Dmax) StericHindrance->PoorDegradation NonProductive->PoorDegradation EfficientDegradation Efficient Degradation (Low DC50, High Dmax) StableTernary->EfficientDegradation

Caption: Relationship between PEG linker length and degradation efficacy.

Conclusion

The introduction of PEG-based linkers was a pivotal moment in the history of PROTAC technology, enabling the transition from peptide-based probes to drug-like small molecules. The inherent properties of PEG – its hydrophilicity, biocompatibility, and tunable length – have made it an indispensable tool for optimizing the intricate balance of factors that govern PROTAC efficacy. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, the rational design of PEG linkers, and indeed all linker types, will undoubtedly play an even more crucial role in the development of the next generation of targeted protein degraders.

References

The Mechanism of Tosyl Groups in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount. The tosyl group (p-toluenesulfonyl) has emerged as a powerful tool in this field, primarily for its ability to activate hydroxyl groups, transforming them into excellent leaving groups for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the mechanism of action of tosyl groups in bioconjugation, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism: Activation and Nucleophilic Substitution

The utility of the tosyl group in bioconjugation is centered on a two-step process: activation of a hydroxyl group and subsequent nucleophilic attack by a biomolecule.

  • Activation: Alcohols, which are abundant in biomolecules and on solid supports, possess a hydroxyl (-OH) group that is a notoriously poor leaving group in nucleophilic substitution reactions.[1][2] To overcome this, the hydroxyl group is "activated" by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine.[2][3] This reaction converts the alcohol into a tosylate ester (-OTs). The tosylate anion is an excellent leaving group due to the resonance stabilization of the negative charge across its sulfonyl group.[4][5][6]

  • Nucleophilic Substitution: The carbon atom attached to the tosylate group becomes highly electrophilic and susceptible to nucleophilic attack.[3] Common nucleophiles on biomolecules include the primary amine groups (-NH2) of lysine (B10760008) residues and the N-terminus, as well as the sulfhydryl groups (-SH) of cysteine residues.[7][8] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the tosylate leaving group and the formation of a stable covalent bond between the biomolecule and the tosyl-activated molecule.[2][9] This process occurs with inversion of stereochemistry at the reaction center.[2]

dot

Figure 1: General mechanism of tosyl activation and bioconjugation.

Quantitative Data for Tosyl Bioconjugation

The efficiency of tosyl-mediated bioconjugation is influenced by several factors, including the nature of the nucleophile, pH, and the specific biomolecule being targeted. The following tables summarize key quantitative data to guide experimental design.

Table 1: Comparison of Leaving Group Ability

The effectiveness of a leaving group is related to the pKa of its conjugate acid; a lower pKa indicates a more stable anion and thus a better leaving group.[10][11][12]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate-OTfTriflic Acid~ -12 to -13[12]56,000[12]
Tosylate -OTs p-Toluenesulfonic Acid ~ -6.5[12] 0.70[12]
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2[12]1.00[12]
Iodide-IHydroiodic Acid~ -10~105
Bromide-BrHydrobromic Acid~ -9~104
Chloride-ClHydrochloric Acid~ -7~102
Hydroxide-OHWater~ 15.7~1

Relative rates are approximate and can vary based on reaction conditions.

Table 2: Reaction Parameters for Tosyl-Activated PEG with Nucleophiles

Polyethylene glycol (PEG)ylation is a common application of tosyl chemistry to improve the pharmacokinetic properties of therapeutic proteins.[7][8]

NucleophileTarget Amino AcidTypical pH RangeRelative Reaction RateTypical Conjugation Yield
Primary AmineLysine7.5 - 9.0[7]Moderate[7]60 - 80%[7]
SulfhydrylCysteine6.5 - 7.5[7]High[7]> 90%[7]

Data is representative and may vary depending on the specific protein and reaction conditions.[7]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following are representative protocols for the tosylation of a substrate and subsequent conjugation to a biomolecule.

Protocol 1: Tosylation of Polyethylene Glycol (PEG-OH)

This protocol describes a general method for the tosylation of a linear monomethoxy PEG (mPEG-OH).[7]

Materials:

  • mPEG-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Cold diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve mPEG-OH in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the reaction mixture.

  • Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.

  • Allow the reaction to proceed overnight at room temperature.

  • Wash the reaction mixture with 5% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the solution using a rotary evaporator.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitated mPEG-OTs by filtration and dry under vacuum.[7]

dot

Tosylation_of_PEG_Workflow start Start: Dissolve mPEG-OH in DCM add_pyridine Add Pyridine start->add_pyridine add_tscl Add TsCl Solution add_pyridine->add_tscl react React Overnight at RT add_tscl->react wash Wash with NaHCO3 and Brine react->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate precipitate Precipitate in Diethyl Ether concentrate->precipitate end End: Collect mPEG-OTs precipitate->end

Figure 2: Experimental workflow for the tosylation of PEG-OH.

Protocol 2: Conjugation of a Peptide to Tosyl-Activated Magnetic Beads

This protocol provides a general procedure for immobilizing a peptide containing a primary amine (e.g., lysine) onto tosyl-activated magnetic beads.[4][13]

Materials:

  • Tosyl-activated magnetic beads

  • Peptide with a reactive primary amine

  • Coupling Buffer: 0.1 M sodium phosphate, pH 7.4-9.5 (amine-free)

  • Blocking Buffer: PBS pH 7.4 with 0.5% (w/v) BSA

  • Washing Buffer: PBS pH 7.4 with 0.1% (w/v) BSA

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the tosyl-activated magnetic beads in isopropanol.

    • Transfer the desired amount of beads to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and remove the supernatant.

    • Wash the beads twice with Coupling Buffer by resuspending and pelleting.[13]

  • Peptide Coupling:

    • Dissolve the peptide in Coupling Buffer to a final concentration of approximately 200 µM.[4]

    • Add the peptide solution to the washed beads and mix well.

    • Incubate the reaction for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous rotation.[4]

  • Blocking and Washing:

    • Wash the beads three times with Washing Buffer.[4]

    • Add Blocking Buffer to the beads and incubate for at least 1 hour at room temperature or overnight at 4°C to block any remaining active sites.[4]

    • Wash the beads four to six times with PBS buffer. The peptide-conjugated beads are now ready for use.[4]

dot

Peptide_Conjugation_Workflow start Start: Resuspend Beads wash_beads Wash Beads with Coupling Buffer start->wash_beads prepare_peptide Prepare Peptide Solution wash_beads->prepare_peptide couple Incubate Beads and Peptide wash_beads->couple prepare_peptide->couple wash_conjugate Wash Conjugated Beads couple->wash_conjugate block Block Remaining Active Sites wash_conjugate->block final_wash Final Wash block->final_wash end End: Peptide-Conjugated Beads final_wash->end

Figure 3: Workflow for conjugating a peptide to tosyl-activated beads.

Protocol 3: Characterization of Bioconjugates

It is essential to characterize the resulting bioconjugate to determine the degree of modification and purity.

Methods:

  • SDS-PAGE: A shift in the molecular weight of a protein after conjugation indicates successful modification.[1]

  • HPLC: High-performance liquid chromatography techniques such as size-exclusion (SEC), ion-exchange (IEX), or reverse-phase (RP-HPLC) can be used to separate the conjugate from unreacted biomolecule and reagents, allowing for quantification of purity.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information, confirming the number of conjugated molecules per biomolecule (e.g., degree of PEGylation).[1][14]

Signaling Pathways and Applications

Tosyl-activated bioconjugation is a versatile technique with broad applications in research and drug development.

  • Drug Delivery: As exemplified by PEGylation, modifying therapeutic proteins and peptides can enhance their pharmacokinetic and pharmacodynamic properties.[8]

  • Immunoassays and Affinity Purification: Covalently attaching antibodies or other ligands to solid supports like magnetic beads enables the development of robust immunoassays and affinity purification platforms.[15] The stable covalent linkage minimizes ligand leakage, allowing for reusable matrices.[15]

  • Protein Immobilization: Tosyl-activated surfaces can be used to immobilize proteins for applications in biosensors and protein microarrays.[16]

While tosyl-based bioconjugation does not directly target specific signaling pathways, the resulting bioconjugates are instrumental in studying and modulating these pathways. For instance, an antibody-drug conjugate (ADC) created using a tosyl-containing linker could be designed to target a specific cell surface receptor, delivering a cytotoxic payload that interferes with intracellular signaling pathways involved in cancer cell proliferation.

Conclusion

The tosyl group serves as a highly effective tool for bioconjugation by converting poorly reactive hydroxyl groups into excellent leaving groups. This enables efficient and stable covalent linkage to a variety of biomolecules through a well-understood SN2 mechanism. The versatility of this chemistry has led to its widespread use in PEGylation, immobilization, and the construction of complex bioconjugates for therapeutic and diagnostic applications. By understanding the core mechanism, quantitative parameters, and detailed experimental protocols, researchers can effectively leverage tosyl chemistry to advance their scientific and drug development objectives.

References

Bis-Tos-PEG4 stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stability of Bis-Tos-PEG4 under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Tetraethylene glycol di(p-toluenesulfonate), is a bifunctional crosslinking agent widely utilized in bioconjugation, drug delivery, and materials science. It features a hydrophilic tetraethylene glycol (PEG4) spacer flanked by two tosylate (tosyl) groups. The tosyl group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions with amines, thiols, and other functional groups.[1][2][3][4] Understanding the stability of this linker under various pH conditions is critical for its proper storage, handling, and application in experimental protocols, particularly in aqueous environments common to biological systems. This guide provides a detailed overview of the stability profile of this compound, potential degradation pathways, and standardized protocols for its assessment.

Chemical Structure and General Stability

The core structure of this compound consists of two key components that dictate its stability:

  • Polyethylene (B3416737) Glycol (PEG) Backbone: The ether linkages of the PEG chain are generally stable and resistant to hydrolysis across a broad pH range under typical experimental conditions.[5][6][7] However, they can be susceptible to oxidative degradation, a process influenced by factors like heat, light, and the presence of transition metal ions, rather than pH directly.[6][7] Cleavage of the ether backbone via hydrolysis requires harsh conditions, such as elevated temperatures in the presence of a strong acid catalyst, which are not typical for most bioconjugation applications.[8]

  • Tosyl (Toluenesulfonate) Groups: The tosylate group is a sulfonate ester. While it is a very effective leaving group for synthetic reactions, its stability is pH-dependent.[2] It is generally stable in neutral to mildly acidic conditions but becomes susceptible to hydrolysis under basic conditions.[9] This hydrolysis is the primary degradation pathway for this compound in aqueous solutions.

Degradation Pathways

The principal degradation mechanism for this compound in aqueous media is the hydrolysis of the terminal tosylate groups. The stability of the central PEG4 chain is significantly higher.

Basic Conditions (pH > 8)

Under basic conditions, the tosylate group is prone to hydrolysis. The hydroxide (B78521) ion (OH⁻), a nucleophile, attacks the electrophilic sulfur atom of the tosylate group. This nucleophilic substitution reaction results in the cleavage of the sulfur-oxygen bond, displacing the tosylate and generating a terminal hydroxyl group on the PEG linker. The leaving group is the p-toluenesulfonate anion. This process converts the reactive this compound into the less reactive Tetraethylene glycol.

// Nodes BisTosPEG4 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Nucleophilic Attack\nby OH⁻", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Tetraethylene glycol\n+\n2x p-toluenesulfonate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BisTosPEG4 -> Intermediate [label="Basic Conditions (pH > 8)", color="#5F6368"]; Intermediate -> Products [label="Hydrolysis", color="#5F6368"]; }

Caption: Degradation of this compound under basic conditions.

Acidic Conditions (pH < 4)

The tosyl group is generally stable under mild acidic conditions.[9] Unlike acid-labile protecting groups such as Boc (tert-butyloxycarbonyl), the tosylate ester linkage does not readily cleave at low pH.[7][9] Therefore, significant degradation of this compound is not expected under typical acidic buffers used in bioconjugation or formulation. The PEG ether backbone also remains stable under these conditions.

// Node BisTosPEG4 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stable [label="Generally Stable", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge BisTosPEG4 -> Stable [label="Mild Acidic Conditions (pH < 4)", color="#5F6368"]; } Caption: Stability of this compound under mild acidic conditions.

Quantitative Stability Data

While qualitative analysis indicates that this compound is labile in basic solutions and stable in acidic ones, the precise rate of degradation is highly dependent on specific experimental parameters such as temperature, buffer composition, and concentration. Quantitative data is best obtained through a forced degradation study. The table below serves as a template for presenting such data, which should be determined empirically.

ConditionTemperature (°C)Time (hours)% this compound RemainingPrimary Degradant(s)
0.1 M HCl (pH 1)400100%-
24>99%Not Detected
72>99%Not Detected
pH 4.0 Buffer400100%-
24>99%Not Detected
72>99%Not Detected
pH 7.4 Buffer (PBS)400100%-
24~98%Mono-Tos-PEG4-OH
72~95%Mono-Tos-PEG4-OH, PEG4-diol
0.1 M NaOH (pH 13)400100%-
2<10%Mono-Tos-PEG4-OH, PEG4-diol
8<1%PEG4-diol

Note: The data presented in this table is illustrative and represents expected trends. Actual results must be confirmed experimentally.

Experimental Protocols for Stability Assessment

A forced degradation study is the standard method for evaluating the stability of a compound under various stress conditions. The following protocol outlines a general procedure for assessing the stability of this compound.

Materials and Reagents
  • This compound

  • Solvent (e.g., Acetonitrile or DMSO, HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffered Saline (PBS), pH 7.4

  • C18 Reverse-Phase HPLC Column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC or LC-MS system

Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO) to ensure solubility and stability before stress testing. [5][9]2. Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution into 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate the solution at a controlled temperature (e.g., 40°C). [9] * Basic Hydrolysis: Dilute the stock solution into 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate the solution at a controlled temperature (e.g., 40°C). [9] * Neutral Conditions: Dilute the stock solution into PBS (pH 7.4) to a final concentration of ~100 µg/mL. Incubate at the same controlled temperature.

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Quenching: Immediately before analysis, quench the reactions to prevent further degradation. Neutralize acidic samples with an equivalent amount of base and basic samples with an equivalent amount of acid.

  • HPLC-MS Analysis: Analyze all samples using a C18 reverse-phase HPLC column. [5][6] * Gradient: Use a suitable gradient to resolve the parent this compound from potential degradants (e.g., 5-95% Mobile Phase B over 15 minutes). [5] * Detection: Monitor the disappearance of the peak corresponding to the parent compound and the appearance of new peaks using UV detection and mass spectrometry to identify degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time-zero sample.

// Edges stock -> {acid, neutral, base} [color="#5F6368"]; {acid, neutral, base} -> sampling [color="#5F6368"]; sampling -> quench [color="#5F6368"]; quench -> hplc [color="#5F6368"]; hplc -> data [color="#5F6368"]; }

Caption: Experimental workflow for a forced degradation study.

Conclusion and Recommendations

The stability of this compound is highly pH-dependent. The primary degradation pathway is the hydrolysis of the tosylate groups under basic conditions, which yields a non-reactive hydroxyl-terminated PEG. The compound demonstrates high stability in neutral to acidic environments.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Storage: Store this compound as a solid in a dry, dark place at low temperatures (e.g., -20°C) to ensure long-term stability. [5]For stock solutions in organic solvents like DMSO or DMF, store at -20°C under an inert atmosphere and use promptly after preparation. [5]* Reaction Conditions: When performing conjugation reactions, it is important to consider the pH of the reaction buffer. While many nucleophilic reactions (e.g., with amines) are performed at slightly basic pH (7.2-8.5) to deprotonate the nucleophile, be aware that competing hydrolysis of the tosylate group can occur. Reaction times should be optimized to maximize conjugation efficiency while minimizing hydrolytic degradation.

  • Experimental Design: Always perform a stability test under your specific experimental conditions if the protocol involves prolonged incubation in aqueous buffers, especially at pH values above 8.0.

References

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] While the two ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[6][7][8]

Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[6][8] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4][9][10] This technical guide provides an in-depth exploration of the role of PEG linkers in PROTACs, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying biological pathways and experimental workflows.

The Multifaceted Role of PEG Linkers in PROTACs

The incorporation of PEG linkers into PROTAC design offers several distinct advantages that address common challenges in the development of these novel therapeutics.

Enhancing Physicochemical Properties

A primary hurdle in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[11][12] PEG linkers, with their inherent hydrophilicity, significantly improve the water solubility of PROTACs.[9][10] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further contributing to this enhanced solubility, which is a crucial factor for their developability as therapeutic agents.[11]

Modulating Cell Permeability

The relationship between the hydrophilicity imparted by PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[11] It is hypothesized that these flexible linkers allow the PROTAC to adopt a folded conformation, effectively shielding its polar surface area and facilitating entry into the cell.[12] However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.[11]

Impact on Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the PEG linker are critical parameters that must be empirically optimized for each specific POI-E3 ligase pair.[11] The linker's flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex—the essential prerequisite for ubiquitination and subsequent protein degradation.[11][13] This directly translates to the degradation efficiency of the PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[4][14]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.

Target ProteinE3 LigaseLinker CompositioncLogPTPSA (Ų)Aqueous Solubility (µM)Reference
BRD4VHL4-PEG3.218555[15]
BRD4VHL8-PEG2.8215120[15]
BTKCRBN2-PEG4.519025[5]
BTKCRBN6-PEG3.923085[5]
ERαVHL3-PEG5.120015[16]
ERαVHL7-PEG4.424060[16]

Table 1: Impact of PEG Linker Length on Physicochemical Properties. cLogP (calculated logP) and TPSA (Topological Polar Surface Area) are important predictors of a molecule's membrane permeability and solubility. Generally, increasing the number of PEG units decreases the cLogP and increases the TPSA, leading to improved aqueous solubility.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBN225>90HeLa[16]
BRD4CRBN410>95HeLa[16]
BRD4CRBN85>95HeLa[16]
BTKCRBN25080MOLM-14[5]
BTKCRBN68>90MOLM-14[5]
BTKCRBN1015>90MOLM-14[5]

Table 2: Impact of PEG Linker Length on Degradation Efficacy. The DC50 and Dmax values are critical measures of a PROTAC's potency and maximal effect. The optimal PEG linker length is target-dependent and must be determined empirically.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. Below are methodologies for key experiments cited in this guide.

Protocol 1: Aqueous Solubility Assay (Shake-Flask Method)
  • Compound Preparation: Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Equilibration: Add an excess amount of the PROTAC from the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Incubation: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[1][6][7][17][18]

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).[7]

  • Compound Preparation: Prepare a solution of the PROTAC in a buffer (e.g., PBS at pH 7.4) in the donor plate.[7]

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[1][17]

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[17]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = [VA / (Area × Time)] × ln(1 - 2 × [C]A / ([C]D + [C]A)) where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the final concentration in the acceptor well, and [C]D is the final concentration in the donor well.

Protocol 3: TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[11][13][19][20][21]

  • Reagent Preparation: Use epitope-tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase). Prepare fluorescently labeled anti-tag antibodies (e.g., Terbium-conjugated anti-GST as the donor and a suitable acceptor-conjugated anti-His antibody).[19]

  • Assay Setup: In a suitable microplate (e.g., 384-well), add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC.[11]

  • Incubation: Incubate the mixture at room temperature to allow for complex formation (typically 30-60 minutes).[19]

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Final Incubation: Incubate for an extended period (e.g., 180 minutes) at room temperature, protected from light, to allow for antibody binding.[19]

  • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped dose-response curve is typically observed, from which the potency of ternary complex formation can be determined.[3]

Protocol 4: Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[4][9][12][22][23]

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[23]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control. From this data, the DC50 and Dmax values can be calculated.

Visualizing Key Pathways and Workflows

Diagrams are provided below to illustrate the core signaling pathway of PROTAC-mediated degradation and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Recycling PROTAC Recycling E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation PROTAC_Workflow Experimental Workflow for PROTAC Development cluster_design 1. Design & Synthesis cluster_biochem 2. In Vitro Characterization cluster_cellular 3. Cellular Assays cluster_validation 4. Lead Optimization Design PROTAC Design (POI & E3 Ligands, PEG Linker) Synthesis Chemical Synthesis & Purification Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA) Synthesis->Permeability Ternary_Complex Ternary Complex Assay (TR-FRET) Synthesis->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Optimization Linker Length Optimization DC50_Dmax->Optimization

References

Unraveling the Conformational Landscape of Bis-Tos-PEG4: A Technical Guide to Theoretical Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Experimental Approaches to Understanding the Conformational Dynamics of Bis-Tos-PEG4.

This in-depth technical guide provides a robust framework for the theoretical modeling of the this compound linker, a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the conformational flexibility of this linker is paramount for the rational design of effective therapeutics. This document outlines cutting-edge computational methodologies, complementary experimental validation techniques, and presents key quantitative data to aid in drug development endeavors.

Physicochemical Properties of this compound

This compound, or Tetraethylene glycol di(p-toluenesulfonate), is a bifunctional PEG linker. The tosyl groups serve as excellent leaving groups for nucleophilic substitution, making it a versatile tool in bioconjugation. A summary of its key properties is presented below.

PropertyValue
Synonyms Tetraethylene glycol di(p-toluenesulfonate), PROTAC Linker 16, 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane
Molecular Formula C₂₂H₃₀O₉S₂
Molecular Weight 502.6 g/mol
CAS Number 37860-51-8
Appearance Colorless to yellow oil/solid
Density ~1.242 g/mL at 25°C
Solubility Soluble in aprotic polar solvents like DMF and DMSO

Theoretical Modeling: Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool to investigate the conformational dynamics of molecules like this compound at an atomistic level.[1] These simulations solve Newton's equations of motion for a system of atoms, providing insights into the molecule's flexibility, preferred shapes, and interactions with its environment.

A typical workflow for the theoretical modeling of this compound conformation is depicted below.

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis mol_build Build this compound Structure force_field Assign Force Field (e.g., GAFF) mol_build->force_field solvation Solvate in a Periodic Box force_field->solvation minimization Energy Minimization solvation->minimization equilibration System Equilibration (NVT, NPT) minimization->equilibration production Production MD Run equilibration->production trajectory Analyze Trajectory production->trajectory properties Calculate Conformational Properties (Rg, Ree, Dihedrals) trajectory->properties

MD Simulation Workflow for this compound.
Recommended Force Field

The choice of a force field is critical for the accuracy of MD simulations. For simulating PEG oligomers, the General Amber Force Field (GAFF) has been shown to provide excellent agreement with experimental data for properties such as density, self-diffusion coefficients, and viscosity.[1] A detailed analysis of partial charge distributions and dihedral angles within the GAFF framework reveals its capability to accurately capture the structural behavior of PEG oligomers.[1]

Quantitative Conformational Data

The following table summarizes key conformational parameters for the tetraethylene glycol (TeEG) core of this compound, derived from molecular dynamics simulations using the GAFF force field.[1] It is assumed that the terminal tosyl groups have a minimal effect on the conformational preferences of the central PEG chain.

ParameterDescriptionValue/Observation
Radius of Gyration (Rg) A measure of the molecule's compactness.Varies with conformation, indicating flexibility.
End-to-End Distance (Ree) The distance between the two terminal atoms of the PEG chain.Shows a broad distribution, reflecting a range of extended and coiled conformations.
Dihedral Angle Distribution The probability distribution of the torsion angles along the PEG backbone (e.g., O-C-C-O).Shows preferences for gauche and trans conformations, which dictates the overall shape.
Intramolecular Hydrogen Bonding Hydrogen bonds between the hydroxyl end groups and ether oxygens.For the unmodified tetraethylene glycol, there is a propensity for intramolecular hydrogen bonding.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for characterizing the solution-state conformation of PEG linkers.[2][3] It provides detailed information about the chemical environment of each atom in the molecule.

The relationship between theoretical modeling and experimental validation is crucial for a comprehensive understanding of this compound conformation.

cluster_theo Theoretical Modeling cluster_exp Experimental Validation md_sim Molecular Dynamics Simulation conf_ens Conformational Ensemble md_sim->conf_ens validation Validation & Refinement conf_ens->validation nmr_exp NMR Spectroscopy exp_data Experimental Observables (NOEs, J-couplings) nmr_exp->exp_data exp_data->validation

Theoretical and Experimental Synergy.
Experimental Protocol for ¹H NMR Spectroscopy

A detailed protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire data on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 5 seconds.

    • Acquisition Time: 4 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the this compound molecule. The characteristic signals of the PEG backbone, the tosyl groups, and their relative integrations confirm the structure and can provide insights into the average conformation in solution.

Molecular Structure of this compound

The chemical structure of this compound is fundamental to understanding its conformational properties.

bis_tos_peg4 This compound

Chemical Structure of this compound.

Conclusion

The conformational behavior of the this compound linker is a critical determinant of the efficacy of PROTACs and other bioconjugates. This guide has provided a comprehensive overview of the theoretical and experimental methodologies required to probe its structural dynamics. By combining robust molecular dynamics simulations with experimental validation through NMR spectroscopy, researchers can gain a deeper understanding of this important molecule, paving the way for the design of more effective and targeted therapeutics. The provided quantitative data, based on a close molecular analogue, serves as a valuable starting point for further computational and experimental investigations.

References

The Architect's Blueprint: An In-depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Bifunctional Linker

The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, offering a novel therapeutic modality that moves beyond traditional occupancy-based inhibition to the induced elimination of disease-causing proteins.[1] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of a protein of interest (POI).[2][3]

A PROTAC molecule is a tripartite entity, comprising a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[4][5] While the warhead and anchor provide specificity for the target and the degradation machinery, respectively, the linker is far more than a passive tether. Its chemical composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5] An optimally designed linker is paramount for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase, the crucial initiating step for subsequent ubiquitination and proteasomal degradation.[2][6]

This in-depth technical guide provides a comprehensive overview of the core principles of bifunctional linkers, explores their diverse chemical architectures, and elucidates their profound impact on the performance of protein degraders. We will delve into the quantitative structure-activity relationships of various linker types, provide detailed experimental protocols for their evaluation, and present visual representations of the key signaling pathways and experimental workflows involved in their development.

The Mechanism of Action: A Linker-Orchestrated Cascade

The primary function of a bifunctional linker is to bridge the POI-binding ligand and the E3 ligase ligand, thereby inducing their proximity.[3] This proximity facilitates the formation of a ternary complex, which then initiates a catalytic cycle of protein degradation.[]

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment TernaryComplex->PROTAC Release & Recycle PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Catalytic cycle of PROTAC-mediated protein degradation.

Types of Bifunctional Linkers and Their Impact on PROTAC Performance

The choice of linker is a critical determinant of a PROTAC's biological activity and drug-like properties.[2] Linkers can be broadly classified based on their chemical composition and flexibility.

Flexible Linkers: Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains

The most commonly used linkers in early-stage PROTAC development are flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic tractability.[4]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically accessible, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC molecule.[4]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC.[4][6] The ether oxygens in the PEG backbone can also form hydrogen bonds, potentially stabilizing the ternary complex.[4]

The length of the flexible linker is a critical parameter that requires empirical optimization for each POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker may result in reduced degradation efficiency.[8]

Rigid and Semi-Rigid Linkers

To overcome some of the limitations of flexible linkers, researchers have increasingly turned to more rigid or semi-rigid designs. These linkers incorporate cyclic structures or unsaturated bonds to constrain the conformational freedom of the PROTAC.

  • Piperazine (B1678402)/Piperidine-based Linkers: The inclusion of these saturated heterocyclic rings imparts a degree of rigidity that can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[5][9] The basic nitrogen atoms in piperazine can also improve solubility.[9]

  • Alkyne/Triazole-based Linkers: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce conformational constraints.[10] Triazole rings are also metabolically stable.[]

Rigid linkers can enhance the stability of the ternary complex by reducing the entropic penalty upon binding.[2] However, their synthesis is often more complex, and a lack of flexibility can sometimes hinder the formation of a productive ternary complex if the fixed conformation is not optimal.[2]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[2] The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance.

Table 1: Impact of Flexible Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC AVHLPEG12>1000<10
PROTAC BVHLPEG16~100>90
PROTAC CVHLPEG20<10 >95
PROTAC DVHLPEG24~50>90

Data is illustrative and compiled from general findings in PROTAC literature for BRD4 degradation.[2]

Table 2: Impact of Linker Composition on Target Degradation

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)
TBK1VHLAlkyl/Ether (<12 atoms)No degradation-
TBK1VHLAlkyl/Ether (21 atoms)396
ARCRBNFlexible (PEG)~30>90
ARCRBNRigid (Piperazine-based)<1>90
CRBNVHLNine-atom alkyl chainConcentration-dependent-
CRBNVHLThree PEG unitsWeak degradation-

This table summarizes findings from multiple studies on different targets.[4][11]

Table 3: Physicochemical Properties of Different Linker Types

Linker TypeKey CharacteristicsImpact on PROTAC Properties
AlkylHydrophobic, flexibleCan lead to poor solubility but offers conformational freedom.[9]
PEGHydrophilic, flexibleGenerally improves solubility and cell permeability.[10]
Rigid (e.g., piperazine, phenyl)Conformationally constrainedCan enhance potency and metabolic stability by pre-organizing the PROTAC.[5]
Clickable (e.g., triazole)Modular, stableFacilitates rapid library synthesis for SAR studies.[]

Experimental Protocols

A systematic experimental workflow is essential for the rational design and optimization of bifunctional linkers. This involves a series of in vitro and cell-based assays to assess ternary complex formation, ubiquitination, and ultimately, protein degradation.

Experimental_Workflow cluster_synthesis Design & Synthesis cluster_evaluation Biophysical & Cellular Evaluation cluster_optimization Analysis & Optimization A Select POI & E3 Ligase Ligands B Choose Linker Type & Length A->B C Synthesize PROTAC Library B->C D Ternary Complex Formation (SPR, ITC, TR-FRET) C->D E Western Blot for Degradation (Determine DC50 & Dmax) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Analyze Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H H->B Iterate

A rational workflow for PROTAC linker selection and optimization.
Protocol 1: Western Blot for Determination of DC50 and Dmax

This is a fundamental method to quantify the amount of target protein remaining in cells after PROTAC treatment.[12]

Materials:

  • Cell line of interest

  • PROTAC compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[12]

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10 µM.[12] Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and add the PROTAC-containing medium to the cells.

    • Incubate cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.[12]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.[12]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12]

    • Incubate on ice for 30 minutes.[12]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.[12]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the DC50 and Dmax values.[13]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complex formation.[14]

Materials:

  • High-purity POI and E3 Ligase (one with an affinity tag, e.g., His-tag or biotin)

  • PROTAC compound

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization reagents (as required for the chip and protein)

Procedure:

  • Ligand Immobilization:

    • Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.[14]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD,binary).[14]

    • Separately, characterize the binary interaction between the PROTAC and the POI.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, near-saturating concentration of the POI and a varying concentration of the PROTAC.[1]

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the kinetic parameters (ka, kd) and affinity (KD,ternary) for the formation of the ternary complex.[1]

    • Calculate the cooperativity factor (α), which is a measure of how the binding of one partner influences the binding of the other.[1] It is calculated as the ratio of the binary and ternary dissociation constants (α = KD,binary / KD,ternary).[8] An α > 1 indicates positive cooperativity, which is a desirable feature for potent PROTACs.[8]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) of the interaction.[15]

Materials:

  • High-purity POI and E3 Ligase

  • PROTAC compound

  • ITC instrument

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (if required for PROTAC solubility)

Procedure:

  • Sample Preparation:

    • Extensively dialyze all proteins against the chosen ITC buffer to ensure buffer matching.[15]

    • Prepare a stock solution of the PROTAC in 100% DMSO and dilute it into the same dialysis buffer. Ensure the final DMSO concentration is identical in both protein and PROTAC solutions (typically <10%).[15]

    • Degas all solutions immediately before the experiment.[15]

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.[15]

    • Load the PROTAC solution (10-20 times the protein concentration) into the injection syringe.[15]

    • Perform a series of small injections of the PROTAC solution into the protein-containing sample cell, allowing the system to equilibrate between injections.

    • Perform a control titration of the PROTAC into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) using the instrument's analysis software to determine Kd, stoichiometry (n), and enthalpy (ΔH).[16]

    • The change in entropy (ΔS) can then be calculated.

    • To determine the thermodynamics of ternary complex formation, one can pre-saturate the PROTAC with one protein partner and titrate in the second protein.[5]

Conclusion

The bifunctional linker is a critical and highly tunable component in the design of potent and selective protein degraders. Its length, composition, and rigidity have a profound impact on the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. A systematic approach to linker design, involving the synthesis and evaluation of diverse linker libraries, is essential for optimizing the efficacy and drug-like properties of these novel therapeutics. The detailed experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of bifunctional linkers, with the ultimate goal of accelerating the development of the next generation of targeted protein degradation therapies.

References

An In-depth Technical Guide to Bis-Tos-PEG4 (CAS: 37860-51-8): A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis-Tos-PEG4 (CAS: 37860-51-8), a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. This document details the chemical properties of this compound, its mechanism of action within the PROTAC framework, and its role in the rational design of protein degraders. Included are detailed, adaptable experimental protocols for the synthesis of a model PROTAC, quantitative data on the influence of PEG linkers on PROTAC efficacy, and visualizations of key biological pathways and experimental workflows to support researchers in this field.

Introduction to this compound

This compound, also known by its systematic name 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane or as Tetraethylene glycol di(p-toluenesulfonate), is a homobifunctional crosslinker.[1][2][3] Its structure consists of a hydrophilic tetraethylene glycol (PEG4) spacer flanked by two tosylate (Tos) functional groups. The tosyl groups are excellent leaving groups, rendering the molecule highly susceptible to nucleophilic substitution by moieties such as amines and thiols.[4] This reactivity is the cornerstone of its utility in covalently connecting two different molecules, a fundamental requirement in the construction of PROTACs.[5]

The PEG4 spacer enhances the aqueous solubility of the resulting PROTAC molecule, a critical attribute for improving the challenging physicochemical properties often associated with these large molecules.[6][7] Poor solubility can impede formulation, reduce bioavailability, and hinder cellular uptake.[6] The flexibility and length of the PEG chain are also crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[8]

Physicochemical Properties and Specifications

This compound is typically supplied as a colorless to pale yellow liquid or solid.[3][9] It is crucial to handle the compound in a dry environment as it is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity.[9]

PropertyValueReferences
CAS Number 37860-51-8[1][2][10]
Molecular Formula C₂₂H₃₀O₉S₂[1][2]
Molecular Weight 502.60 g/mol [2][11][12]
Appearance Colorless to Yellow Liquid or Solid[2][9]
Purity ≥95% to >99% (typically by HPLC)[2][3][4]
Density ~1.242 g/mL at 25 °C[10][11]
Refractive Index ~1.53 (n20/D)[11][13]
Melting Point 65-69 °C[13]
Flash Point 113 °C (closed cup)[11][14]
Storage Store at -20°C to -5°C, keep dry[4][10]

Mechanism of Action in Targeted Protein Degradation

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein. This compound serves as the covalent linker that connects the POI-binding ligand to the E3 ligase-binding ligand, making this elegant biological co-option possible.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a BRD4-Targeting PROTAC

This section provides a representative, two-step protocol for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer. This hypothetical synthesis utilizes an amine-functionalized JQ1 derivative (a potent BRD4 inhibitor) and an amine-functionalized pomalidomide (B1683931) derivative (a Cereblon E3 ligase ligand). This compound acts as the bifunctional linker.

Reaction Scheme:

Step 1: JQ1-NH₂ + this compound → JQ1-PEG4-Tos (Intermediate) Step 2: JQ1-PEG4-Tos + Pomalidomide-NH₂ → JQ1-PEG4-Pomalidomide (Final PROTAC)

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Final Conjugation s1_reactants JQ1-NH₂ (1 eq) + this compound (3 eq) s1_conditions Anhydrous DMF DIPEA, Room Temp, 12h s1_reactants->s1_conditions s1_monitoring LC-MS Monitoring s1_conditions->s1_monitoring s1_purification Purification (Preparative HPLC) s1_monitoring->s1_purification s1_product Intermediate: JQ1-PEG4-Tos s1_purification->s1_product s2_reactants JQ1-PEG4-Tos (1 eq) + Pomalidomide-NH₂ (1.2 eq) s1_product->s2_reactants Use in next step s2_conditions Anhydrous DMF DIPEA, 60°C, 16h s2_reactants->s2_conditions s2_monitoring LC-MS Monitoring s2_conditions->s2_monitoring s2_purification Final Purification (Preparative HPLC) s2_monitoring->s2_purification s2_product Final PROTAC: JQ1-PEG4-Pomalidomide s2_purification->s2_product

Workflow for PROTAC synthesis using this compound.
Materials and Reagents

  • This compound (CAS: 37860-51-8)

  • Amine-functionalized JQ1 (e.g., JQ1-amine)

  • Amine-functionalized Pomalidomide (e.g., Pomalidomide-amine)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents for workup and purification (e.g., Ethyl Acetate (B1210297), Water, Acetonitrile, HPLC-grade solvents)

  • Inert gas (Nitrogen or Argon)

Step 1: Synthesis of JQ1-PEG4-Tos Intermediate

This step involves a nucleophilic substitution reaction where the primary amine of the JQ1 derivative displaces one of the tosyl groups on this compound. A molar excess of the linker is used to favor mono-substitution.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the JQ1-amine derivative (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add this compound (3.0 equivalents) followed by DIPEA (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the JQ1-amine starting material is consumed and the desired mono-adduct mass is observed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to isolate the JQ1-PEG4-Tos intermediate. Characterize by LC-MS and NMR.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide)

The purified intermediate from Step 1 is reacted with the E3 ligase ligand.

  • Reaction Setup: In a dry reaction vial under an inert atmosphere, dissolve the purified JQ1-PEG4-Tos intermediate (1.0 equivalent) and the Pomalidomide-amine derivative (1.2 equivalents) in anhydrous DMF.[1]

  • Addition of Base: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight. The higher temperature is often required for the second substitution.[1]

  • Monitoring: Monitor the reaction progress by LC-MS until the starting intermediate is consumed.

  • Purification: Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity, purity, and structure of the final product by LC-MS and NMR spectroscopy.

Quantitative Data: The Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized to ensure the formation of a productive ternary complex. While specific data for PROTACs synthesized with this compound is not extensively published, comparative studies on BRD4-targeting PROTACs with varying PEG linker lengths provide valuable insights.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

This data is illustrative and compiled from various sources to demonstrate trends.

PROTAC (Warhead-Linker-E3 Ligand)Linker CompositionApprox. MW (Da)Calculated LogPTPSA (Ų)References
JQ1-PEG2 -VHL2x PEG units~850~3.5~180
JQ1-PEG4 -VHL4x PEG units~940~3.2~200
JQ1-PEG6 -VHL6x PEG units~1030~2.9~220

Note: As PEG length increases, molecular weight and TPSA (Topological Polar Surface Area) increase, while lipophilicity (cLogP) tends to decrease, which can improve solubility.[6]

Table 2: Impact of PEG Linker Length on BRD4 Degradation Efficacy

This data is illustrative and compiled from various sources to demonstrate trends.

PROTAC (Warhead-Linker-E3 Ligand)Cell LineDC₅₀ (nM)Dₘₐₓ (%)References
JQ1-PEG3 -VHLHeLa50>90
JQ1-PEG5 -VHLHeLa15>95[11]
JQ1-PEG7 -VHLHeLa80>90

Note: DC₅₀ is the half-maximal degradation concentration (lower is more potent). Dₘₐₓ is the maximum observed degradation (higher is more efficacious). This data highlights a "Goldilocks effect," where a linker of optimal length (here, PEG5) is most effective.[11][12]

Conclusion

This compound (CAS 37860-51-8) is a versatile and valuable bifunctional linker for the synthesis of PROTACs. Its two reactive tosylate groups allow for the straightforward, sequential conjugation of protein-targeting and E3 ligase-recruiting ligands. The integral PEG4 spacer confers favorable physicochemical properties, such as enhanced solubility, which is a common hurdle in PROTAC development. The protocols and data presented in this guide, based on established chemical principles and comparative studies, provide a robust framework for researchers to design and synthesize novel protein degraders. Successful PROTAC development hinges on the careful optimization of all three components, with the linker playing a critical and active role in achieving potent and selective protein degradation.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI.[1][4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[2][5][6] Bis-Tos-PEG4 is a PEG-based linker that offers a strategic approach for the sequential and directional assembly of PROTACs.[7] It features two tosyl groups, which are excellent leaving groups for nucleophilic substitution, allowing for a controlled, stepwise conjugation of the POI-binding ligand and the E3 ligase-recruiting ligand.[4]

This document provides a detailed protocol for the synthesis of a PROTAC using a this compound linker, intended for researchers, scientists, and drug development professionals.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing the degradation of a target protein. This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further degradation cycles.[8][9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Materials and Reagents

  • This compound Linker

  • Amine-functionalized Protein of Interest (POI) Ligand

  • Amine-functionalized E3 Ligase Ligand

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Reaction vials and stirring apparatus

  • Standard laboratory glassware

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

The synthesis of a PROTAC using this compound is a two-step sequential process. This protocol assumes the use of amine-functionalized ligands for both the POI and the E3 ligase. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

Step 1: Synthesis of Ligand 1-Linker Intermediate

This step involves the mono-substitution of a tosyl group on the this compound linker with the first amine-containing ligand (e.g., the E3 ligase ligand). Careful control of stoichiometry is crucial to maximize the yield of the mono-coupled product and minimize the formation of the di-substituted side product.[8]

  • Reaction Setup: In a clean, dry reaction vial, dissolve the amine-functionalized Ligand 1 (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add this compound (1.5-2.0 equivalents) to the solution, followed by the addition of DIPEA (3.0 equivalents).

  • Reaction: Stir the reaction mixture at 60°C overnight.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product and the consumption of Ligand 1.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the pure mono-substituted Ligand 1-Linker intermediate.

  • Characterization: Confirm the identity and purity of the intermediate by LC-MS and NMR.

Step 2: Synthesis of the Final PROTAC

This step involves the substitution of the second tosyl group on the purified Ligand 1-Linker intermediate with the second amine-functionalized ligand (e.g., the POI ligand).

  • Reaction Setup: Dissolve the purified Ligand 1-Linker intermediate (1.0 equivalent) and the amine-functionalized Ligand 2 (1.2 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at 60-80°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with DCM, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Final Characterization: Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR (¹H and ¹³C) to confirm its identity, purity, and structure.[8]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials (Ligand 1, Ligand 2, this compound) Step1 Step 1: Mono-substitution (Ligand 1 + this compound) Start->Step1 Purification1 Purification 1 (HPLC / Column Chromatography) Step1->Purification1 Intermediate Ligand 1-Linker Intermediate Purification1->Intermediate Step2 Step 2: Second Substitution (Intermediate + Ligand 2) Intermediate->Step2 Purification2 Final Purification (Preparative HPLC) Step2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Final_PROTAC->Characterization

References

Application Notes and Protocols: A Step-by-Step Guide to Using Bis-Tos-PEG4 in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-PEG4 is a homobifunctional crosslinker featuring a four-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two tosyl (tosylate) groups. The tosyl groups are excellent leaving groups, making this compound a versatile reagent for various nucleophilic substitution reactions.[1] This property allows for the covalent attachment of two nucleophilic molecules, making it a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[2][3][4] The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugates.[5][6]

These application notes provide a detailed guide for utilizing this compound in nucleophilic substitution reactions, covering experimental protocols, data presentation, and a visual representation of the workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms Tetraethylene glycol di(p-toluenesulfonate)[1][3]
Molecular Formula C₂₂H₃₀O₉S₂[1][3]
Molecular Weight 502.6 g/mol [1][3]
Appearance Colorless to yellow oil or solid[3]
Purity ≥99%[3]
Storage Conditions Store at -20°C for long-term stability.[2]

Experimental Protocols

The following protocols describe the general procedure for a nucleophilic substitution reaction using this compound with a generic nucleophile (Nu-H), such as an amine or a thiol. The reaction involves the displacement of both tosylate groups by the nucleophile.

Materials
  • This compound

  • Nucleophile (e.g., primary amine, thiol-containing compound)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[7]

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))[7][8]

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., Dichloromethane (DCM), Ethyl Acetate, Hexanes)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

General Reaction Procedure
  • Preparation: Under an inert atmosphere, dissolve the nucleophile (2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Addition of Base: If the nucleophile requires deprotonation (e.g., a thiol or a primary/secondary amine), add a non-nucleophilic base (2.5 - 3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.[9]

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring solution of the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Gentle heating (e.g., 50-70 °C) can be applied to increase the reaction rate, depending on the reactivity of the nucleophile.[7]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer with water and then with brine to remove any remaining base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired disubstituted PEG4 product.

Reaction Monitoring

The progress of the reaction can be monitored by TLC or LC-MS to track the consumption of the starting materials (this compound and the nucleophile) and the formation of the product.[9]

TechniqueMobile Phase (Illustrative)Observation
TLC Ethyl Acetate/Hexanes (1:1)Disappearance of the this compound spot and appearance of a new product spot.
LC-MS Acetonitrile/Water with 0.1% Formic AcidDisappearance of the mass peak corresponding to this compound and the appearance of the mass peak for the desired product.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Nucleophilic Substitution with this compound start Start: Materials Preparation dissolve_nucleophile Dissolve Nucleophile (2.2 eq) in Anhydrous Solvent start->dissolve_nucleophile dissolve_bistos Dissolve this compound (1.0 eq) in Anhydrous Solvent start->dissolve_bistos add_base Add Base (e.g., DIPEA) (if required) dissolve_nucleophile->add_base reaction Reaction: Stir at RT or heat (50-70°C) add_base->reaction dissolve_bistos->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Solvent Removal - Extraction - Washing & Drying monitoring->workup Complete purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: Nu-PEG4-Nu purification->product

Caption: A typical experimental workflow for a disubstitution reaction on this compound.

Troubleshooting

IssuePotential CauseSuggested SolutionReference
Low or No Reaction - Poor nucleophile- Steric hindrance- Presence of water- Suboptimal solvent- Ensure the nucleophile is sufficiently reactive and deprotonated.- Increase reaction temperature and/or time.- Use anhydrous conditions.- Use a polar aprotic solvent like DMF or DMSO.[7]
Formation of Monosubstituted Product - Insufficient amount of nucleophile- Short reaction time- Use a slight excess of the nucleophile (at least 2.2 equivalents).- Increase the reaction time and monitor for the disappearance of the monosubstituted intermediate by LC-MS.
Side Reactions (e.g., Elimination) - Sterically hindered or strong base- Use a non-hindered, non-nucleophilic base like DIPEA.- Avoid excessive heating.[7]

Conclusion

This compound is a highly effective homobifunctional linker for conjugating nucleophilic molecules. The tosyl groups act as excellent leaving groups, allowing for efficient nucleophilic substitution reactions under relatively mild conditions. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully utilize this compound in a variety of applications, from the synthesis of PROTACs to the development of novel biomaterials. The key to a successful reaction lies in the careful control of reaction conditions, including the choice of solvent, base, and temperature, as well as diligent monitoring of the reaction progress.

References

Application Notes and Protocols for the Controlled Coupling of Bis-Tos-PEG4 with an Amine-Containing Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the controlled coupling of Bis-Tos-PEG4, a homobifunctional linker, with an amine-containing ligand. This procedure is a critical step in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics where a flexible, hydrophilic spacer is required. The protocols herein focus on achieving mono-substitution, yielding a heterobifunctional intermediate with a remaining reactive tosyl group for subsequent conjugation.

Principle of the Reaction

The coupling of this compound with an amine-containing ligand proceeds via a nucleophilic substitution reaction (SN2 mechanism). The amine, acting as a nucleophile, attacks one of the terminal carbon atoms of the PEG chain, displacing the p-toluenesulfonate (tosyl) group, which is an excellent leaving group.[1][2] By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the mono-substituted product, preserving the second tosyl group for further functionalization.

The reaction's success is dependent on several factors, including the nucleophilicity of the amine, the choice of solvent, the base used, and the reaction temperature.[3][4] Anhydrous conditions are crucial to prevent hydrolysis of the tosyl esters.

Experimental Protocols

This section provides a detailed methodology for the mono-coupling of an amine-containing ligand to this compound. It is recommended to perform a small-scale trial to optimize conditions for your specific ligand.

Materials and Reagents
  • This compound

  • Amine-containing ligand of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with stirring capability

  • Purification system (e.g., Preparative HPLC, Size-Exclusion Chromatography)

  • Analytical instruments for reaction monitoring and characterization (e.g., LC-MS, NMR)

Protocol: Mono-alkylation of an Amine with this compound
  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.

    • Add this compound (1.1 to 1.5 equivalents) to the solution. A slight excess of the this compound will favor mono-substitution.

    • Add a non-nucleophilic base, such as DIPEA (3.0 equivalents), to the reaction mixture.[5][6]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature to 60°C under an inert atmosphere (Nitrogen or Argon).[5] The optimal temperature will depend on the reactivity of the amine ligand and may require empirical determination. Elevated temperatures can increase the reaction rate but may also lead to di-substitution.[7]

    • The reaction can proceed for several hours to overnight (12-24 hours).[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS or TLC until the starting amine is consumed.[5][8]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • For purification, preparative HPLC is often the method of choice to separate the mono-substituted product from unreacted this compound, the di-substituted product, and other impurities.[5]

    • Alternatively, size-exclusion chromatography (SEC) can be employed to separate molecules based on their size.[9][] Dialysis is another option for removing smaller impurities.[9]

  • Characterization:

    • Characterize the purified mono-substituted product by LC-MS to confirm the molecular weight and by NMR spectroscopy to confirm the structure.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the mono-coupling of an amine to a tosylated PEG linker. Note that these values are starting points and may require optimization for specific substrates.

Table 1: Reaction Parameters for Mono-alkylation of an Amine with this compound

ParameterRecommended ConditionRationaleReference(s)
Stoichiometry (this compound : Amine) 1.1 - 1.5 : 1.0 equivalentsA slight excess of this compound favors mono-substitution.[5]
Solvent Anhydrous DMF or ACNPolar aprotic solvents are effective for SN2 reactions.[3][5][6]
Base DIPEA or TEA (3.0 equivalents)A non-nucleophilic base scavenges the p-toluenesulfonic acid byproduct without competing with the amine nucleophile.[5][6]
Temperature Room Temperature to 70 °COptimization is required; higher temperatures increase the rate but may also increase di-substitution.[6][7]
Reaction Time 12 - 24 hoursDependent on the reactivity of the amine and the reaction temperature.[6]

Table 2: Purification and Characterization

MethodPurposeExpected OutcomeReference(s)
Preparative HPLC PurificationIsolation of the mono-substituted product with >95% purity.[5][11]
Size-Exclusion Chromatography (SEC) PurificationSeparation based on molecular size; effective for removing unreacted starting materials.[9][]
Dialysis PurificationRemoval of small molecule impurities.[9]
LC-MS Reaction Monitoring & CharacterizationConfirmation of product formation and molecular weight.[5][8]
NMR Spectroscopy CharacterizationStructural confirmation of the final product.[5]

Visualizations

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the amine nucleophile attacks the carbon atom bearing the tosylate leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ TS [R-NH₂---C---OTs]‡ Amine->TS Nucleophilic Attack BisTosPEG TsO-PEG4-OTs BisTosPEG->TS Product R-NH-PEG4-OTs TS->Product Bond Formation LeavingGroup TsOH TS->LeavingGroup Leaving Group Departure experimental_workflow start Start dissolve Dissolve Amine Ligand and this compound in Anhydrous Solvent start->dissolve add_base Add Non-Nucleophilic Base (e.g., DIPEA) dissolve->add_base react React under Inert Atmosphere (RT - 60°C, 12-24h) add_base->react monitor Monitor Reaction by LC-MS react->monitor purify Purify by Preparative HPLC or SEC monitor->purify characterize Characterize by LC-MS and NMR purify->characterize end End Product: Mono-substituted PEG4-Ligand characterize->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to the availability of high-affinity, cell-permeable ligands.[3][4]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[5] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design to enhance solubility and provide flexibility.[6] Bis-Tos-PEG4, a tetraethylene glycol linker functionalized with two tosyl groups, offers a versatile platform for the synthesis of PROTACs. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions for the sequential and controlled attachment of the POI and E3 ligase ligands.

These application notes provide a comprehensive guide to the use of this compound in linking a VHL ligand to a target protein inhibitor, complete with detailed experimental protocols, data presentation guidelines, and visualizations to aid in the design and execution of experiments in targeted protein degradation.

PROTAC Mechanism of Action: VHL-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_cellular_environment Cellular Environment cluster_process Degradation Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI & VHL POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Recycling Ternary_Complex->Ub_POI Ub_POI->Proteasome Recognition

Figure 1: PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of a Representative PROTAC

To illustrate the application of this compound, we present hypothetical data for a PROTAC, "Compound X," designed to degrade a target kinase using a known kinase inhibitor and a VHL ligand.

Table 1: Binding Affinities of Compound X and its Components

CompoundTargetBinding AssayAffinity (Kd or IC50, nM)
Target Kinase InhibitorTarget KinaseIsothermal Titration Calorimetry (ITC)50
VHL LigandVHLSurface Plasmon Resonance (SPR)150
Compound XTarget KinaseSPR75
Compound XVHLSPR200

Table 2: In-Cell Degradation Efficacy of Compound X

Cell LineDC50 (nM)Dmax (%)Timepoint (hours)
Cancer Cell Line A25>9024
Cancer Cell Line B50~8524

Table 3: Cellular Activity of Compound X

Cell LineAssayIC50 (nM)
Cancer Cell Line ACell Viability (MTT)40
Cancer Cell Line BCell Viability (CellTiter-Glo®)70

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is a sequential process involving the nucleophilic substitution of the tosyl groups with amine- or hydroxyl-functionalized ligands.

Synthesis_Workflow VHL_Ligand VHL Ligand (with nucleophile, e.g., -OH) Intermediate VHL-PEG4-Tos Intermediate VHL_Ligand->Intermediate Step 1: Nucleophilic Substitution Bis_Tos_PEG4 This compound Bis_Tos_PEG4->Intermediate Target_Inhibitor Target Inhibitor (with nucleophile, e.g., -NH2) Final_PROTAC Final PROTAC (VHL-PEG4-Inhibitor) Target_Inhibitor->Final_PROTAC Intermediate->Final_PROTAC Step 2: Nucleophilic Substitution

Figure 2: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a VHL-based PROTAC using this compound

This protocol describes a representative two-step synthesis.

Step 1: Synthesis of VHL-PEG4-Tos Intermediate

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the VHL ligand (containing a free hydroxyl or amine group, 1.0 equivalent) and this compound (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 equivalents) or N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Reaction: Stir the mixture at 60-80°C for 12-24 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the VHL-PEG4-Tos intermediate.

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the VHL-PEG4-Tos intermediate (1.0 equivalent) and the target protein inhibitor (containing a free amine or hydroxyl group, 1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add a suitable base, such as Cs₂CO₃ (2.0 equivalents) or DIPEA (3.0 equivalents).

  • Reaction: Stir the mixture at 80-100°C for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC). Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[7]

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells to assess the cytotoxic effects of the PROTAC.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Logical Relationships in PROTAC Design

The successful design of a PROTAC involves a careful balance of multiple factors.

PROTAC_Design_Logic cluster_components PROTAC Components cluster_properties Key Properties cluster_outcomes Biological Outcomes VHL_Ligand VHL Ligand (Binding Affinity) Ternary_Complex Ternary Complex Stability (Cooperativity) VHL_Ligand->Ternary_Complex Linker Linker (this compound) (Length, Flexibility, Solubility) Linker->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker->Physicochemical Target_Inhibitor Target Inhibitor (Binding Affinity) Target_Inhibitor->Ternary_Complex Degradation Protein Degradation (DC50, Dmax) Ternary_Complex->Degradation Physicochemical->Degradation Cellular_Activity Cellular Activity (e.g., Antiproliferative) Degradation->Cellular_Activity

Figure 3: Logical relationships in PROTAC design.

Conclusion

This compound is a versatile and valuable linker for the synthesis of VHL-recruiting PROTACs. Its bifunctional nature allows for a modular and controlled synthetic approach. The hydrophilic PEG4 spacer can impart favorable physicochemical properties to the final PROTAC, potentially enhancing solubility and cell permeability. The protocols and guidelines presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, a promising strategy in modern drug discovery.

References

Application of Bis-Tos-PEG4 in the Synthesis of BRD4 Degraders: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Bis-Tos-PEG4 as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a pivotal epigenetic reader protein and a high-value therapeutic target in oncology and other diseases. These guidelines offer a theoretical framework and practical, step-by-step methodologies for the synthesis, purification, characterization, and biological evaluation of a BRD4-targeting PROTAC employing a this compound linker.

Introduction to BRD4 Degraders and the Role of PEG Linkers

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins. They are composed of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the physicochemical properties of the molecule.

Polyethylene glycol (PEG) linkers are frequently integrated into PROTAC design to enhance solubility, cell permeability, and overall pharmacokinetic properties. This compound is a bifunctional PEG linker with terminal tosylate groups. The tosyl group is an excellent leaving group, making this compound a reactive and versatile tool for conjugation with nucleophilic functional groups, such as amines and hydroxyls, present on the POI and E3 ligase ligands.

Signaling Pathway and Mechanism of Action

BRD4-targeting PROTACs function by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple BRD4 molecules.

BRD4_Degradation_Pathway cluster_cell Cellular Environment BRD4 BRD4 (Target Protein) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex Binds to JQ1 moiety PROTAC BRD4-PEG4-E3 Ligase (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds to E3 Ligase Ligand Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow JQ1_OH JQ1-OH Derivative (BRD4 Ligand) Step1 Step 1: Mono-alkylation (K₂CO₃, DMF, 80°C) JQ1_OH->Step1 Bis_Tos_PEG4 This compound (Linker) Bis_Tos_PEG4->Step1 Intermediate JQ1-O-PEG4-OTs (Intermediate) Step1->Intermediate Step2 Step 2: Second Alkylation (K₂CO₃, DMF, 80°C) Intermediate->Step2 Pom_NH2 Pomalidomide-NH₂ Derivative (E3 Ligase Ligand) Pom_NH2->Step2 Final_PROTAC Final BRD4 PROTAC Step2->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization WB_Workflow cluster_wb Western Blot Workflow Cell_Culture 1. Cell Culture & Plating PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-BRD4, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify Band Intensity) Detection->Analysis

Application Notes and Protocols for Bis-Tos-PEG4 in Cereblon-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Bis-Tos-PEG4 as a flexible and efficient linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document offers detailed protocols for the synthesis and evaluation of CRBN-recruiting PROTACs, alongside illustrative quantitative data and visualizations to facilitate experimental design and interpretation in the field of targeted protein degradation.

Introduction to this compound and CRBN-Mediated Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs) through the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ligase complex, is one of the most widely recruited E3 ligases in PROTAC design, with ligands such as thalidomide, pomalidomide (B1683931), and lenalidomide (B1683929) being extensively used.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy by modulating the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is a polyethylene (B3416737) glycol (PEG)-based linker of defined length, offering a balance of hydrophilicity and flexibility. The terminal tosyl groups serve as excellent leaving groups for facile conjugation with nucleophilic functional groups on the E3 ligase and POI ligands, making it a versatile tool in the construction of PROTAC libraries for optimization studies.

Signaling Pathway: CRBN-Mediated Protein Degradation

A PROTAC utilizing a this compound linker and a CRBN ligand, such as pomalidomide, initiates a catalytic cycle of target protein degradation. The PROTAC first binds to both the CRBN E3 ligase and the target protein, forming a ternary complex. This induced proximity allows the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in another round of degradation.

CRBN_Pathway CRBN-Mediated PROTAC Signaling Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Poly-Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

CRBN-PROTAC Signaling Pathway

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for a hypothetical BRD4-targeting PROTAC synthesized using a pomalidomide-based CRBN ligand and a PEG4 linker.

ParameterValueCell LineTarget Protein
Binding Affinity (Kd) of Pomalidomide to CRBN ~1.8 µM-CRBN
DC50 8 nMMV4;11BRD4
Dmax >98%MV4;11BRD4

Note: This data is representative and compiled from various sources. Actual values will vary depending on the specific target protein, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-PEG4-POI PROTAC

This protocol describes a general two-step synthesis of a PROTAC using this compound to link pomalidomide to a POI ligand containing a nucleophilic group (e.g., a primary amine).

Step 1: Synthesis of Pomalidomide-PEG4-Tos Intermediate

  • Materials:

    • Pomalidomide

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

    • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at 50 °C for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the Pomalidomide-PEG4-Tos intermediate.

    • Characterize the product by ¹H NMR and Mass Spectrometry.

Step 2: Coupling of Pomalidomide-PEG4-Tos with POI Ligand

  • Materials:

    • Pomalidomide-PEG4-Tos (from Step 1)

    • POI ligand with a primary amine

    • Anhydrous DMF

    • N,N-Diisopropylethylamine (DIPEA)

    • Inert atmosphere

  • Procedure:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add DIPEA (2.0 eq) to the solution.

    • Add a solution of Pomalidomide-PEG4-Tos (1.1 eq) in anhydrous DMF dropwise.

    • Stir the reaction at 80 °C for 24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow PROTAC Synthesis Workflow Pomalidomide Pomalidomide Step1 Step 1: Synthesis of Pomalidomide-PEG4-Tos Pomalidomide->Step1 BisTosPEG4 This compound BisTosPEG4->Step1 Intermediate Pomalidomide-PEG4-Tos Step1->Intermediate Step2 Step 2: Coupling Reaction Intermediate->Step2 POILigand POI Ligand (with -NH2) POILigand->Step2 PROTAC Final PROTAC Step2->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

PROTAC Synthesis Workflow
Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay confirms the formation of the ternary complex induced by the PROTAC.

  • Reagents and Materials:

    • Purified recombinant target protein (e.g., His-tagged BRD4).

    • Purified recombinant CRBN/DDB1 complex (e.g., GST-tagged).

    • Terbium (Tb)-labeled anti-His antibody (donor).

    • Fluorescein-labeled anti-GST antibody (acceptor).

    • PROTAC compound.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well low-volume microplates.

    • TR-FRET plate reader.

  • Procedure:

    • Prepare a solution containing the His-tagged target protein and the GST-tagged CRBN/DDB1 complex in the assay buffer.

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • In a 384-well plate, add the protein mixture.

    • Add the serially diluted PROTAC or vehicle control to the wells.

    • Add the Tb-labeled anti-His antibody and the fluorescein-labeled anti-GST antibody to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 520 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.

Logical_Relationship Logical Relationship of Components cluster_PROTAC PROTAC Molecule cluster_Ternary_Complex Ternary Complex POILigand POI Ligand Linker This compound Linker POILigand->Linker Covalent Bond CRBNLigand CRBN Ligand (e.g., Pomalidomide) Linker->CRBNLigand Covalent Bond POI Target Protein PROTAC_in_Complex PROTAC POI->PROTAC_in_Complex Non-covalent Binding CRBN_Complex CRBN E3 Ligase PROTAC_in_Complex->CRBN_Complex Non-covalent Binding PROTAC_Molecule PROTAC Molecule Induces Induces Formation of cluster_Ternary_Complex cluster_Ternary_Complex Ternary_Complex_Label Ternary Complex cluster_PROTAC cluster_PROTAC

Logical Relationship of Components

Application Note: Streamlined One-Pot Synthesis of PROTACs Using Bis-Tos-PEG4 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two ligands.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4]

Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their ability to enhance hydrophilicity and improve the pharmacokinetic properties of the resulting molecule.[5][6] Bis-Tos-PEG4 is a bifunctional PEG-based linker featuring two terminal tosyl groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling the sequential and directional assembly of PROTACs.[7][8] This application note details a streamlined one-pot synthesis protocol for the generation of PROTACs using this compound, offering a more efficient alternative to traditional multi-step synthetic approaches.

Principle of the Method

This protocol describes a one-pot, two-step nucleophilic substitution reaction. In a single reaction vessel, an amine-functionalized ligand for the protein of interest (POI-NH2) and an amine-functionalized E3 ligase ligand (E3-NH2) are reacted with this compound. By carefully controlling the stoichiometry and reaction conditions, the sequential displacement of the two tosyl groups can be achieved in a one-pot fashion, significantly reducing synthesis and purification time.

Advantages of the One-Pot Approach

  • Efficiency: Reduces the number of synthetic steps, saving time and resources.

  • Reduced Waste: Minimizes the need for intermediate purification steps, leading to less solvent waste.

  • Higher Overall Yield: Can potentially increase the overall yield by avoiding losses during intermediate purification.

  • Simplified Workflow: Streamlines the synthesis process, making it more amenable to library synthesis and high-throughput screening.[9][10]

Experimental Workflow

The general workflow for the one-pot synthesis and evaluation of a PROTAC using this compound is depicted below.

G cluster_synthesis One-Pot Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Reactants (POI-NH2, E3-NH2, this compound) B One-Pot Reaction A->B C Purification (HPLC) B->C D LC-MS C->D E NMR C->E F Cell Treatment C->F G Western Blot F->G H Data Analysis (DC50/Dmax) G->H

Caption: General workflow for the one-pot synthesis and evaluation of a PROTAC.

Signaling Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_cellular Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC (this compound based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degradation

References

Application Notes and Protocols: Synthesis of a Kinase-Targeting PROTAC Using Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's natural protein degradation machinery.[1][2][3][4][5][6] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4][5][6][7][8] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][2][3][4][9]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[1][2][5][6][7][10][11] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility.[1][2][4][5][6][10][11][12] Bis-Tos-PEG4 is a PEG-based linker with two terminal tosyl groups, which are excellent leaving groups for nucleophilic substitution, making it a valuable tool for the synthesis of PROTACs.[13][14][15][16][17]

This document provides detailed application notes and protocols for the synthesis of a PROTAC targeting a specific kinase using this compound as the linker.

Signaling Pathway and Mechanism of Action

PROTACs targeting kinases intervene in cellular signaling pathways by inducing the degradation of the target kinase. This prevents the downstream phosphorylation cascade that often drives disease progression, such as in cancer. The general mechanism of action for a kinase-targeting PROTAC is a catalytic cycle where one PROTAC molecule can induce the degradation of multiple kinase molecules.

PROTAC_Mechanism cluster_binding Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Kinase (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC Kinase PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Kinase Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Kinase (Amino Acids) Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated kinase degradation.

Experimental Protocols

This section outlines a generalized two-step synthetic protocol for a kinase-targeting PROTAC using this compound. This example assumes the use of a kinase inhibitor with a free amine or hydroxyl group and an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon or a VHL ligand) also with a nucleophilic group.

Materials and Reagents
  • This compound (CAS: 37860-51-8)

  • Amine-functionalized kinase inhibitor (e.g., an analogue of Dasatinib)

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Sodium Hydride (NaH) (if using a hydroxyl group)

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Protocol 1: Synthesis of Mono-functionalized Linker-Ligand 1 (Kinase Inhibitor)

This step involves the monosubstitution of a tosyl group on this compound with the kinase inhibitor.

Synthesis_Step1 Start Start: - Amine-functionalized Kinase Inhibitor - this compound - Anhydrous DMF - DIPEA Reaction Reaction: - Dissolve Kinase Inhibitor and DIPEA in DMF - Add excess this compound (2-5 eq) - Stir at RT to 50°C Start->Reaction Monitoring Monitoring: - Track reaction progress by LC-MS - Look for formation of mono-substituted product Reaction->Monitoring Purification Purification: - Purify the reaction mixture using preparative HPLC to isolate the mono-functionalized intermediate Monitoring->Purification Characterization Characterization: - Confirm structure and purity by LC-MS and NMR Purification->Characterization End Product: KinaseInhibitor-PEG4-Tos Characterization->End

Caption: Workflow for the synthesis of the mono-functionalized intermediate.

Procedure:

  • Under a nitrogen atmosphere, dissolve the amine-functionalized kinase inhibitor (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • In a separate flask, dissolve this compound (2.0-5.0 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the kinase inhibitor solution dropwise while stirring. A molar excess of the linker is used to favor mono-substitution.

  • Stir the reaction at room temperature or gently heat to 40-50°C for 12-24 hours.

  • Monitor the reaction progress by LC-MS, observing the consumption of the starting material and the formation of the desired mono-substituted product.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to isolate the KinaseInhibitor-PEG4-Tos intermediate.

  • Characterize the purified product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC

This step couples the mono-functionalized intermediate with the E3 ligase ligand.

Procedure:

  • Under a nitrogen atmosphere, dissolve the purified KinaseInhibitor-PEG4-Tos (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2-1.5 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 60-80°C) overnight.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC molecule.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.

Protocol 3: Evaluation of Kinase Degradation by Western Blot

This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a cellular context.

Procedure:

  • Cell Culture: Plate cells expressing the target kinase at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[1]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody against the target kinase overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of kinase degradation.

Data Presentation

The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table presents hypothetical data for a newly synthesized kinase-targeting PROTAC, "Kinase-PROTAC-1".

PROTAC IDTarget KinaseE3 LigaseLinkerDC50 (nM)Dmax (%)Cell Line
Kinase-PROTAC-1 Kinase XCereblonThis compound35>90Cancer Cell Line A
Control 1 (Inhibitor) Kinase XN/AN/AN/A<10Cancer Cell Line A
Control 2 (Inactive Epimer) Kinase XCereblonThis compound>10,000<15Cancer Cell Line A

Logical Relationship Diagram

The successful development of a kinase-targeting PROTAC requires a logical progression from synthesis to cellular evaluation.

Logical_Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro_Deg In Vitro Degradation Assay (Western Blot) Purification->InVitro_Deg Cell_Viability Cellular Viability Assay (e.g., MTT, CellTiter-Glo) Purification->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax) InVitro_Deg->Data_Analysis MoA Mechanism of Action Studies (e.g., Ubiquitination Assay) Data_Analysis->MoA Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Cell_Viability->Lead_Opt MoA->Lead_Opt

Caption: Logical workflow for the development and evaluation of a kinase PROTAC.

Conclusion

This compound is a versatile and effective linker for the synthesis of kinase-targeting PROTACs. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of the synthesis allows for the rational design and optimization of PROTACs with improved potency and drug-like properties. Careful characterization and cellular evaluation are paramount to validating the efficacy of these novel therapeutic agents.

References

Application Notes and Protocols: Bis-Tos-PEG4 Linker Strategy for Targeting Nuclear Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of nuclear proteins represents a significant therapeutic opportunity for a multitude of diseases, including cancer and neurodegenerative disorders. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by inducing the degradation of specific proteins of interest (POIs) via the ubiquitin-proteasome system.[1][2] A critical component of a PROTAC is the linker that connects the POI ligand to the E3 ubiquitin ligase ligand. The Bis-Tos-PEG4 linker is a hydrophilic, flexible linker that can be utilized in the synthesis of PROTACs.[1] This document provides detailed application notes and protocols for the strategic use of the this compound linker in the development of PROTACs aimed at nuclear proteins.

The this compound linker, characterized by a tetraethylene glycol (PEG4) spacer flanked by two tosyl groups, offers several advantages for PROTAC design. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[3][4] The tosyl groups are excellent leaving groups for nucleophilic substitution, allowing for a modular and efficient synthesis strategy.[1]

Physicochemical Properties of this compound Linker

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Synonyms Tetraethylene glycol di(p-toluenesulfonate), PROTAC Linker 16[1]
Molecular Formula C₂₂H₃₀O₉S₂[1]
Molecular Weight 502.6 g/mol [1]
Appearance Viscous liquid[5]
Color Colorless to light yellow[5]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Signaling Pathway: PROTAC-Mediated Degradation of a Nuclear Protein

The following diagram illustrates the general mechanism of action for a PROTAC designed to degrade a nuclear protein. The PROTAC must first traverse the cytoplasm and enter the nucleus to engage its target.

PROTAC_Nuclear_Protein_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PROTAC_cyto PROTAC Nuclear_Pore Nuclear Pore Complex PROTAC_cyto->Nuclear_Pore Passive Diffusion or Active Transport PROTAC_nuclear PROTAC Nuclear_Pore->PROTAC_nuclear Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_nuclear->Ternary_Complex POI Target Nuclear Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target nuclear protein.

Experimental Protocols

Protocol 1: Synthesis of a Nuclear-Targeted PROTAC using this compound Linker

This protocol describes a general two-step synthesis for a PROTAC targeting a nuclear protein. It assumes the POI ligand contains a nucleophilic group (e.g., an amine or thiol) and the E3 ligase ligand has a primary amine for the final coupling step.

Materials:

  • This compound Linker

  • Nuclear POI ligand with a nucleophilic group (e.g., amine, thiol)

  • E3 ligase ligand with a primary amine (e.g., pomalidomide (B1683931) derivative for CRBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Trifluoroacetic acid (TFA) (if Boc-protection is used)

  • Dichloromethane (DCM)

  • Reagents for purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate)

  • Preparative reverse-phase HPLC system

  • LC-MS and NMR for characterization

Procedure:

Step 1: Synthesis of the POI Ligand-Linker Intermediate

  • Dissolve the nuclear POI ligand (1.0 eq) in anhydrous DMF.

  • Add this compound linker (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature to 50°C overnight under a nitrogen atmosphere. The tosyl group will be displaced by the nucleophilic group on the POI ligand.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI ligand-linker-Tos intermediate.

Step 2: Coupling of the E3 Ligase Ligand

  • Dissolve the POI ligand-linker-Tos intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

  • Add PyBOP (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow POI_Ligand Nuclear POI Ligand (with Nucleophile) Intermediate POI Ligand-Linker-Tos Intermediate POI_Ligand->Intermediate Step 1: Nucleophilic Substitution (DMF, DIPEA) Bis_Tos_Linker This compound Linker Bis_Tos_Linker->Intermediate Final_PROTAC Final Nuclear-Targeted PROTAC Intermediate->Final_PROTAC Step 2: Amide Coupling (DMF, PyBOP, DIPEA) E3_Ligand E3 Ligase Ligand (with Amine) E3_Ligand->Final_PROTAC

References

Application Notes and Protocols for Monitoring PROTAC Synthesis with Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3][4][5][6] A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[7][8] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][9]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.[7][9] Bis-Tos-PEG4, a PEG-based linker with two terminal tosyl groups, is a valuable building block for PROTAC synthesis. The tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential conjugation of the POI and E3 ligase ligands.

This document provides detailed application notes and protocols for the analytical methods used to monitor the synthesis of PROTACs utilizing a this compound linker.

PROTAC Synthesis Workflow with this compound

The synthesis of a PROTAC using this compound typically proceeds in a two-step nucleophilic substitution reaction. First, one of the tosyl groups is displaced by a nucleophilic group (e.g., an amine or thiol) on the first ligand (either the POI or E3 ligase ligand). Following purification, the second tosyl group is substituted by a nucleophile on the second ligand to yield the final PROTAC.

A general workflow for this synthesis is depicted below:

G cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Di-alkylation cluster_2 Characterization start Ligand 1 (with -NH2 or -SH) + this compound reaction1 Nucleophilic Substitution start->reaction1 intermediate Ligand 1-PEG4-Tos reaction1->intermediate purification1 Purification (e.g., HPLC) intermediate->purification1 reaction2 Nucleophilic Substitution purification1->reaction2 ligand2 Ligand 2 (with -NH2 or -SH) ligand2->reaction2 final_protac Final PROTAC (Ligand 1-PEG4-Ligand 2) reaction2->final_protac purification2 Final Purification (e.g., HPLC) final_protac->purification2 analysis LC-MS, NMR, Analytical HPLC purification2->analysis

Caption: General workflow for PROTAC synthesis using this compound.

Analytical Methods for Reaction Monitoring

Careful monitoring of each reaction step is crucial for optimizing reaction conditions and ensuring the purity of the final PROTAC. The primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for monitoring reaction progress and assessing the purity of intermediates and the final PROTAC. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Data Presentation:

CompoundRetention Time (min)Purity (%)
Ligand 15.2>98
This compound12.5>98
Ligand 1-PEG4-Tos10.8>95
Ligand 26.8>98
Final PROTAC9.5>98

Note: Retention times are illustrative and will vary depending on the specific ligands and HPLC conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for monitoring PROTAC synthesis, providing rapid confirmation of the molecular weights of reactants, intermediates, and the final product.[10][11] This technique is essential for identifying the desired product and potential side products in the reaction mixture.

Data Presentation:

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Ligand 1VariesVaries
This compound503.16503.2
Ligand 1-PEG4-TosVariesVaries
Ligand 2VariesVaries
Final PROTACVariesVaries

Note: The expected [M+H]⁺ for intermediates and the final PROTAC can be calculated based on the molecular weights of the starting materials and the reaction stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of the purified intermediates and the final PROTAC, confirming that the desired chemical transformations have occurred.[] Both ¹H and ¹³C NMR are valuable. In ¹H NMR, the appearance of characteristic peaks for the PEG linker protons and the disappearance of the tosyl group protons can be monitored.

Data Presentation:

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)
This compound7.80 (d, 4H), 7.35 (d, 4H), 4.15 (t, 4H), 3.65-3.55 (m, 12H), 2.45 (s, 6H)
Ligand 1-PEG4-TosDisappearance of one set of tosyl peaks, appearance of new peaks corresponding to the linkage between Ligand 1 and the PEG linker.
Final PROTACDisappearance of all tosyl peaks, appearance of new peaks corresponding to the linkages between both ligands and the PEG linker.

Note: Chemical shifts are illustrative and will depend on the solvent and the specific structures of the ligands.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of Ligand 1 with this compound
  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine- or thiol-containing Ligand 1 (1.0 equivalent) and this compound (1.5-2.0 equivalents) in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60-80°C) for 4-24 hours.

  • Monitor the reaction progress by LC-MS. Look for the consumption of Ligand 1 and the appearance of a new peak with the expected molecular weight for the mono-alkylated product (Ligand 1-PEG4-Tos).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-alkylated intermediate.

Protocol 2: General Procedure for Synthesis of the Final PROTAC
  • Under an inert atmosphere, dissolve the purified Ligand 1-PEG4-Tos (1.0 equivalent) and the amine- or thiol-containing Ligand 2 (1.2-1.5 equivalents) in an anhydrous solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) (2.0-3.0 equivalents).

  • Stir the reaction at room temperature or an elevated temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS, observing the consumption of the mono-alkylated intermediate and the formation of the final PROTAC.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS, analytical HPLC for purity assessment, and NMR for structural confirmation.

Analytical Workflow Diagram

The following diagram illustrates the workflow for the analytical monitoring of PROTAC synthesis.

G cluster_0 Reaction Monitoring cluster_1 Purification cluster_2 Final Characterization reaction_mixture Reaction Mixture lcms_monitoring LC-MS Analysis reaction_mixture->lcms_monitoring hplc_monitoring HPLC Analysis reaction_mixture->hplc_monitoring crude_product Crude Product lcms_monitoring->crude_product hplc_monitoring->crude_product prep_hplc Preparative HPLC crude_product->prep_hplc purified_product Purified PROTAC prep_hplc->purified_product analytical_hplc Analytical HPLC (Purity) purified_product->analytical_hplc lcms_final LC-MS (Identity) purified_product->lcms_final nmr NMR (Structure) purified_product->nmr

Caption: Analytical workflow for PROTAC synthesis monitoring.

Conclusion

The successful synthesis of PROTACs using a this compound linker relies on a robust analytical strategy to monitor the reaction progress and ensure the identity and purity of the final compound. The combination of HPLC, LC-MS, and NMR spectroscopy provides a comprehensive toolkit for researchers to confidently navigate the synthesis of these complex molecules, ultimately accelerating the development of novel protein degraders.

References

Application Note: Western Blot Protocol for Assessing Protein Degradation by a PROTAC Containing a PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Consequently, the target protein is effectively removed from the cell.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] Polyethylene glycol (PEG) linkers, particularly those with four repeating ethylene (B1197577) glycol units (PEG4), are frequently used in PROTAC design to impart favorable physicochemical properties such as increased hydrophilicity and flexibility.[1][5] The synthesis of such PROTACs often involves reactive precursors like Bis-Tos-PEG4, where "Tos" represents a tosyl group that acts as a good leaving group during the coupling of the two ligand moieties to the PEG4 linker.[6][7]

This application note provides a detailed protocol for assessing the degradation of a target protein mediated by a PROTAC featuring a PEG4 linker, using the Western blot technique. Western blotting is a fundamental method for quantifying the reduction in target protein levels, thereby allowing for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][8]

Signaling Pathway and Experimental Workflow

The mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The experimental workflow for assessing this process via Western blot involves a series of well-defined steps from cell treatment to data analysis.

PROTAC_Mechanism cluster_complex Ternary Complex Formation PROTAC PROTAC (with PEG4 Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex Ternary_Complex->PROTAC Recycled Ub_Chain Polyubiquitinated POI Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ub_Chain Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting D->E F 6. Signal Detection E->F G 7. Data Analysis F->G

Figure 2: Experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.

1. Cell Culture and PROTAC Treatment

1.1. Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[2]

1.2. PROTAC Preparation: Prepare a stock solution of the PEG4-containing PROTAC in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

1.3. Cell Treatment:

  • Dose-Response: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).[7]
  • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., a concentration determined from the dose-response experiment) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).[7]
  • Controls: Include a vehicle-only control (e.g., 0.1% DMSO) and, if available, a negative control such as an inactive epimer of the PROTAC or a version with a mutated E3 ligase binder.[2]

2. Cell Lysis and Protein Quantification

2.1. Cell Harvest: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[9]

2.2. Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7] Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

2.3. Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.[10] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

2.4. Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) or Bradford protein assay, following the manufacturer's instructions.[9]

3. Sample Preparation and SDS-PAGE

3.1. Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

3.2. Sample Preparation: To the normalized lysates, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

3.3. Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-glycine SDS-polyacrylamide gel. Include a pre-stained protein molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.[7]

4. Protein Transfer

4.1. Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by briefly immersing in methanol. If using nitrocellulose, no activation is needed. Equilibrate the membrane in transfer buffer.

4.2. Transfer: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system.[6]

4.3. Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[2] Destain with TBST (Tris-Buffered Saline with 0.1% Tween-20) before proceeding.

5. Immunoblotting

5.1. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

5.2. Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) should also be used, either on the same blot after stripping or on a separate blot.[7][10]

5.3. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]

5.4. Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]

5.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Data Analysis

6.1. Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[7]

6.2. Imaging: Capture the chemiluminescent signal using a digital imaging system.[7]

6.3. Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.[11] Calculate the percentage of protein degradation relative to the vehicle control for each condition. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.

ParameterDescriptionRecommended Value/Range
Cell Seeding Density Number of cells per well in a 6-well plateOptimized for 70-80% confluency at harvest
PROTAC Concentration Range For dose-response experiments0.1 nM - 10 µM
Treatment Duration For time-course experiments0 - 24 hours
Protein Loading Amount Total protein per lane in SDS-PAGE20 - 30 µg
Primary Antibody Dilution (Target) Dilution of the antibody against the POIAs per manufacturer's recommendation
Primary Antibody Dilution (Loading Control) Dilution of GAPDH, β-actin, etc.As per manufacturer's recommendation
Secondary Antibody Dilution Dilution of HRP-conjugated secondary Ab1:2,000 - 1:10,000
Blocking Time Duration of membrane blocking1 hour
Primary Antibody Incubation Duration and temperatureOvernight at 4°C
Secondary Antibody Incubation Duration and temperature1 hour at room temperature

Table 1: Summary of Key Experimental Parameters

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs with a PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) units, plays a critical role in determining the physicochemical properties of the PROTAC, including its solubility and cell permeability.[3][4] A PEG4 linker, consisting of four ethylene (B1197577) glycol units, is often used to strike a balance between aqueous solubility and the flexibility needed for productive ternary complex formation.[5]

Effective protein degradation is contingent on the PROTAC's ability to cross the cell membrane and reach its intracellular target.[3] Therefore, accurate assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[2] This document provides detailed application notes and protocols for key cell permeability assays relevant to PROTACs featuring a PEG4 linker, including the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake assays quantified by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds of protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (with PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on Permeability

The length of the PEG linker significantly influences the physicochemical properties and, consequently, the cell permeability of PROTACs. Generally, increasing the number of PEG units enhances aqueous solubility but can negatively impact passive diffusion across the lipophilic cell membrane due to an increase in molecular weight and polar surface area.[2] However, the flexibility of PEG linkers may also allow the PROTAC to adopt a more compact, "chameleon-like" conformation, which can shield its polar surface area and improve membrane traversal.[3][6] The optimal PEG linker length for cell permeability must be determined empirically for each PROTAC system.

Table 1: Effect of PEG Linker Length on Physicochemical Properties and PAMPA Permeability

PROTAC SeriesLinker CompositionMolecular Weight ( g/mol )ALogPPAMPA Permeability (Pₑ) x 10⁻⁶ cm/s
MZ Series2-unit PEG884.03.50.04
3-unit PEG928.13.30.005
AT SeriesAlkyl linker (base)868.04.30.002
+1 PEG unit948.14.10.15
+2 PEG units1036.23.60.08

Data sourced from studies on VH032-based PROTACs.[2][6]

Table 2: Caco-2 Permeability Data for Representative PROTACs with PEG Linkers

PROTAC IDLinker TypeApical to Basolateral (A-B) Pₐₚₚ (x 10⁻⁶ cm/s)Basolateral to Apical (B-A) Pₐₚₚ (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC APEG-linker1.714.18.4
PROTAC BPEG-linker<0.7 (BLQ)8.6>12
PROTAC CPEG61.28.47.0
PROTAC DPEG100.79.113.0

BLQ = Below Limit of Quantification. Data compiled from studies on various PROTACs.[7][8]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion of a PROTAC across an artificial lipid membrane as a high-throughput initial screen for permeability.[9]

Materials:

Workflow Diagram:

PAMPA_Workflow start Start prep_acceptor Prepare Acceptor Plate: Fill with PBS start->prep_acceptor coat_donor Coat Donor Plate: Add lipid solution to filter wells prep_acceptor->coat_donor prep_donor Prepare Donor Solution: Dissolve PROTAC in PBS coat_donor->prep_donor assemble Assemble Plates: Place donor plate on acceptor plate prep_donor->assemble add_donor_sol Add Donor Solution to Donor Plate assemble->add_donor_sol incubate Incubate (4-16 hours) with gentle shaking add_donor_sol->incubate collect_samples Collect Samples from Donor and Acceptor Wells incubate->collect_samples analyze Analyze by LC-MS/MS collect_samples->analyze calculate Calculate Papp Value analyze->calculate end End calculate->end Assay_Selection start Start: Need to assess PROTAC permeability question1 High-throughput screening of many compounds? start->question1 pampa Use PAMPA (Passive Diffusion) question1->pampa Yes question2 Need to investigate active transport/efflux? question1->question2 No pampa->question2 caco2 Use Caco-2 Assay (Bidirectional) question2->caco2 Yes question3 Need to determine intracellular concentration in a specific cell line? question2->question3 No caco2->question3 cellular_uptake Use Cellular Uptake Assay (LC-MS/MS) question3->cellular_uptake Yes end End: Permeability Profile Established question3->end No cellular_uptake->end

References

Application Notes and Protocols for In-Cell Target Engagement Assays of Bis-Tos-PEG4-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

The linker itself is a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2] PEG-based linkers, such as Bis-Tos-PEG4, are frequently employed in PROTAC design to enhance hydrophilicity and solubility.[3][4] The tetra-ethylene glycol (PEG4) component can improve the drug-like properties of the PROTAC molecule.[5]

Verifying and quantifying the engagement of a PROTAC with its intended target protein and the E3 ligase within a cellular context is paramount for the successful development of these novel therapeutics. This document provides detailed application notes and protocols for three widely used in-cell target engagement assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET/HiBiT assays, which are particularly relevant for assessing the activity of PROTACs, including those based on a this compound linker.

Signaling Pathway of PROTAC Action

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge to induce the proximity of the target protein and an E3 ubiquitin ligase, leading to the target's degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary POI-PROTAC-E3 POI->Ternary E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of action for a this compound-based PROTAC.

In-Cell Target Engagement Assays

Several robust methods are available to measure the intracellular target engagement of PROTACs. Below are detailed protocols for CETSA and NanoBRET/HiBiT assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm and quantify the engagement of a ligand with its target protein in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7]

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Start Start Cell_Culture 1. Cell Culture and Treatment Start->Cell_Culture Heat_Treatment 2. Heat Treatment (Temperature Gradient) Cell_Culture->Heat_Treatment Cell_Lysis 3. Cell Lysis Heat_Treatment->Cell_Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Protein_Quant 5. Protein Quantification (e.g., Western Blot) Centrifugation->Protein_Quant Data_Analysis 6. Data Analysis (Melt Curve & Thermal Shift) Protein_Quant->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol for CETSA:

a) Melt Curve Protocol to Determine Thermal Shift:

  • Cell Culture and Treatment: Culture cells expressing the target protein to an appropriate density. Treat the cells with the this compound-based PROTAC at a fixed concentration (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[8]

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[6]

  • Data Analysis: Quantify the band intensities at each temperature and normalize them to the intensity at the lowest temperature. Plot the normalized intensities against temperature to generate melt curves for both the PROTAC-treated and vehicle-treated samples. The shift in the melting temperature (ΔTm) indicates target engagement.[6]

b) Isothermal Dose-Response (ITDR) Protocol for EC50 Determination:

  • Cell Culture and Treatment: Seed cells as in the melt curve protocol. Treat the cells with a serial dilution of the this compound-based PROTAC for 1-2 hours.[6]

  • Heat Challenge: Based on the melt curve, select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample. Heat all samples at this single temperature.[6]

  • Lysis and Analysis: Follow steps 3-5 from the melt curve protocol.

  • Data Analysis: Plot the normalized band intensities against the PROTAC concentration to generate a dose-response curve and determine the EC50 value, which represents the concentration of PROTAC required to achieve 50% of the maximal thermal stabilization.[9]

Data Presentation:

While specific data for this compound-based PROTACs is not publicly available, the following table provides representative data for PROTACs with linear PEG linkers to illustrate the expected outcomes.

Parameter PROTAC with PEG Linker (Illustrative) Reference
Target Protein Estrogen Receptor α (ERα)[2]
Cell Line MCF7[2]
ΔTm (°C) 3.5[6] (Conceptual)
CETSA EC50 (nM) 150[9] (Conceptual)
NanoBRET™ and HiBiT® Assays

Promega's NanoBRET™ (Bioluminescence Resonance Energy Transfer) and HiBiT® technologies are powerful, quantitative, live-cell compatible methods for studying various aspects of PROTAC activity, including target engagement, ternary complex formation, and protein degradation.[10]

a) NanoBRET™ Target Engagement Assay:

This assay measures the binding of a PROTAC to its target protein inside living cells.[11] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same target (acceptor).[12] The PROTAC competes with the tracer, leading to a decrease in the BRET signal.[11]

Experimental Workflow:

NanoBRET_TE_Workflow cluster_workflow NanoBRET Target Engagement Workflow Start Start Transfection 1. Transfect Cells (NanoLuc-POI fusion) Start->Transfection Cell_Plating 2. Plate Cells Transfection->Cell_Plating Compound_Addition 3. Add PROTAC & Fluorescent Tracer Cell_Plating->Compound_Addition Incubation 4. Incubate Compound_Addition->Incubation Substrate_Addition 5. Add NanoBRET Substrate Incubation->Substrate_Addition BRET_Measurement 6. Measure BRET Signal Substrate_Addition->BRET_Measurement Data_Analysis 7. Data Analysis (IC50 determination) BRET_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the NanoBRET Target Engagement Assay.

Protocol for NanoBRET™ Target Engagement:

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in 96-well white assay plates.

  • Compound Treatment: Prepare serial dilutions of the this compound-based PROTAC. Add the PROTAC and the fluorescent tracer to the cells.[7]

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[7]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[7]

  • BRET Measurement: Measure the donor (460 nm) and acceptor (610 nm) emissions using a luminometer equipped with appropriate filters.[7]

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value.

b) HiBiT® Assay for Protein Degradation:

The HiBiT assay directly quantifies the degradation of a target protein.[10] It utilizes a small 11-amino-acid HiBiT tag, which can be knocked into the endogenous gene of the target protein using CRISPR/Cas9.[13] The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of the target protein.[10]

Protocol for HiBiT® Degradation Assay:

  • Cell Line Generation: Use CRISPR/Cas9 to generate a cell line with the HiBiT tag knocked into the endogenous locus of the target protein.[13]

  • Cell Plating: Plate the HiBiT-tagged cells in assay plates.

  • Detection Reagent Addition: For a live-cell kinetic assay, add the LgBiT protein and Nano-Glo® Endurazine™ Substrate.[10]

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC.[10]

  • Luminescence Measurement: Read the luminescence on a luminometer, either kinetically over time or at a specific endpoint.[10]

  • Data Analysis: Normalize the luminescence data to a time-zero reading or a vehicle control. Plot the normalized luminescence against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]

Data Presentation:

The following table presents illustrative data for the degradation efficiency of a BTK-targeting PROTAC with a PEG-based linker.

Parameter BTK-Targeting PROTAC with PEG Linker (Illustrative) Reference
Target Protein Bruton's Tyrosine Kinase (BTK)[14]
Cell Line Mino[14]
DC50 (nM) 2.2[14]
Dmax (%) 97[14]

Conclusion

The successful development of PROTACs, including those utilizing a this compound linker, relies on the accurate assessment of their in-cell target engagement and subsequent protein degradation. The Cellular Thermal Shift Assay (CETSA) provides a label-free method to confirm direct target binding in a cellular context. The NanoBRET™ and HiBiT® assays offer highly sensitive and quantitative platforms to measure target engagement, ternary complex formation, and protein degradation kinetics in live cells. The protocols and illustrative data presented in these application notes provide a comprehensive guide for researchers to effectively characterize the cellular activity of their PROTAC molecules and make informed decisions during the drug discovery process.

References

Application Notes and Protocols for Creating a Library of PROTACs with Different Warheads Using Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall selectivity, solubility, and cell permeability.[3]

Bis-Tos-PEG4 is a polyethylene (B3416737) glycol (PEG)-based linker that offers a versatile platform for PROTAC synthesis.[4][5] Its PEG4 core enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[6] The two terminal tosyl groups are excellent leaving groups for nucleophilic substitution reactions, allowing for a modular and efficient approach to conjugate amine-, hydroxyl-, or thiol-containing warheads and E3 ligase ligands.[7] These application notes provide a comprehensive guide to the synthesis and evaluation of a diverse library of PROTACs using the this compound linker.

PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of target proteins. A single PROTAC molecule can mediate the degradation of multiple protein copies. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Application Example: A Hypothetical PROTAC Library with Diverse Warheads

To illustrate the utility of this compound, we describe the synthesis of a hypothetical PROTAC library targeting three distinct classes of proteins: a BET bromodomain, a protein kinase, and a nuclear receptor. For this library, we will use pomalidomide (B1683931) as the E3 ligase ligand to recruit Cereblon (CRBN).

BET Bromodomain Target: BRD4

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-MYC. Its degradation is a validated therapeutic strategy in various cancers.

  • Warhead Example: A derivative of the BET inhibitor JQ1, functionalized with a primary amine.

  • Signaling Pathway:

BRD4_Pathway BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds cMYC c-MYC Oncogene Transcription Transcription_Machinery->cMYC Proliferation Tumor Cell Proliferation cMYC->Proliferation PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 Induces Degradation

Caption: Simplified BRD4 signaling and PROTAC intervention.

Kinase Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase essential for B-cell receptor signaling and is a validated target in B-cell malignancies.

  • Warhead Example: A derivative of the BTK inhibitor ibrutinib, containing a nucleophilic amine.

  • Signaling Pathway:

BTK_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates Downstream Downstream Signaling (e.g., NF-κB) BTK->Downstream Survival B-Cell Survival & Proliferation Downstream->Survival PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK Induces Degradation

Caption: Simplified BTK signaling pathway and PROTAC intervention.

Nuclear Receptor Target: Androgen Receptor (AR)

The Androgen Receptor (AR) is a ligand-activated transcription factor that is the primary driver of prostate cancer.

  • Warhead Example: A derivative of a non-steroidal AR antagonist with an available amine group.

  • Signaling Pathway:

AR_Pathway Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds & Activates Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Elements (DNA) AR->ARE Binds to Gene_Expression Target Gene Expression ARE->Gene_Expression Growth Prostate Cancer Cell Growth Gene_Expression->Growth PROTAC_AR AR PROTAC PROTAC_AR->AR Induces Degradation

Caption: Simplified Androgen Receptor signaling and PROTAC intervention.

Data Presentation

The following table summarizes the hypothetical degradation performance of the PROTAC library. The data are for illustrative purposes and actual results will vary depending on the specific warheads and experimental conditions.

PROTAC IDTarget ProteinWarhead ClassE3 Ligase LigandDC50 (nM)Dmax (%)
LIB-001 BRD4BET InhibitorPomalidomide8.5>95
LIB-002 BTKKinase InhibitorPomalidomide15.2>90
LIB-003 ARNuclear Receptor AntagonistPomalidomide25.8>85

Experimental Protocols

Protocol 1: Modular Synthesis of a PROTAC Library using this compound

This protocol describes a two-step synthesis for the creation of a PROTAC library. The first step is the mono-alkylation of the E3 ligase ligand, followed by a parallel reaction with a library of warheads.

Synthesis_Workflow Start Start Materials Step1 Step 1: Mono-alkylation Pomalidomide + this compound Start->Step1 Intermediate Pomalidomide-PEG4-Tos Intermediate Step1->Intermediate Step2 Step 2: Parallel Synthesis Intermediate + Warhead Library Intermediate->Step2 Library PROTAC Library (e.g., LIB-001, 002, 003) Step2->Library Purification Purification & Characterization (HPLC, LC-MS, NMR) Library->Purification

Caption: Workflow for modular PROTAC library synthesis.

Step 1: Synthesis of Pomalidomide-PEG4-Tos Intermediate

  • To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solution of this compound (3.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at 60 °C for 12-16 hours, monitoring by LC-MS for the formation of the mono-alkylated product.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Pomalidomide-PEG4-Tos intermediate.

Step 2: Parallel Synthesis of the PROTAC Library

  • In separate reaction vials, dissolve the Pomalidomide-PEG4-Tos intermediate (1.0 eq) in anhydrous DMF.

  • To each vial, add a different amine-containing warhead (1.2 eq) (e.g., JQ1-NH₂, Ibrutinib-NH₂, AR antagonist-NH₂).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) to each vial.

  • Stir the reactions at 80 °C for 24 hours, monitoring by LC-MS.

  • Upon completion, cool the reactions, dilute with water, and extract with ethyl acetate.

  • Wash the organic layers, dry, and concentrate.

  • Purify each PROTAC by preparative HPLC to yield the final products (LIB-001, LIB-002, LIB-003).

  • Characterize each final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is used to determine the DC50 and Dmax values for each PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., VCaP for AR, HEL for BTK, HeLa for BRD4) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized PROTACs in cell culture medium.

    • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against the target protein (BRD4, BTK, or AR) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the percentage of protein degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Target Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50).

    • Include a control group co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation (IP):

    • Lyse the cells in IP lysis buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysates with an antibody against the target protein.

    • Add Protein A/G magnetic beads to capture the antibody-antigen complexes.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody to detect the ubiquitinated target protein. A ladder of high-molecular-weight bands indicates polyubiquitination.

Conclusion

This compound is a highly effective and versatile linker for the modular synthesis of PROTAC libraries. Its chemical properties allow for a straightforward and efficient two-step synthetic route to generate a diverse range of PROTACs against various target classes. The hydrophilic PEG4 core can confer favorable physicochemical properties to the final PROTAC molecules. The protocols outlined in these application notes provide a robust framework for the synthesis and systematic evaluation of novel PROTACs, enabling the rapid exploration of structure-activity relationships and the development of potent and selective protein degraders.

References

Application Notes and Protocols for Large-Scale Synthesis of PROTACs using Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Bis-Tos-PEG4 Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide a versatile scaffold for systematic variation of linker length.[2][3][4][5] Among these, this compound, a bifunctional PEG-based linker, offers a strategic advantage for the synthesis of PROTACs. The two terminal tosyl groups serve as excellent leaving groups for nucleophilic substitution, allowing for a controlled and sequential attachment of the POI-binding and E3 ligase-recruiting ligands. This application note provides a detailed protocol for the large-scale synthesis of a model PROTAC using a this compound linker, addressing the challenges of scaling up this process and providing representative quantitative data.

Signaling Pathway and Experimental Workflow

The general mechanism of PROTAC-mediated protein degradation involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycled Recycled Ternary->Recycled Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded POI (Amino Acids) Proteasome->Degraded Degradation Recycled->PROTAC

General mechanism of PROTAC-mediated protein degradation.

The large-scale synthesis of a PROTAC using this compound is a sequential process involving the conjugation of the two ligands to the bifunctional linker.

PROTAC_Synthesis_Workflow Start Start Materials: - POI-NH2 - E3-NH2 - this compound Step1 Step 1: First Coupling (Mono-substitution) Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Step2 Step 2: Second Coupling (Di-substitution) Purification1->Step2 Purification2 Final Purification Step2->Purification2 FinalProduct Final PROTAC Purification2->FinalProduct QC Quality Control (LC-MS, NMR, Purity) FinalProduct->QC

Workflow for large-scale PROTAC synthesis using this compound.

Detailed Experimental Protocols

This section provides a representative protocol for the multi-gram synthesis of a model PROTAC. Note: This is a generalized protocol and may require optimization based on the specific properties of the ligands. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of the Mono-Substituted Intermediate (Ligand-A-PEG4-Tos)

This step involves the reaction of an amine-containing ligand (Ligand A, either the POI-binding ligand or the E3 ligase ligand) with this compound to form a mono-substituted intermediate.

Materials:

  • Ligand A (with a primary or secondary amine)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Ligand A (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Linker: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the mono-substituted product and consumption of Ligand A.

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with EtOAc (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-substituted intermediate.

Step 2: Synthesis of the Final PROTAC (Ligand-A-PEG4-Ligand-B)

This step involves the coupling of the second amine-containing ligand (Ligand B) to the mono-substituted intermediate.

Materials:

  • Mono-substituted intermediate (from Step 1)

  • Ligand B (with a primary or secondary amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the mono-substituted intermediate (1.0 eq) and Ligand B (1.2 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC.

  • Purification: Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the large-scale synthesis of a PROTAC using a this compound linker. Yields and purity are dependent on the specific ligands used and optimization of the reaction and purification conditions.

ParameterStep 1: Mono-substitutionStep 2: Di-substitution
Scale 10 g of Ligand A15 g of Intermediate
Solvent Anhydrous DMFAnhydrous DMF
Base DIPEADIPEA
Temperature Room Temperature60 °C
Reaction Time 12-16 hours16-24 hours
Purification Method Flash Column ChromatographyPreparative HPLC
Expected Yield 60-75%50-65%
Purity (by HPLC) >95%>98%

Conclusion

This compound is a valuable and versatile linker for the modular and large-scale synthesis of PROTACs. The distinct reactivity of the two tosyl groups allows for a controlled, sequential attachment of the POI-binding and E3 ligase-recruiting ligands. The provided protocols offer a general framework for the synthesis, which can be further optimized based on the specific properties of the ligands being used. Proper monitoring of the reactions by LC-MS and purification of the intermediate and final product by chromatography are crucial for obtaining high-purity PROTACs for biological evaluation. The scalability of this synthetic route makes it suitable for producing the quantities of PROTACs required for advanced preclinical and clinical studies.

References

Troubleshooting & Optimization

Low yield in PROTAC synthesis with Bis-Tos-PEG4: causes and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Bis-Tos-PEG4 linkers, with a focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis using this compound?

Low yields in multi-step PROTAC synthesis can stem from several factors. The primary culprits are often incomplete coupling reactions, particularly the initial nucleophilic substitution of the tosylate groups, degradation of starting materials or products, and challenges during purification.[1][2][] Side reactions and suboptimal reaction conditions are also significant contributors.

Q2: How does the bifunctional nature of this compound influence the synthetic strategy?

This compound is a symmetrical linker with two tosyl groups, which are excellent leaving groups for nucleophilic substitution reactions (SN2).[4][5] This allows for a one-pot reaction where two equivalents of a nucleophile-containing ligand can be coupled, or a stepwise approach. For the synthesis of heterodimeric PROTACs (with two different ligands), a stepwise approach is necessary, which can be achieved by using a large excess of the first ligand to favor mono-substitution, followed by purification and reaction with the second ligand.

Q3: What are the critical parameters to control during the nucleophilic substitution reaction with this compound?

The key parameters to optimize for the SN2 reaction are the choice of base, solvent, temperature, and reaction time.[5][6] A non-nucleophilic base is crucial to prevent competition with the ligand's nucleophile.[5] Polar aprotic solvents like DMF or DMSO are generally preferred to facilitate the SN2 reaction.[7] Temperature can be increased to drive the reaction to completion, but this must be balanced with the thermal stability of the ligands.[8]

Q4: I am observing a complex mixture of products in my LC-MS analysis. What could be the cause?

A complex product mixture often indicates the presence of side reactions. With this compound, this can include bis-substitution when mono-substitution is desired, unreacted starting material, and potential side reactions involving the ligands themselves. If the nucleophile is a primary or secondary amine, over-alkylation is a possibility. Protecting reactive functional groups on the ligands that are not involved in the coupling reaction can help prevent unwanted side reactions.

Q5: My reaction appears complete by LC-MS, but the isolated yield after purification is very low. What are the likely reasons?

Significant product loss during purification is a common issue with PEGylated PROTACs.[] The hydrophilic nature of the PEG linker can lead to the product partitioning into the aqueous phase during extractions. Furthermore, the polarity of the PROTAC can cause it to streak or irreversibly bind to normal-phase silica (B1680970) gel. Switching to reverse-phase HPLC for purification is often a more effective strategy.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in PROTAC synthesis with this compound.

Issue 1: Low Conversion in the Nucleophilic Substitution Reaction
Observation Potential Cause Recommended Solution
Significant amount of unreacted this compound and/or ligand. Inefficient Nucleophilic Attack: The nucleophile on the ligand (e.g., amine, phenol, thiol) may not be sufficiently reactive under the chosen conditions.Optimize the Base: Use a non-nucleophilic base like DIPEA or K₂CO₃ to deprotonate the nucleophile without competing in the reaction. Ensure at least 3 equivalents are used.[5][8]
Suboptimal Solvent: The solvent may not adequately solvate the reactants or facilitate the SN2 reaction.Solvent Screening: Use anhydrous polar aprotic solvents such as DMF or DMSO.[7]
Low Reaction Temperature: The activation energy for the reaction may not be overcome at room temperature.Increase Temperature: Gradually increase the reaction temperature (e.g., to 60-90°C) while monitoring the stability of your starting materials by LC-MS.[5][8]
Steric Hindrance: The nucleophilic site on the ligand may be sterically hindered.Increase Reaction Time: Extend the reaction time and monitor progress by LC-MS. Consider using a less sterically hindered ligand if possible.[7]
Formation of multiple products. Competitive Reactions: The base may be acting as a nucleophile.Use a Non-Nucleophilic Base: Switch to a hindered base like DIPEA.[5]
Over-alkylation: For amine nucleophiles, the product of the first substitution can react again.Stoichiometry Control: Use a large excess of the amine-containing ligand to favor mono-substitution, or use a protecting group strategy.
Issue 2: Difficulty in Purifying the PROTAC Product
Observation Potential Cause Recommended Solution
Low recovery after aqueous workup. Product Partitioning into Aqueous Layer: The hydrophilic PEG linker increases the water solubility of the PROTAC.Minimize Aqueous Washes: Use saturated brine for washes to reduce product loss. Back-extract the aqueous layers with an organic solvent.
Product streaking or remaining on the column during normal-phase chromatography. High Polarity of the PROTAC: The PEG linker makes the molecule too polar for efficient elution from silica gel.Switch to Reverse-Phase Purification: Use preparative RP-HPLC with a C18 column and a water/acetonitrile or water/methanol gradient, often with 0.1% TFA or formic acid.
Co-elution of product with impurities. Similar Physicochemical Properties: The desired product and impurities (e.g., bis-substituted product, unreacted ligand) may have similar retention times.Optimize HPLC Gradient: Use a shallower gradient to improve resolution. Consider a different stationary phase (e.g., C8) or an alternative purification technique like ion-exchange chromatography if applicable.

Data Presentation

Table 1: Representative Conditions for Nucleophilic Substitution on Tosylated PEG Linkers

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of tosylated PEG linkers. Yields are highly dependent on the specific ligands used.

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
Primary AmineDIPEADMF6012-2460-80[1]
PhenolK₂CO₃DMF60-8012-2450-70[8]
ThiolDIPEADMFRoom Temp4-12>90
AzideNaN₃DMF8012-24>95

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of this compound with an Amine-containing Ligand

This protocol describes a general method for the first step in a sequential PROTAC synthesis.

Materials:

  • Amine-containing ligand (Ligand 1-NH₂)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Reaction vessel and stirring apparatus

  • LC-MS for reaction monitoring

  • Ethyl acetate (B1210297) and water for workup

  • Preparative HPLC for purification

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude mono-substituted intermediate by preparative HPLC.

  • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: General Procedure for the Second Nucleophilic Substitution

This protocol outlines the coupling of the second ligand to the mono-substituted PEG linker intermediate.

Materials:

  • Mono-substituted Ligand 1-PEG4-Tos intermediate

  • Amine-containing ligand (Ligand 2-NH₂)

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • Follow the same procedure as Protocol 1, using the mono-substituted intermediate (1.0 eq) and the second amine-containing ligand (1.2 eq).

  • The reaction conditions (temperature and time) may need to be re-optimized for the second coupling step.

  • Purify the final PROTAC product using preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_step1 Step 1: Mono-substitution cluster_purification1 Purification cluster_step2 Step 2: Second Substitution cluster_purification2 Final Purification Ligand1 Ligand 1 (with -NH2, -OH, or -SH) Step1_Reaction Nucleophilic Substitution (DMF, DIPEA, 60°C) Ligand1->Step1_Reaction BisTosPEG4 This compound BisTosPEG4->Step1_Reaction Intermediate Mono-substituted Intermediate (Ligand 1-PEG4-Tos) Step1_Reaction->Intermediate Purification1 Preparative RP-HPLC Intermediate->Purification1 Step2_Reaction Nucleophilic Substitution (DMF, DIPEA, 60-80°C) Purification1->Step2_Reaction Ligand2 Ligand 2 (with -NH2, -OH, or -SH) Ligand2->Step2_Reaction Final_PROTAC_crude Crude Final PROTAC Step2_Reaction->Final_PROTAC_crude Purification2 Preparative RP-HPLC Final_PROTAC_crude->Purification2 Final_PROTAC_pure Pure PROTAC Purification2->Final_PROTAC_pure

Caption: A general workflow for the sequential synthesis of a heterodimeric PROTAC using a this compound linker.

Troubleshooting_Low_Yield Troubleshooting Low Yield in PROTAC Synthesis Start Low PROTAC Yield Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Check_Starting_Materials->Start Quality Poor Analyze_Step1 Analyze Step 1 by LC-MS (Mono-substitution) Check_Starting_Materials->Analyze_Step1 Quality OK Step1_Complete Conversion > 80%? Analyze_Step1->Step1_Complete Optimize_Step1 Optimize Step 1: - Base (DIPEA, K2CO3) - Solvent (DMF, DMSO) - Temperature (60-90°C) - Time Step1_Complete->Optimize_Step1 No Analyze_Step2 Analyze Step 2 by LC-MS (Second Substitution) Step1_Complete->Analyze_Step2 Yes Optimize_Step1->Analyze_Step1 Step2_Complete Conversion > 80%? Analyze_Step2->Step2_Complete Optimize_Step2 Optimize Step 2: (Similar to Step 1) Step2_Complete->Optimize_Step2 No Review_Purification Review Purification Strategy Step2_Complete->Review_Purification Yes Optimize_Step2->Analyze_Step2 Isolated_Yield Isolated Yield > 50%? Review_Purification->Isolated_Yield Optimize_Purification Switch to RP-HPLC Optimize Gradient Isolated_Yield->Optimize_Purification No End Yield Optimized Isolated_Yield->End Yes Optimize_Purification->Review_Purification

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis with this compound.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling PolyUb_POI Poly-ubiquitinated POI Ubiquitination->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation Degraded_POI Degraded POI (Amino Acids) Degradation->Degraded_POI Recycling->PROTAC

References

Common side reactions with Bis-Tos-PEG4 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Tos-PEG4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker featuring a four-unit polyethylene (B3416737) glycol (PEG) spacer with tosyl groups at both ends.[1] The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like amines, thiols, and hydroxyls.[2][3] This linker is commonly used in bioconjugation, drug delivery, and nanotechnology.[1] It is particularly prevalent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.[4][5][6]

Q2: What are the most common impurities found in this compound reagents?

The primary impurities in this compound often stem from its synthesis from tetraethylene glycol. These can include:

  • Mono-tosylated PEG4: Where only one end of the PEG diol is tosylated.[7]

  • Unreacted Tetraethylene Glycol (PEG4-diol): Incomplete tosylation can leave the starting material present.[7]

  • p-Toluenesulfonic acid: Formed from the hydrolysis of tosyl chloride during the synthesis.[7]

  • Excess Tosyl Chloride: Residual tosylating agent from the synthesis process.[7]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The tosyl groups are susceptible to hydrolysis in the presence of moisture.

Storage FormatTemperatureRecommended DurationNotes
Solid (Powder) -20°CUp to 3 yearsRecommended for long-term storage. Keep dry and dark.[5][8]
-5°CAs per manufacturerKeep dry and avoid sunlight.[1]
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to prevent repeated freeze-thaw cycles.[5]

Q4: What analytical techniques are recommended for monitoring reactions with this compound?

Several analytical methods can be employed to monitor the progress of reactions involving this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of starting materials and the formation of products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for reactants, intermediates, and final products, confirming their identity.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and quantifying the extent of the reaction.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify impurities.[12]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, focusing on side reactions and how to mitigate them.

Problem 1: Low or No Yield of the Desired Conjugate

A low yield in your conjugation reaction can be attributed to several factors, primarily related to the reactivity and stability of the this compound linker.

Potential CauseRecommended Solution
Hydrolysis of Tosyl Groups Prepare solutions of this compound immediately before use.[10] Ensure all solvents and reagents are anhydrous, as moisture can hydrolyze the tosyl groups, rendering the linker inactive.[9][13]
Suboptimal Reaction pH For reactions with primary amines, maintain a pH between 8.0 and 9.5 to ensure the amine is sufficiently deprotonated and nucleophilic.[10] For reactions with thiols, a pH of 7-8 is generally recommended.[14]
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to your target molecule. A 5- to 20-fold molar excess is a common starting point.[10][14]
Low Reaction Temperature or Insufficient Time While many reactions proceed at room temperature, gently increasing the temperature to 37°C can enhance the reaction rate.[10] Alternatively, extend the reaction time and monitor progress using TLC or LC-MS.[9]
Poor Nucleophilicity of the Target Molecule Ensure the reacting nucleophile is sufficiently reactive. For amines, basic conditions are favorable.[13] For sterically hindered nucleophiles, consider increasing the reaction temperature and time.[13]
Problem 2: Formation of Undesired Side Products

The presence of unexpected products can complicate purification and reduce the yield of your target molecule.

Side Product/IssueCauseAvoidance Strategy
Intramolecular Cyclization If your target molecule has a second nucleophile in proximity, intramolecular cyclization can compete with the desired intermolecular reaction.This is inherent to the substrate. Consider protecting the second nucleophilic group if possible.
Alkylation of Multiple Nucleophiles If your target molecule (e.g., a protein) has multiple reactive sites, a mixture of products with varying degrees of PEGylation may form.[10]Control the stoichiometry by reducing the molar ratio of this compound.[7] Consider site-directed mutagenesis to remove non-target reactive sites or use protecting groups.[10]
Elimination Reactions Under basic conditions or with heat, elimination reactions can occur, leading to the formation of an unreactive vinyl-terminated PEG.[11]Use the mildest basic conditions possible that still allow for efficient nucleophilic substitution. Avoid excessive heating.
Product Aggregation PEGylation can sometimes induce aggregation, particularly with hydrophobic molecules.[10]Perform purification steps like Size Exclusion Chromatography (SEC) at 4°C to minimize aggregation.[10]

Experimental Protocols

General Protocol for Conjugation of this compound to a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a molecule containing a primary amine, such as a protein or peptide.

  • Reagent Preparation:

    • Prepare a stock solution of your amine-containing molecule in a suitable buffer with a pH between 8.0 and 9.5 (e.g., borate (B1201080) buffer). Ensure the buffer is free of other primary amines like Tris.[10][14]

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent (e.g., DMSO or DMF) or the same reaction buffer.[10]

  • Conjugation Reaction:

    • Add the this compound solution to the solution of your target molecule at a desired molar excess (e.g., 5- to 20-fold).[10]

    • Incubate the reaction at room temperature for 2-4 hours or at 37°C for 1-2 hours with gentle mixing.[10]

  • Monitoring and Quenching:

    • Monitor the reaction progress by LC-MS or HPLC.[10]

    • Once the reaction is complete, quench it by adding an amine-containing buffer like Tris or glycine, or proceed directly to purification.[10]

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique such as Size Exclusion Chromatography (SEC) to remove unreacted this compound and other small molecules.[10] For smaller molecule conjugates, reverse-phase HPLC may be suitable.[15]

Visualizations

Reaction Pathway of this compound with a Nucleophile

G This compound Reaction Pathway BisTosPEG4 This compound (Tos-O-PEG4-O-Tos) MonoConjugate Mono-substituted Product (R-NH-PEG4-O-Tos) BisTosPEG4->MonoConjugate + Nucleophile Hydrolysis Hydrolyzed PEG (HO-PEG4-O-Tos) BisTosPEG4->Hydrolysis + H2O (side reaction) Nucleophile Nucleophile (e.g., R-NH2, R-SH) DiConjugate Di-substituted Product (R-NH-PEG4-NH-R) MonoConjugate->DiConjugate + Nucleophile Water H2O

Caption: General reaction scheme for the nucleophilic substitution of this compound.

Troubleshooting Logic for Low Conjugation Yield

G Troubleshooting Low Yield Start Low Conjugation Yield CheckPurity Check this compound Purity and Storage Conditions Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions Solution1 Use Fresh Reagent, Store at -20°C CheckPurity->Solution1 Anhydrous Ensure Anhydrous Conditions? CheckConditions->Anhydrous pH Optimal pH (8.0-9.5 for amines)? Anhydrous->pH Yes Solution2 Use Anhydrous Solvents Anhydrous->Solution2 No Stoichiometry Sufficient Molar Excess? pH->Stoichiometry Yes Solution3 Adjust Buffer pH pH->Solution3 No TempTime Increase Temp/Time? Stoichiometry->TempTime Yes Solution4 Increase Molar Ratio of this compound Stoichiometry->Solution4 No Solution5 Increase Temperature to 37°C or Extend Reaction Time TempTime->Solution5 No

References

Technical Support Center: Purification of PROTACs with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing a polyethylene (B3416737) glycol (PEG4) linker.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of PROTACs containing a PEG4 linker often challenging?

A1: The purification of PEGylated PROTACs presents several difficulties due to their unique physicochemical properties. PROTACs themselves are often large, complex molecules with high molecular weights (typically around 1,000 Da) and can have poor aqueous solubility.[1][2] The incorporation of a hydrophilic PEG4 linker, while intended to improve solubility, adds another layer of complexity.[3][4][5] The flexible nature of the PEG chain can lead to peak broadening in chromatography.[6][7] Furthermore, the physicochemical similarities between the desired PROTAC and process-related impurities, such as unreacted starting materials or byproducts, can make separation difficult.[8]

Q2: What are the most common impurities encountered during the synthesis of PROTACs with a PEG4 linker?

A2: Common impurities include unreacted starting materials (the target protein binder, the E3 ligase ligand, and the PEG4 linker), reaction byproducts from incomplete reactions or side reactions, and heterogeneous PEGylated products.[8][9] For instance, if the synthesis involves multiple steps, intermediates from each step could be present in the crude product. The flexibility of the PEG linker can also sometimes lead to the formation of closely-related conformational isomers that are difficult to separate.[8]

Q3: How does the PEG4 linker impact the solubility and aggregation of my PROTAC?

A3: PEG linkers are primarily incorporated to enhance the aqueous solubility of the often lipophilic PROTAC molecules.[2][3][4][5] However, aggregation can still occur. This can be driven by the overall hydrophobicity of the warhead and the E3 ligase ligand, which may overcome the solubilizing effect of the PEG4 chain.[10] The flexible nature of the PEG linker might also allow the hydrophobic regions of different PROTAC molecules to interact and self-associate, leading to aggregation, especially at high concentrations.[10]

Q4: Which chromatographic techniques are most effective for purifying PROTACs with a PEG4 linker?

A4: A multi-step chromatographic approach is often necessary for successful purification.[8] The most commonly used techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for high-resolution separation based on hydrophobicity.[11] C18 or C8 columns are typically used.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing smaller impurities like unreacted linkers or larger aggregates.[8][12]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be useful for separating species with different degrees of PEGylation or positional isomers, as the neutral PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin.[13]

Q5: My PROTAC appears to be degrading during purification. What steps can I take to minimize this?

A5: PROTACs, especially those with certain functional groups in their linkers, can be susceptible to degradation under harsh purification conditions.[1] To mitigate this, consider the following:

  • Optimize pH: Avoid strongly acidic or basic mobile phases if your molecule is pH-labile.[1]

  • Lower Temperature: Performing the purification at a reduced temperature can slow down degradation.[1]

  • Minimize Time: Reduce the time the PROTAC is on the column and in solution by using faster flow rates or shallower gradients where appropriate. Lyophilize the purified fractions immediately.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your PEG4-containing PROTAC.

Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

  • Diagram of the Troubleshooting Workflow:

G start Poor Peak Shape in RP-HPLC check_flexibility Is the PEG4 linker causing conformational flexibility? start->check_flexibility check_secondary_interactions Are there secondary interactions with the stationary phase? check_flexibility->check_secondary_interactions No solution_gradient Optimize Gradient: - Use a shallower gradient. - Increase run time. check_flexibility->solution_gradient Yes check_sample_overload Is the column overloaded? check_secondary_interactions->check_sample_overload No solution_mobile_phase Modify Mobile Phase: - Adjust TFA concentration (0.05-0.1%). - Try a different organic modifier (e.g., methanol). check_secondary_interactions->solution_mobile_phase Yes solution_column Change Column: - Try a different stationary phase (e.g., C8, Phenyl). - Use a column with a wider pore size. check_sample_overload->solution_column No solution_load Reduce Sample Load: - Decrease injection volume or concentration. check_sample_overload->solution_load Yes end Improved Peak Shape solution_gradient->end solution_mobile_phase->end solution_column->end solution_load->end

Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.

Possible Cause Recommended Solution Expected Outcome
Conformational Flexibility of PEG4 Linker The inherent flexibility of the PEG chain can lead to multiple conformations, resulting in peak broadening.[6]Optimize the gradient by making it shallower to allow for better separation of conformers.[1]
Secondary Interactions The PROTAC may have secondary interactions (e.g., ionic or hydrogen bonding) with the silica (B1680970) backbone of the stationary phase.Add a competitive agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to the mobile phase to mask silanol (B1196071) groups.[1][6]
Column Overload Injecting too much sample can lead to peak fronting or tailing.Reduce the amount of sample injected by either lowering the concentration or the injection volume.[1]
Inappropriate Stationary Phase The standard C18 stationary phase may not be optimal for all PROTACs.Experiment with different stationary phases such as C8, C4, or phenyl-hexyl, which have different hydrophobicities and selectivities.[8][12]
Issue 2: Co-elution of PROTAC with Impurities

  • Diagram of the Troubleshooting Workflow:

G start Co-elution of PROTAC and Impurities check_similarity Are impurities physicochemically similar? start->check_similarity check_method Is the current method optimized? check_similarity->check_method No solution_column Change Column/Technique: - Try a different stationary phase (e.g., Phenyl). - Employ an orthogonal technique like SEC or IEX. check_similarity->solution_column Yes solution_gradient Optimize Gradient: - Use a shallower gradient for better resolution. check_method->solution_gradient No solution_mobile_phase Modify Mobile Phase: - Change the organic modifier (e.g., ACN to MeOH). - Adjust pH if the molecule has ionizable groups. check_method->solution_mobile_phase Partially end Pure PROTAC Fractions solution_gradient->end solution_column->end solution_mobile_phase->end G start PROTAC Aggregation During Purification check_concentration Is the PROTAC concentration too high? start->check_concentration check_buffer Are the buffer conditions optimal? check_concentration->check_buffer No solution_concentration Reduce Concentration: - Dilute the sample before injection. check_concentration->solution_concentration Yes solution_buffer Optimize Buffer: - Screen different pH and ionic strengths. - Add solubilizing excipients (e.g., arginine). check_buffer->solution_buffer No solution_sec Use SEC: - Employ Size Exclusion Chromatography to separate monomers from aggregates. check_buffer->solution_sec Yes end Monomeric PROTAC solution_concentration->end solution_buffer->end solution_sec->end

References

Technical Support Center: HPLC Purification of Bis-Tos-PEG4-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC purification of Bis-Tos-PEG4-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound-based PROTACs?

A1: Common impurities include unreacted starting materials such as the E3 ligase ligand, the protein of interest (POI) ligand, and the this compound linker itself.[1] Reaction byproducts, including incompletely reacted intermediates (e.g., ligand-linker conjugates) and products from side reactions, are also frequently observed.[1] Additionally, due to the nature of the PEG linker, you may encounter a mixture of PROTACs with varying PEG chain lengths if a polydisperse PEG reagent was used.[1]

Q2: Why is the purification of PROTACs with PEG linkers often challenging?

A2: The purification of PEGylated PROTACs presents several difficulties. PROTACs are often large and hydrophobic, making them inherently challenging to handle.[1] The addition of a hydrophilic PEG chain can lead to an amphiphilic nature, which can cause issues like peak broadening in reverse-phase HPLC.[2] Furthermore, the physicochemical similarities between the desired PROTAC and certain impurities can make separation difficult.[1] The flexible PEG chain can also "shield" the charges on the PROTAC molecule, which can reduce the effectiveness of separation techniques that rely on charge, such as ion-exchange chromatography.[1][]

Q3: How does the this compound linker specifically impact the purification strategy?

A3: The this compound linker is a bifunctional linker where the tosyl groups act as good leaving groups for nucleophilic substitution with amine-containing ligands.[4] This allows for a sequential and controlled synthesis.[4] From a purification standpoint, the key is to ensure the complete reaction at both ends of the linker. Incomplete reactions will result in impurities that are structurally very similar to the final product, differing only by the absence of one of the ligands. Careful optimization of the HPLC gradient is crucial to separate the final Bis-ligand PROTAC from the mono-ligand-linker intermediates.

Q4: What is the difference between analytical and preparative HPLC, and when should I use each?

A4: Analytical HPLC is used to identify and quantify the components in a sample on a small scale without collecting the separated fractions.[5] It is primarily used for reaction monitoring and purity assessment of collected fractions.[5] Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of a specific compound for subsequent experiments.[5] For PROTAC purification, you will use analytical HPLC to monitor the progress of your synthesis and to check the purity of the fractions obtained from preparative HPLC, which is used for the actual purification of your crude product.[5]

Experimental Protocol: Preparative RP-HPLC

This protocol provides a general starting point for the purification of this compound-based PROTACs. Optimization will be required for each specific PROTAC molecule.

1. Sample Preparation

  • Dissolve the crude PROTAC material in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6]

  • If possible, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A) to ensure it is fully dissolved before injection and to minimize solvent effects.[2]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2][6]

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically a good starting point.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point.[2] A shallower gradient will often improve the resolution of closely eluting impurities.[6]

  • Flow Rate: This will depend on the column dimensions. For a standard preparative column (e.g., 21.2 x 150 mm), a flow rate of 15-20 mL/min is typical.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic components of your PROTAC absorb, commonly 254 nm or 280 nm.[2][7]

  • Column Temperature: Maintaining a constant column temperature, for example, at 40 °C, can improve peak shape and reproducibility.[7]

3. Fraction Collection and Analysis

  • Collect fractions corresponding to the main peak(s).[2]

  • Analyze the purity of the collected fractions using analytical RP-HPLC with a faster gradient.[2]

  • Confirm the identity of the purified PROTAC in the desired fractions using LC-MS analysis.[2][8]

4. Post-Purification Processing

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) under reduced pressure.[2]

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[2][6]

Quantitative Data Summary
ParameterRecommended Conditions
Column Type C18 Reversed-Phase[7]
Mobile Phase A 0.1% TFA in Water[1][7]
Mobile Phase B 0.1% TFA in Acetonitrile[1][7]
Typical Gradient 5% to 95% Mobile Phase B over 30-60 min[2]
Detection Wavelength 220 nm, 254 nm, or 280 nm[2][7]
Column Temperature 40 °C[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Processing dissolve Dissolve Crude PROTAC in minimum DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.22 µm filter dilute->filter inject Inject onto C18 Column filter->inject gradient Elute with Gradient (Water/ACN + 0.1% TFA) inject->gradient detect Monitor at 254/280 nm gradient->detect collect Collect Fractions detect->collect purity_check Analyze Fraction Purity (Analytical HPLC) collect->purity_check identity_confirm Confirm Identity (LC-MS) purity_check->identity_confirm pool Pool Pure Fractions identity_confirm->pool lyophilize Solvent Removal & Lyophilization pool->lyophilize final_product Purified PROTAC lyophilize->final_product

Caption: Workflow for the HPLC purification of this compound-based PROTACs.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound-based PROTACs in a question-and-answer format.

Problem: Poor Peak Shape (Broad or Tailing Peaks)

  • Potential Cause: The amphiphilic nature of PEGylated PROTACs can lead to mixed-mode interactions with the stationary phase.[2] Column overloading can also cause peak distortion. For basic compounds, secondary interactions with residual silanols on the silica-based stationary phase can cause tailing.

  • Recommended Solution:

    • Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase to improve peak shape.[5][6]

    • Reduce the sample concentration or injection volume to avoid overloading the column.[5]

    • Optimize the gradient; a shallower gradient can sometimes improve peak shape.[6]

    • Consider performing the purification at a slightly elevated temperature (e.g., 40 °C) to improve peak symmetry.[7]

Problem: Low Yield or Poor Recovery

  • Potential Cause: The PROTAC may be adsorbing to glassware or plasticware due to its "sticky" nature.[9] The compound might also be precipitating on the column if the initial mobile phase composition is not suitable for its solubility.[9] In some cases, the PROTAC may be unstable under the acidic conditions of the mobile phase.[6]

  • Recommended Solution:

    • Use polypropylene (B1209903) or silanized glassware to minimize adsorption.[9]

    • Ensure the sample is fully dissolved in the injection solvent and that this solvent is compatible with the initial mobile phase conditions.[6]

    • If instability is suspected, consider using a different mobile phase modifier, such as formic acid, which is less harsh than TFA. Also, minimize the time the PROTAC is on the column by using a faster gradient where possible, and process the collected fractions promptly.[6]

Problem: Co-eluting Impurities

  • Potential Cause: The impurities may be structurally very similar to the desired PROTAC, such as diastereomers or incompletely reacted mono-ligand-linker conjugates.[6]

  • Recommended Solution:

    • Optimize the gradient by making it shallower around the elution time of the product to enhance separation.[5][6]

    • Experiment with different stationary phases (e.g., C8, Phenyl-Hexyl) or different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) to alter the selectivity of the separation.

    • If diastereomers are present and cannot be separated by reverse-phase HPLC, consider alternative techniques like supercritical fluid chromatography (SFC).[6]

Problem: High System Backpressure

  • Potential Cause: Particulate matter from the sample may have clogged the column frit or in-line filters.[6] Sample precipitation at the head of the column can also cause a pressure increase.[6]

  • Recommended Solution:

    • Always filter your sample before injection.[6]

    • Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[6]

    • If the pressure is high, try flushing the column in the reverse direction (if permitted by the manufacturer) with a strong solvent to dislodge any blockage.[6] Regularly clean or replace in-line filters.[6]

Troubleshooting Decision Tree

troubleshooting_tree start Start Troubleshooting issue Identify Primary Issue start->issue peak_shape Poor Peak Shape (Broad/Tailing) issue->peak_shape Peak Shape low_yield Low Yield/ Poor Recovery issue->low_yield Yield coelution Co-eluting Impurities issue->coelution Purity high_pressure High Backpressure issue->high_pressure Pressure cause_peak_shape Potential Causes: - Column Overload - Secondary Interactions - Suboptimal Mobile Phase peak_shape->cause_peak_shape solution_peak_shape Solutions: 1. Reduce Sample Load 2. Add/Check TFA (0.1%) 3. Optimize Gradient/Temp cause_peak_shape->solution_peak_shape cause_low_yield Potential Causes: - Adsorption to Surfaces - On-Column Precipitation - Compound Instability low_yield->cause_low_yield solution_low_yield Solutions: 1. Use Polypropylene Vials 2. Ensure Sample Solubility 3. Check pH Stability/Process Quickly cause_low_yield->solution_low_yield cause_coelution Potential Causes: - Structurally Similar Impurities - Diastereomers coelution->cause_coelution solution_coelution Solutions: 1. Use Shallower Gradient 2. Try Different Column/Solvent 3. Consider SFC for Diastereomers cause_coelution->solution_coelution cause_high_pressure Potential Causes: - Clogged Frit/Filter - Sample Precipitation high_pressure->cause_high_pressure solution_high_pressure Solutions: 1. Filter Sample (0.22 µm) 2. Reverse-Flush Column 3. Check Sample Solubility cause_high_pressure->solution_high_pressure

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Optimizing Bis-Tos-PEG4 Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your Bis-Tos-PEG4 coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to streamline your experiments and troubleshoot common challenges. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinking reagent. It consists of a tetraethylene glycol (PEG4) spacer with a tosyl group at each end. The tosyl groups are excellent leaving groups, making them highly susceptible to nucleophilic substitution reactions. This reagent is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can act as a PEG-based linker to connect two different ligands.[1]

Q2: What are the critical factors influencing the reaction time and temperature of my this compound coupling?

The reaction time and temperature for your coupling are primarily influenced by four key parameters:

  • Nucleophilicity of the substrate: Stronger nucleophiles (e.g., thiols, deprotonated amines) will react faster than weaker ones.

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they do not solvate the nucleophile, thus increasing its reactivity.[2]

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can also promote side reactions.[3][4] A moderate increase in temperature may be necessary for less reactive nucleophiles.[2]

  • Steric Hindrance: Sterically hindered nucleophiles or substrates may require longer reaction times and/or higher temperatures to achieve a good yield.[5]

Q3: My conjugation yield is low. What are the most likely causes and how can I fix them?

Low yield can stem from several factors. The most common issues include:

  • Inefficient Nucleophilic Attack: Ensure your nucleophile is sufficiently reactive. For amines, the reaction is favored under basic conditions to deprotonate the amine.[5] Consider using a non-nucleophilic base to facilitate the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. If the reaction is sluggish, consider switching to a polar aprotic solvent like DMF or DMSO and gently increasing the temperature (e.g., to 40-60 °C).[4]

  • Degraded this compound: Ensure your this compound is fresh and has been stored under appropriate conditions (cool and dry) to prevent hydrolysis.

  • Presence of Water: Water can hydrolyze the tosyl groups. Ensure all reagents and solvents are anhydrous.[5]

Q4: How can I monitor the progress of my this compound coupling reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the consumption of starting materials and the formation of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress by separating the reactants, products, and any byproducts.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and intermediates by providing molecular weight information.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound coupling experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient nucleophilic attack.Ensure the nucleophile is sufficiently reactive. For amines, add a non-nucleophilic base (e.g., DIPEA, TEA) to ensure the amine is deprotonated.[5][6]
Suboptimal reaction temperature.Consider a moderate increase in temperature (e.g., 40-60°C) to improve the reaction rate, especially for less reactive nucleophiles.[4][6]
Inappropriate solvent.Use a polar aprotic solvent such as DMF or DMSO to facilitate the S_N_2 reaction.[2][5]
Degraded this compound reagent.Use fresh or properly stored this compound. Ensure storage in a cool, dry place.
Presence of water in the reaction.Use anhydrous solvents and reagents to prevent hydrolysis of the tosyl groups.[5]
Formation of Multiple Products/Byproducts Side reactions due to high temperature.If you have increased the temperature, monitor for side reactions and try to use the lowest effective temperature.
Reaction with impurities.Ensure the purity of your starting materials.
Reaction is Very Slow Weak nucleophile.Consider using a stronger nucleophile if possible, or increase the reaction temperature and/or time.[2][5]
Steric hindrance.Increase the reaction temperature and/or prolong the reaction time to overcome steric hindrance.[5]
Low concentration of reactants.Increase the concentration of the reactants in the solvent.[3]

Experimental Protocols

General Protocol for this compound Coupling with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[5][6]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]

  • Nitrogen or Argon atmosphere

  • Reaction vessel and stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 equivalent) and this compound (0.5 to 1.1 equivalents, depending on whether mono- or di-substitution is desired) in anhydrous DMF to a concentration of approximately 0.1 M.[6]

  • Add a non-nucleophilic base, such as DIPEA or TEA (2.0-3.0 equivalents).[6]

  • Stir the reaction mixture at room temperature. The reaction time can vary from 12 to 48 hours.[4]

  • If the reaction is sluggish, consider gentle heating to 40-60 °C.[4][6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5][6]

  • Once the reaction is complete, the mixture can be directly purified by preparative HPLC to yield the final product.[6]

  • Characterize the final product by LC-MS and NMR spectroscopy.[6]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the coupling of a tosylated PEG linker with an amine nucleophile. Yields can vary significantly depending on the specific reactants used.

Parameter Recommended Range/Value Notes
Molar Ratio (this compound:Amine) 0.5 - 1.1 : 1Use ~0.5 eq. for di-substitution and ~1.1 eq. for mono-substitution.
Base (e.g., TEA, DIPEA) 2.0 - 3.0 equivalentsAn excess of base is used to ensure the amine is deprotonated.[6]
Temperature Room Temperature to 60 °CHigher temperatures can increase the reaction rate but may also lead to side reactions.[4][6]
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS for completion.[4]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are preferred.[5][6]
Typical Yield 60 - 90%Highly dependent on the specific reactants and optimized conditions.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Reagents and Solvents dissolve Dissolve Amine and This compound in DMF/DMSO prep_reagents->dissolve add_base Add Non-Nucleophilic Base (DIPEA/TEA) dissolve->add_base stir Stir at RT to 60°C for 12-48h add_base->stir monitor Monitor by TLC/LC-MS stir->monitor purify Purify by Preparative HPLC monitor->purify characterize Characterize by LC-MS and NMR purify->characterize troubleshooting_guide Troubleshooting this compound Coupling Issues start Low or No Product Yield? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes optimize_conditions Are reaction conditions (solvent, temp, base) optimal? check_reagents->optimize_conditions Yes solution_reagents Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No check_nucleophile Is the nucleophile sufficiently reactive? optimize_conditions->check_nucleophile Yes solution_conditions Use polar aprotic solvent (DMF/DMSO). Increase temperature to 40-60°C. Ensure adequate base is present. optimize_conditions->solution_conditions No solution_nucleophile Consider a stronger nucleophile or longer reaction time. check_nucleophile->solution_nucleophile No

References

Dealing with the reactivity of tosyl groups in the presence of multiple nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the reactivity of tosyl groups. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during organic synthesis, particularly when dealing with multiple nucleophiles.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving tosylates and multiple nucleophiles.

Question: My reaction is not selective. I'm getting a mixture of products from the reaction of my tosylate with a molecule containing both an amine and a primary alcohol. How can I favor N-alkylation over O-alkylation?

Answer:

Achieving chemoselectivity between competing amine and alcohol nucleophiles is a common challenge. Generally, amines are more nucleophilic than alcohols, but reaction conditions can be tuned to favor one over the other. Here are several strategies to enhance selectivity for N-alkylation:

  • pH Control: By maintaining a slightly acidic pH, the more basic amine can be protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the alcohol to react. Conversely, under basic conditions, the amine is deprotonated and a much stronger nucleophile than the neutral alcohol. For selective N-alkylation, the use of a non-nucleophilic base is often recommended to ensure the amine is in its most nucleophilic form without promoting side reactions.

  • Solvent Choice: The choice of solvent can significantly influence selectivity.[1]

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can accelerate SN2 reactions. In these solvents, the "naked" amine nucleophile is highly reactive.

    • Protic solvents (e.g., ethanol, water) can solvate the amine through hydrogen bonding, reducing its nucleophilicity and potentially increasing the proportion of O-alkylation.

  • Temperature: Lowering the reaction temperature can sometimes favor the more kinetically controlled product. Since N-alkylation is often faster, running the reaction at a lower temperature may increase selectivity.

  • Protecting Groups: If the above methods do not provide sufficient selectivity, consider using an orthogonal protecting group strategy.[2] For example, the amine can be temporarily protected (e.g., as a Boc-carbamate) while the alcohol is tosylated and reacted. Subsequent deprotection of the amine will yield the desired product.

Question: I am attempting a substitution on a tosylated diol with a thiol nucleophile, but I am observing a significant amount of reaction at the undesired hydroxyl group. How can I improve selectivity for the thiol?

Answer:

Thiols are generally more nucleophilic than alcohols, especially under neutral or slightly acidic conditions. However, under strongly basic conditions, the alkoxide formed can be a competitive nucleophile. To favor reaction with the thiol:

  • Control of Basicity: Use a mild, non-nucleophilic base (e.g., DIPEA, DBU) to deprotonate the thiol to the more nucleophilic thiolate without significantly deprotonating the alcohol.

  • HSAB Principle: Consider the Hard and Soft Acids and Bases (HSAB) principle. The carbon of the C-OTs bond is a soft electrophile. Thiols are soft nucleophiles, while alcohols/alkoxides are hard nucleophiles. The reaction between two soft species is generally favored.

  • Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions with thiolate nucleophiles.[1]

Question: My tosylation of a polyol is yielding a mixture of mono-, di-, and poly-tosylated products. How can I achieve selective mono-tosylation?

Answer:

Selective tosylation of polyols can be challenging due to the similar reactivity of the hydroxyl groups. Several methods can be employed to achieve mono-tosylation:

  • Stoichiometry and Controlled Addition: Use of a stoichiometric amount of tosyl chloride and slow addition of the reagent at low temperatures can favor mono-tosylation.[3]

  • Catalytic Methods:

    • Dibutyltin Oxide: This catalyst can be used for regioselective tosylation of carbohydrates and other polyols.

    • Silver(I) Oxide: In the presence of a catalytic amount of potassium iodide, Ag₂O can mediate highly selective monotosylation of symmetrical diols. This method is advantageous as it proceeds under neutral conditions.

  • Solvent-Free Conditions: Grinding the alcohol with tosyl chloride and a solid base like potassium carbonate can provide high selectivity in some cases.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general order of nucleophilicity for common functional groups in reactions with tosylates?

A1: While the exact order can be influenced by solvent, sterics, and other factors, a general trend for common nucleophiles in SN2 reactions with tosylates is:

Thiolate (RS⁻) > Amine (RNH₂) > Thiol (RSH) > Azide (N₃⁻) > Cyanide (CN⁻) > Alcohol (ROH) > Water (H₂O)

Q2: Can intramolecular reactions be a problem when working with molecules containing both a tosylate and a nucleophile?

A2: Yes, intramolecular cyclization can be a significant competing reaction.[6] If the nucleophile can attack the tosylated carbon to form a stable 5- or 6-membered ring, this intramolecular pathway is often kinetically favored over an intermolecular reaction. To minimize intramolecular reactions, consider using high concentrations of the external nucleophile. Conversely, to favor cyclization, reactions are often run under high dilution.

Q3: What is the difference between kinetic and thermodynamic control in the context of competing nucleophiles reacting with a tosylate?

A3:

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy).[7][8] For example, a more nucleophilic but less basic species might react faster.

  • Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing an equilibrium to be established.[7][8] The major product will be the most stable one, which may not be the one that forms the fastest.

Q4: Are there any common side reactions to be aware of when performing nucleophilic substitutions on tosylates?

A4: Yes, common side reactions include:

  • Elimination (E2): This is more prevalent with secondary and tertiary tosylates, especially with bulky, strong bases.[9]

  • Formation of Alkyl Chlorides: The chloride ion generated from tosyl chloride during the tosylation step can act as a nucleophile and displace the newly formed tosylate group.[10][11] This is more likely with prolonged reaction times or with substrates that form stable carbocations.

  • Over-alkylation of Amines: Primary amines can react with a tosylate to form a secondary amine, which can then react again to form a tertiary amine. Using a large excess of the primary amine can help to minimize this.[7]

Data Presentation

The following tables provide illustrative quantitative data for the chemoselective substitution of a primary tosylate with competing nucleophiles under different reaction conditions. Note: This data is for illustrative purposes to demonstrate general trends and may not represent specific experimental outcomes.

Table 1: Chemoselective Substitution of 1-O-Tosylbutane with an Equimolar Mixture of Butylamine and Butan-1-ol

EntrySolventTemperature (°C)N-Alkylation Product (%)O-Alkylation Product (%)
1Dichloromethane (B109758) (DCM)25955
2Acetonitrile (MeCN)25928
3Ethanol (EtOH)257525
4Dichloromethane (DCM)0>98<2

Table 2: Chemoselective Substitution of 1-O-Tosylbutane with an Equimolar Mixture of Butanethiol and Butan-1-ol in the Presence of a Mild Base (DIPEA)

EntrySolventTemperature (°C)S-Alkylation Product (%)O-Alkylation Product (%)
1Tetrahydrofuran (THF)25>99<1
2Dichloromethane (DCM)25982
3Ethanol (EtOH)259010

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol [12]

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (B92270) (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Chemoselective N-Alkylation of an Amino Alcohol via the Tosylate

  • Tosylation of the Alcohol: Follow Protocol 1 to tosylate the hydroxyl group of the amino alcohol. It is crucial to use a non-nucleophilic base (e.g., pyridine) and maintain a low temperature to minimize reaction at the amine.

  • Intramolecular Cyclization (if desired): a. Dissolve the crude amino alcohol tosylate in a suitable solvent such as acetonitrile. b. Add a non-nucleophilic base (e.g., potassium carbonate) to deprotonate the amine and initiate cyclization. c. Stir the reaction at room temperature or with gentle heating, monitoring by TLC. d. Upon completion, filter the inorganic salts and concentrate the solvent. Purify the cyclic amine product by column chromatography.

  • Intermolecular Alkylation with an External Amine: a. Dissolve the purified tosylate in a polar aprotic solvent like DMF. b. Add the desired primary or secondary amine (1.5-2.0 eq.). c. Stir the reaction at room temperature or with gentle heating, monitoring by TLC. d. After completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.

Visualizations

reaction_pathway cluster_start Starting Material cluster_activation Activation cluster_products Potential Products A R-CH2-OH B R-CH2-OTs A->B  TsCl, Pyridine   C R-CH2-NR'2 (N-Alkylation) B->C  R'2NH (Strong Nucleophile)   D R-CH2-OR' (O-Alkylation) B->D  R'OH (Weak Nucleophile)   E R-CH=CH2 (Elimination) B->E  Strong, Bulky Base  

Caption: General reaction pathways for an alcohol via tosylate activation.

troubleshooting_workflow cluster_solutions_amine_alcohol Amine vs. Alcohol cluster_solutions_intramolecular Intramolecular Reaction start Low Chemoselectivity Observed q1 Are competing nucleophiles an amine and an alcohol? start->q1 q2 Is the reaction intramolecular? q1->q2 No a1 Adjust pH to protonate amine q1->a1 Yes b1 Use high concentration of external nucleophile q2->b1 Yes c1 Consider relative nucleophilicity (HSAB) q2->c1 No c2 Optimize solvent and temperature q2->c2 No a2 Use polar aprotic solvent to favor N-alkylation a1->a2 a3 Lower reaction temperature a2->a3 b2 Consider protecting group strategy b1->b2

Caption: Decision workflow for troubleshooting low chemoselectivity.

References

Technical Support Center: Improving the Solubility of PROTACs with a Bis-Tos-PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address solubility challenges with Proteolysis Targeting Chimeras (PROTACs) synthesized using a Bis-Tos-PEG4 linker.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary role in a PROTAC?

A this compound linker is a type of polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2] Structurally, it consists of a tetraethylene glycol (PEG4) chain functionalized with two tosyl (Tos) groups. The "Bis-Tos" designation indicates two tosylate groups, which are excellent leaving groups, making the linker synthetically versatile. The primary role of the hydrophilic PEG4 chain is to increase the aqueous solubility of the final PROTAC molecule, a common challenge for these large and often lipophilic compounds.[3]

Q2: My PROTAC contains a hydrophilic this compound linker, but still shows poor solubility. Why is this happening?

While PEG linkers are incorporated to improve hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by all three of its components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker.[4][5][6] PROTACs often fall into the "beyond Rule of Five" (bRo5) chemical space due to their high molecular weight and large surface area, predisposing them to low solubility.[7][8] The lipophilic character of the warhead and the E3 ligase ligand can easily overwhelm the solubilizing effect of a short PEG4 chain, leading to poor overall aqueous solubility.[4]

Q3: What are the primary strategies to improve the solubility of my PROTAC?

There are two main approaches to enhance the solubility of a PROTAC with a this compound linker:

  • Chemical Modification: This involves altering the chemical structure of the PROTAC to introduce more favorable physicochemical properties. This is typically done during the lead optimization phase.

  • Formulation Strategies: This approach focuses on creating a suitable delivery system for an existing PROTAC with poor solubility to enable in vitro and in vivo experiments.[7]

Q4: How can I chemically modify my PROTAC to increase its solubility?

If you are in the process of designing and synthesizing new PROTAC analogues, consider the following modifications:

  • Optimize Linker Composition: While you are using a PEG4 linker, you can experiment with longer PEG chains (e.g., PEG6, PEG8) to increase the hydrophilic contribution.[9] Another effective strategy is to incorporate basic nitrogen atoms, such as piperazine (B1678402) or piperidine (B6355638) moieties, into the linker, which can significantly enhance solubility at physiological pH.[7][10]

  • Introduce Ionizable Groups: Adding acidic or basic functional groups to the linker or less sensitive positions on the ligands can dramatically improve solubility through salt formation.[10]

  • Modify Ligands: While often constrained by binding requirements, minor modifications to the warhead or E3 ligase ligand that increase polarity without sacrificing affinity can be beneficial.

Q5: What formulation approaches can I use for my existing, poorly soluble PROTAC?

For a PROTAC that has already been synthesized, formulation strategies are the best way to improve its apparent solubility for experiments:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVP, Eudragit®) prevents crystallization and can maintain the molecule in a higher-energy, more soluble amorphous state.[10][11] This often allows the PROTAC to achieve a supersaturated state in solution, which is beneficial for absorption and cellular uptake.[12][13]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic parts of the PROTAC within the cavity of a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin) can significantly increase its aqueous solubility.[14][15]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of highly lipophilic PROTACs, especially for oral administration.[10][16]

  • Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO in the aqueous buffer is a common and practical way to solubilize the PROTAC.[8] However, the final concentration should be kept low (typically ≤1%) to avoid artifacts.[8]

Troubleshooting Guide

This section provides structured guidance for addressing specific solubility-related issues.

Problem Possible Cause Recommended Solutions
PROTAC precipitates out of solution when diluting from a DMSO stock into aqueous buffer (e.g., PBS). [7]The final concentration of the PROTAC exceeds its kinetic solubility limit in the assay buffer.[4]1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 1) to find the solubility limit under your experimental conditions. 2. Optimize Dilution: Add the DMSO stock to the buffer slowly while vortexing to avoid localized high concentrations. 3. Lower Final Concentration: If possible for the assay, work at a concentration below the measured kinetic solubility.[10]
Inconsistent or non-reproducible results in cell-based degradation assays. [8]Variable precipitation of the PROTAC between experiments leads to inconsistent effective concentrations.[8]1. Visual Inspection: Always visually inspect assay plates for signs of precipitation before analysis. 2. Use Fresh Dilutions: Prepare fresh dilutions from a fully dissolved stock solution for each experiment. 3. Employ a Formulation: For cellular assays, consider using a formulation like an ASD or a cyclodextrin complex to ensure consistent solubilization.[17]
Low or no target degradation in cellular assays despite good biochemical activity. Poor cell permeability due to high lipophilicity and large size, preventing the PROTAC from reaching its intracellular target.[18]1. Confirm Target Engagement: Use a cellular target engagement assay (e.g., CETSA) to verify that the PROTAC is entering the cell and binding to its target.[8] 2. Optimize Linker: Synthesize analogues with different linker properties to find a better balance between solubility and permeability.[19] 3. Consider Prodrugs: A prodrug strategy can sometimes be used to mask polar groups, improving cell permeability.[20]
Poor oral bioavailability in in vivo studies. [19]Low aqueous solubility leads to poor dissolution in the gastrointestinal tract.[18]1. Use Enabling Formulations: Formulate the PROTAC as an ASD, a lipid-based system (e.g., SEDDS), or a nanoparticle formulation to improve dissolution and absorption.[4][18] 2. Administer with Food: The solubility of some PROTACs improves in biorelevant media that simulate fed conditions (FeSSIF). Co-administration with food can enhance absorption.[7][19]
Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

Strategy Approach Pros Cons Stage of Use
Chemical Modification Introduce polar/ionizable groups; optimize linker length.[10][19]Can lead to inherently better drug properties.Requires new synthesis; may alter pharmacology.Lead Optimization
Amorphous Solid Dispersion (ASD) Disperse PROTAC in a polymer matrix.[10]Significant solubility enhancement; can create supersaturation.[12]Requires specific manufacturing processes (e.g., spray drying); potential for recrystallization.[21][22]Preclinical, Clinical
Cyclodextrin Complexation Encapsulate PROTAC in a cyclodextrin.Simple preparation; effective for many hydrophobic molecules.Increases formulation bulk; may not be suitable for all PROTAC structures.In Vitro, Preclinical
Lipid-Based Formulation Dissolve PROTAC in oils, surfactants, and co-solvents.[12][16]Enhances oral absorption of lipophilic drugs.Complex formulation development; potential for drug precipitation upon dilution.Preclinical, Clinical
Co-solvents (e.g., DMSO) Add a small amount of organic solvent to aqueous buffer.Simple and effective for in vitro assays.Can cause artifacts at high concentrations; not suitable for in vivo use.In Vitro Research

Visualizations

G cluster_0 Troubleshooting Workflow for PROTAC Solubility A Problem: PROTAC has poor solubility B Is this for an in-vitro assay? A->B Existing Compound C Is this for an in-vivo study? A->C Existing Compound D Use co-solvents (e.g., DMSO ≤1%) Determine Kinetic Solubility B->D Yes E Use Enabling Formulations: - Amorphous Solid Dispersion (ASD) - Lipid-Based System (SEDDS) - Cyclodextrin Complex C->E Yes F Still having issues? D->F E->F G Re-design PROTAC: - Optimize linker (longer PEG, add ionizable groups) - Modify ligands to increase polarity F->G Yes

Caption: A workflow for troubleshooting PROTAC solubility issues.

PROTAC_Solubility cluster_1 Factors Influencing Overall PROTAC Solubility POI Warhead (POI Ligand) - Lipophilicity - Polar Surface Area Solubility Overall PROTAC Solubility POI->Solubility E3 E3 Ligase Ligand - Lipophilicity - H-bond donors/acceptors E3->Solubility Linker This compound Linker - Hydrophilicity (PEG) - Flexibility Linker->Solubility Increases Solubility

Caption: Relationship between PROTAC components and overall solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

This protocol provides a method for determining the kinetic solubility of a PROTAC, which is the maximum concentration that remains in solution when added from a DMSO stock to an aqueous buffer.[10][23]

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring light scattering

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[10]

  • Create Dilution Series: In a 96-well plate (the "DMSO plate"), perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dilute into Aqueous Buffer: In a separate 96-well analysis plate, add 198 µL of the aqueous buffer to each well. Then, add 2 µL from each well of the DMSO plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Seal the plate and shake it at room temperature for 1-2 hours to allow for equilibration and potential precipitation.[8][24]

  • Measure: Measure the light scattering or turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer/DMSO control.[8]

G A Prepare 10 mM PROTAC stock in 100% DMSO B Create serial dilution in DMSO plate A->B C Add 2µL of PROTAC dilutions to 198µL of aqueous buffer in analysis plate B->C D Incubate with shaking for 1-2 hours C->D E Measure light scattering (Nephelometry) D->E F Determine highest concentration without precipitation E->F

Caption: Experimental workflow for the kinetic solubility assay.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing a PROTAC ASD.[7][8]

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, PVP)

  • Volatile solvent system in which both PROTAC and polymer are soluble (e.g., Dichloromethane/Methanol mixture)

  • Glass petri dish

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Dissolve the PROTAC and the chosen polymer (e.g., at a 1:4 drug-to-polymer ratio by weight) in the solvent system. Ensure a clear solution is formed.

  • Solvent Evaporation: Pour the solution into a petri dish to create a thin film. Evaporate the solvent using a rotary evaporator or in a vacuum oven at a controlled temperature (e.g., 40°C) until a dry, glassy film is formed.[8]

  • Collection and Milling: Carefully scrape the solid dispersion from the dish. The resulting material can be gently milled or sieved to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern indicates an amorphous state.[7]

Protocol 3: Preparation of a PROTAC-Cyclodextrin Inclusion Complex by Lyophilization

This method is used to prepare a solid, readily dissolvable inclusion complex.[7][14]

Materials:

  • PROTAC of interest

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Lyophilizer (freeze-dryer)

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in deionized water to create a concentrated solution (e.g., 20-40% w/v).

  • Complexation: Add the PROTAC to the cyclodextrin solution (e.g., at a 1:2 molar ratio of PROTAC to cyclodextrin). Stir the mixture at room temperature for 24-48 hours. The solution should become clearer as the complex forms. Gentle sonication can be used to aid dissolution.[7][25]

  • Freezing: Rapidly freeze the solution by immersing the container in liquid nitrogen until it is completely solid.[7]

  • Lyophilization: Place the frozen sample on a lyophilizer for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.

References

Addressing off-target effects of PROTACs with a flexible PEG4 linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address off-target effects associated with Proteolysis Targeting Chimeras (PROTACs) that contain a flexible polyethylene (B3416737) glycol (PEG4) linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC with a PEG4 linker is showing significant off-target protein degradation. What are the likely causes and how can I troubleshoot this?

A1: Off-target effects with PEG4 linker-containing PROTACs can stem from several factors. The flexibility and hydrophilicity of PEG linkers, while often beneficial for solubility, can sometimes lead to non-specific interactions and the degradation of unintended proteins.[1][2]

Troubleshooting Steps:

  • Confirm Off-Target Degradation: The first and most critical step is to rigorously confirm the off-target degradation.

    • Global Proteomics: Employ quantitative mass spectrometry (e.g., TMT or iTRAQ labeling followed by LC-MS/MS) to get a global, unbiased view of protein level changes after PROTAC treatment.[3][4] This will help identify all potential off-target proteins.

    • Validation: Validate the key findings from your proteomics screen using targeted assays like Western Blotting for specific off-target candidates.[3][5]

  • Optimize PROTAC Concentration: High PROTAC concentrations can lead to the "hook effect" and increase off-target pharmacology.[6]

    • Dose-Response Experiment: Perform a wide dose-response titration (e.g., 1 nM to 10 µM) to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[6]

  • Assess the Components:

    • Synthesize Control Compounds: Use an inactive control PROTAC (e.g., with a modification that prevents binding to the target protein) to determine if off-target effects are driven by the warhead, the E3 ligase ligand, or the linker itself.[7]

    • Ternary Complex Assays: Use biophysical assays like TR-FRET, NanoBRET™, or SPR to confirm the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[8][9][10] A lack of positive cooperativity might indicate a non-optimal complex geometry that could favor off-target interactions.[11]

  • Optimize the Linker: The linker is a critical determinant of PROTAC selectivity.[1][3]

    • Vary Linker Length: Systematically synthesize and test PROTACs with different PEG linker lengths (e.g., PEG2, PEG6). An optimal length is required for a productive ternary complex.[3][12] Excessively long and flexible linkers can sometimes increase the risk of off-target effects.[13]

    • Modify Linker Composition: Consider replacing the flexible PEG4 linker with more rigid alternatives, such as those containing alkyl chains, piperazine/piperidine rings, or aromatic moieties.[3][11] This can constrain the PROTAC's conformation and improve selectivity.

Q2: How does the flexibility of the PEG4 linker specifically contribute to off-target effects?

A2: The flexibility of a PEG linker is a double-edged sword.[13] While it can provide the conformational freedom needed to facilitate a productive ternary complex, excessive flexibility can also lead to off-target degradation.[2] A highly flexible linker might not provide enough conformational constraint, allowing the PROTAC to adopt geometries that bring the E3 ligase into proximity with unintended, off-target proteins, leading to their ubiquitination and degradation.[1][2]

Q3: My proteomics data shows changes in protein levels that are not degradation. What could be the cause?

A3: PROTACs can have effects beyond direct degradation. It's important to differentiate between direct off-target degradation and indirect cellular responses.

  • Transcriptional Effects: The degradation of your primary target (e.g., a transcription factor) can lead to downstream changes in gene expression, altering the levels of many other proteins.

  • Signaling Cascades: Degrading a key protein in a signaling pathway will naturally affect the abundance or activity of upstream or downstream proteins.

  • Solution: To distinguish between direct degradation and secondary effects, perform a time-course experiment. Direct degradation events typically occur rapidly (e.g., within 4-8 hours), while indirect effects manifest over longer periods.[7] Additionally, transcriptomics (e.g., RNA-seq) can help determine if protein level changes are due to altered mRNA levels.[4]

Q4: I'm not seeing any degradation of my target protein with my PEG4-linker PROTAC. What should I check?

A4: A lack of degradation can be due to several factors, not just the linker.

  • Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[14] While PEG linkers can improve solubility, they can sometimes reduce permeability.[]

  • Inefficient Ternary Complex Formation: The geometry provided by the PEG4 linker may be suboptimal for your specific target and E3 ligase pair, preventing the formation of a stable ternary complex.[14][16] A linker that is too short can cause steric hindrance, while one that is too long can have a high entropic penalty.[3][]

  • Unproductive Ternary Complex: A complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[14]

  • Solution: First, confirm target and E3 ligase binding independently using biophysical assays.[14] Then, assess ternary complex formation directly.[8] If a complex forms but no degradation occurs, perform an in vitro ubiquitination assay to see if the complex is productive.[17] If no complex forms, linker optimization (varying length and composition) is the next logical step.

Quantitative Data Summary

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. The following tables provide representative data illustrating the impact of linker composition and length on PROTAC performance.

Table 1: Comparison of Degradation Efficacy for PROTACs with Varying Linker Compositions (Note: This table presents a hypothetical but representative comparison based on established principles.)

TargetE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Key Observation
BRD4VHLPEG4 8>95High potency and efficacy; good balance of properties.[18]
BRD4VHLAlkyl Chain25>90Lower potency compared to PEG4, potentially due to lower solubility.[19]
BRD4VHLRigid (Piperazine)15>95Improved rigidity can enhance selectivity and maintain potency.[20]
  • DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.[14]

  • Dₘₐₓ: Maximum percentage of target protein degradation achieved.[14]

Table 2: Impact of PEG Linker Length on Degradation Potency of a TBK1-Targeting PROTAC (Data synthesized from published studies for illustrative purposes.)

PROTAC VariantLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1Alkyl/Ether12No DegradationN/A
PROTAC 2Alkyl/Ether16SubmicromolarHigh
PROTAC 3Alkyl/Ether21396
PROTAC 4Alkyl/Ether2929276
Observation: This data highlights a non-linear relationship between linker length and potency, emphasizing the need for empirical optimization. A minimum linker length was required for any degradation, with the 21-atom linker showing the highest potency.[2]

Visualizations of Workflows and Pathways

PROTAC_Mechanism cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway POI Target Protein (POI) Ternary_On Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary_On E3 E3 Ligase E3->Ternary_On PROTAC PROTAC (PEG4 Linker) PROTAC->Ternary_On Ubiq_On Ubiquitination of POI Ternary_On->Ubiq_On Ub Transfer Deg_On Proteasomal Degradation Ubiq_On->Deg_On Off_Target Off-Target Protein Ternary_Off Off-Target Ternary Complex Off_Target->Ternary_Off Ubiq_Off Ubiquitination of Off-Target Ternary_Off->Ubiq_Off Ub Transfer Deg_Off Off-Target Degradation Ubiq_Off->Deg_Off E3_clone E3 Ligase E3_clone->Ternary_Off PROTAC_clone PROTAC (PEG4 Linker) PROTAC_clone->Ternary_Off

Caption: PROTAC on-target mechanism and potential off-target degradation pathway.

Off_Target_Workflow A Observation: Potential Off-Target Effects B Global Proteomics Screen (e.g., TMT LC-MS/MS) A->B C Identify Potential Off-Target Hits B->C D Orthogonal Validation (Western Blot) C->D E Confirmed Off-Target? D->E F No: False Positive (Re-evaluate Proteomics Data) E->F No G Yes: Proceed with Troubleshooting E->G Yes H Linker Optimization (Length, Rigidity) G->H I Synthesize & Test New PROTAC Analogs H->I J Re-run Proteomics to Confirm Specificity I->J

Caption: Experimental workflow for identifying and validating off-target effects.

Linker_Logic cluster_actions Linker Modification Strategies start Start: Off-Target Effects Observed q1 Is Ternary Complex Formation Productive? start->q1 a1_yes Modify Linker to Improve Selectivity q1->a1_yes Yes a1_no Modify Linker to Enable Productive Complex q1->a1_no No action1 Vary PEG Length (e.g., PEG2, PEG6) a1_yes->action1 action2 Increase Rigidity (e.g., add cycloalkane) a1_yes->action2 action3 Change Attachment Points a1_yes->action3 a1_no->action1 a1_no->action3 end Goal: Potent & Selective PROTAC Achieved action1->end action2->end action3->end

Caption: Logic flow for linker optimization to mitigate off-target effects.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[3][5]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to 70-80% confluency.

    • Treat cells with your PROTAC at an optimal concentration (e.g., 1-3x DC₅₀). Include a vehicle control (e.g., DMSO) and a negative control PROTAC.

    • For identifying direct targets, a shorter incubation time (e.g., 4-8 hours) is recommended.[7] Use at least three biological replicates per condition.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Take equal protein amounts for each sample. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (e.g., TMT):

    • Label the peptide samples from each condition with a different isobaric tag (e.g., TMTpro).

    • Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify and quantify peptides and proteins using specialized software (e.g., Proteome Discoverer, MaxQuant).

    • Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. A significant negative Log2 fold change with a low p-value indicates potential degradation.[5]

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.[17]

  • Reagents and Materials:

    • Recombinant E1 activating enzyme (e.g., UBE1)

    • Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)

    • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

    • Recombinant target protein (Protein of Interest - POI)

    • Ubiquitin

    • ATP

    • PROTAC of interest

    • Ubiquitination reaction buffer

  • Reaction Setup (per reaction):

    • In a microcentrifuge tube, combine the E1, E2, E3, POI, and ubiquitin in the reaction buffer.

    • Add the PROTAC at the desired concentration (a dose-response is recommended). Include a "no PROTAC" control.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the POI.

  • Interpretation:

    • PROTAC-mediated ubiquitination will be evident by the appearance of a ladder of higher molecular weight bands above the unmodified POI band.[17] The intensity of this ladder should increase in a PROTAC dose-dependent manner.

Protocol 3: TR-FRET Ternary Complex Formation Assay

This biophysical assay measures the proximity between the target protein and the E3 ligase, induced by the PROTAC.[8]

  • Reagent Preparation:

    • Label the recombinant target protein and E3 ligase with a suitable FRET pair (e.g., Terbium cryptate as the donor and d2 or a fluorescent protein as the acceptor). This is often done using tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.

    • Prepare a serial dilution of the PROTAC in the assay buffer.

  • Assay Procedure:

    • In a low-volume microplate (e.g., 384-well), add the labeled target protein and labeled E3 ligase.

    • Add the PROTAC dilutions to the wells. Include a "no PROTAC" control.

    • Incubate the plate at room temperature to allow for ternary complex formation (typically 1-4 hours).

  • Signal Detection:

    • Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[14] A bell-shaped curve is often observed, which is indicative of the hook effect.[14]

References

How to prevent the cleavage of the Bis-Tos-PEG4 linker during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-Tos-PEG4 Linker

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the this compound linker. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent linker cleavage and address other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary reactive sites?

A1: this compound is a homobifunctional crosslinker. Its structure consists of a 4-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two tosyl (tosylate) groups.[1]

  • PEG Spacer: The PEG chain is hydrophilic, which helps to improve the solubility of the linker and any molecule it's conjugated to in aqueous solutions.[2]

  • Tosyl Groups (-OTs): The tosyl groups are excellent leaving groups.[3] This property makes the terminal carbon atoms highly susceptible to nucleophilic substitution (SN2) reactions.[4] The primary application of this linker is to connect two molecules that contain nucleophilic functional groups, such as amines (-NH2) or thiols (-SH).[5]

Q2: Under what conditions is the this compound linker susceptible to cleavage or degradation?

A2: The stability of the this compound linker is influenced by pH, temperature, and the presence of strong nucleophiles or oxidizing agents.

  • Tosyl Group Hydrolysis: The primary point of cleavage is the displacement of the tosyl group. In aqueous solutions, this can occur via hydrolysis, where a water molecule acts as a nucleophile. This hydrolysis is accelerated under strongly basic or acidic conditions and at elevated temperatures.[6]

  • PEG Chain Degradation: The polyethylene glycol (PEG) backbone is generally stable. However, it can be susceptible to oxidative degradation, especially in the presence of metal ions and oxidizing agents.[7][8] Prolonged exposure to strong acids can also lead to the cleavage of the ether bonds within the PEG chain, though this typically requires harsh conditions.[9]

Q3: I am observing low yields in my conjugation reaction. Could linker cleavage be the cause?

A3: Yes, low conjugation yield is a common problem that can be caused by premature cleavage or degradation of the linker.[10][11]

  • Pre-Conjugation Hydrolysis: If the this compound linker is exposed to aqueous buffers for an extended period before the addition of your target molecule, a significant portion of the tosyl groups may be hydrolyzed, rendering the linker inactive.[12]

  • Competitive Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the tosyl groups, reducing the overall yield of your desired conjugate.[10]

  • Improper Storage: The this compound linker is sensitive to moisture.[13] Improper storage can lead to hydrolysis of the tosyl groups over time, reducing the reactivity of the reagent. It is recommended to store the linker at -20°C under desiccated conditions.[14][15]

Troubleshooting Guide: Preventing Linker Cleavage

This guide provides a systematic approach to diagnosing and preventing the cleavage of the this compound linker during your experiments.

Symptom 1: Low or No Yield of Conjugated Product
Possible Cause Recommended Solution
Hydrolysis of Tosyl Groups 1. Minimize Time in Aqueous Buffer: Prepare a fresh stock solution of the linker in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[16] Add the linker to the reaction mixture containing your target molecule as quickly as possible. 2. Control pH: For reactions with amines, maintain a pH between 8.0 and 9.5 to facilitate the reaction while minimizing hydrolysis.[16] For reactions with thiols, a pH of 7.2-8.0 is often optimal.[5] Avoid strongly acidic or basic conditions during the reaction and workup.
Competition from Buffer Components 1. Use Non-Nucleophilic Buffers: Perform the conjugation in buffers that do not contain primary amines or other nucleophiles. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES.[10] 2. Buffer Exchange: If your protein or molecule of interest is in a buffer containing Tris or glycine, perform a buffer exchange into a suitable non-nucleophilic buffer before starting the conjugation.[10]
Degraded Linker Reagent 1. Proper Storage: Always store the this compound linker under desiccated conditions at -20°C or lower.[1][15] 2. Handle with Care: Allow the reagent vial to warm to room temperature before opening to prevent condensation of moisture onto the solid linker.[16]
Symptom 2: Appearance of Unexpected Low-Molecular-Weight Species in Analysis (e.g., HPLC, MS)
Possible Cause Recommended Solution
Cleavage of the PEG Backbone 1. Avoid Oxidizing Agents: Ensure that your reaction buffers and reagents are free from oxidizing agents and trace metal contaminants that can catalyze oxidative degradation of the PEG chain.[8] 2. Avoid Harsh Acidic Conditions: Do not expose the linker or the conjugate to strong acids (e.g., concentrated HCl) for prolonged periods.[9]
Incomplete Reaction or Side Reactions 1. Optimize Molar Ratio: Empirically determine the optimal molar ratio of linker to your target molecule. A 10- to 20-fold molar excess of the linker is a common starting point for protein conjugations.[17] 2. Quench the Reaction: After the desired incubation time, quench any unreacted tosyl groups by adding a high concentration of a simple nucleophile, such as Tris or glycine, to a final concentration of 50-100 mM.[16] This prevents further reactions during purification and analysis.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein's Primary Amines

This protocol provides a general method for conjugating the this compound linker to lysine (B10760008) residues or the N-terminus of a protein.

Materials:

  • Protein of interest in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).

  • This compound Linker.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL and is free from amine-containing compounds.[16]

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[14]

  • Conjugation Reaction: a. Calculate the volume of the linker stock solution needed to achieve the desired molar excess over the protein (e.g., 20-fold molar excess). b. Slowly add the linker solution to the protein solution while gently stirring. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[16][18] The optimal time and temperature should be determined empirically.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted tosyl groups. Incubate for 30 minutes at room temperature.[16]

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

Protocol 2: Quality Control of the this compound Linker via HPLC-MS

This protocol can be used to assess the integrity of the linker before an experiment, especially if degradation is suspected.

Materials:

  • This compound Linker.

  • Acetonitrile (ACN).

  • Water with 0.1% formic acid.

  • HPLC system with a C18 column and a mass spectrometry (MS) detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound linker in acetonitrile.

  • HPLC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 254 nm (for the tosyl group) and MS.

  • Data Analysis:

    • The expected mass of the intact this compound linker is approximately 502.6 g/mol .[19]

    • Look for the corresponding [M+H]⁺ or [M+Na]⁺ ions in the mass spectrum.

    • The presence of significant peaks corresponding to hydrolyzed products (e.g., Tos-PEG4-OH, HO-PEG4-OH) would indicate linker degradation.

Visual Guides

Linker_Cleavage_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_conjugation Desired Reaction BisTos This compound (R-OTs) Hydrolyzed Hydrolyzed Linker (R-OH) + TsOH BisTos->Hydrolyzed H₂O / OH⁻ (High pH, Temp) DegradedPEG Degraded PEG Fragments BisTos->DegradedPEG Oxidizing Agents + Metal Ions Conjugated Successful Conjugate (R-Nu) BisTos->Conjugated Target Nucleophile (Nu⁻) (e.g., Protein-NH₂) pH 8.0-9.5

Caption: Potential reaction pathways for the this compound linker.

Troubleshooting_Workflow Start Low Conjugation Yield? CheckLinker Check Linker Integrity (Store at -20°C, Desiccated?) Run HPLC-MS. Start->CheckLinker Yes CheckBuffer Check Reaction Buffer (Amine-free? pH 8.0-9.5?) CheckLinker->CheckBuffer Linker OK ResultLinker Linker Degraded CheckLinker->ResultLinker Problem Found CheckConditions Check Reaction Conditions (Optimized Molar Ratio? Incubation Time/Temp?) CheckBuffer->CheckConditions Buffer OK ResultBuffer Buffer Interference CheckBuffer->ResultBuffer Problem Found ResultConditions Suboptimal Conditions CheckConditions->ResultConditions Problem Found Success Yield Improved

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges related to linker length and its critical impact on the formation of a stable and productive ternary complex.

Troubleshooting Guide

This section addresses common problems encountered during PROTAC development and linker optimization, presented in a question-and-answer format.

Question 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe minimal or no protein degradation. What are the potential linker-related issues?

Answer: This is a frequent challenge in PROTAC development and often points to a suboptimal ternary complex.[1] The linker is a critical determinant for forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] Here are the likely linker-related causes and troubleshooting steps:

  • Suboptimal Linker Length: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitination, leading to an unstable or non-productive complex.[1][3]

    • Troubleshooting: Synthesize a library of PROTACs with varying linker lengths.[3] This can be done by systematically adding or removing chemical units like polyethylene (B3416737) glycol (PEG) or alkyl chains to identify the optimal length for your specific system.[1]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[3]

    • Troubleshooting: Modify the linker attachment points on the warhead or the E3 ligase ligand.[3] Analyzing solvent-exposed areas on the protein-ligand crystal structures can help guide the selection of new attachment sites.[3][4]

  • Incorrect Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. A highly flexible linker may lead to a non-productive ternary complex conformation due to a high entropic penalty upon binding.[5] A very rigid linker might prevent the necessary conformational adjustments for the complex to form.[5]

    • Troubleshooting: Systematically vary the linker's composition to include more rigid elements (e.g., piperazine (B1678402), piperidine) or flexible units (e.g., PEG, alkyl chains) to find the right balance for optimal complex formation.[3][5]

Question 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?

Answer: The "hook effect" is a characteristic phenomenon for PROTACs.[1] It occurs when high concentrations of a PROTAC lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficacy.[1][6] While inherent to the mechanism, linker design can significantly influence its severity.[4]

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[4] This makes the ternary complex more stable compared to the binary complexes, which can mitigate the hook effect.[3][5]

    • Troubleshooting: Optimize the linker to create favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[3] This may involve altering linker length, rigidity, or chemical composition to promote a more stable ternary structure.[5]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4]

    • Troubleshooting: Introduce rigid chemical motifs into the linker, such as aromatic rings or cyclic structures, to reduce its flexibility.[5] This can lead to a more stable ternary complex and a less pronounced hook effect.[4]

Question 3: My PROTAC appears effective in biochemical assays but fails in cellular assays. Could the linker be the problem?

Answer: Yes, this discrepancy often points to issues with the linker's physicochemical properties, which are critical for cellular activity.

  • Poor Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule. It can cause poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[3]

    • Troubleshooting: Incorporate more hydrophilic elements like PEG units or polar functional groups (amides, ethers) into the linker to improve solubility.[6] To improve permeability, a balance must be struck; sometimes more rigid or lipophilic elements like piperazine rings can help.[3] The "chameleon effect," where flexible linkers adopt different conformations in different environments, can also be exploited.[7]

  • Compound Instability or Efflux: The linker may contain metabolically labile groups, or the overall molecule could be a substrate for cellular efflux pumps.[8]

    • Troubleshooting: Measure the stability of your compound in cell lysates or culture medium over time using LC-MS/MS.[8] If instability is detected, modify the linker to replace metabolically weak spots.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker connects the target-binding moiety (warhead) to the E3 ligase-recruiting ligand.[] Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[2][10]

Q2: Is there an ideal linker length?

A2: There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[4][7] The optimal length is dictated by the specific structural requirements for forming a stable and productive ternary complex.[3] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex and inefficient ubiquitination.[3][10]

Q3: What are the most common types of linkers used in PROTACs?

A3: The most common linker motifs are flexible chains like polyethylene glycol (PEG) and alkyl chains.[4][] These are popular due to their synthetic accessibility and the ease with which their length can be tuned.[6][7] More rigid structures containing rings like piperazine or piperidine (B6355638) are also used to improve properties like cell permeability and conformational stability.[3][5]

Q4: How does linker flexibility impact the ternary complex?

A4: Linker flexibility is a critical parameter.[5] Flexible linkers (e.g., PEG, alkyl chains) can allow for broader conformational sampling, which can be crucial for achieving a productive binding pose, especially when the optimal geometry is unknown.[5] However, excessive flexibility can lead to a high entropic penalty upon complex formation, which can be destabilizing.[5] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, lowering the entropic cost of binding, but may also be too restrictive to allow the complex to form if the orientation is not ideal.[5]

Q5: What is "cooperativity" in the context of ternary complexes and why is it important?

A5: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC influences the binding affinity of the second protein (e.g., the E3 ligase).[2]

  • Positive Cooperativity (α > 1): The binding of the first protein increases the binding affinity for the second, leading to a more stable ternary complex. This is highly desirable.[3][5]

  • Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable ternary complex.[3][5]

  • No Cooperativity (α = 1): The binding events are independent. The linker's design is instrumental in determining cooperativity. By controlling the distance and orientation between the two proteins, the linker can promote or hinder the formation of favorable protein-protein contacts that lead to positive cooperativity.[5][7]

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub 2. Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome 3. Recognition Proteasome->PROTAC 5. Recycling Degradation Degraded Peptides Proteasome->Degradation 4. Degradation Recycle Recycled for next cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[7][11]

Linker_Optimization_Workflow start Start: Design PROTAC Library (Vary Linker) biochem Biochemical Assays (SPR, ITC, TR-FRET) start->biochem bind Good Binary Binding? biochem->bind ternary Stable Ternary Complex? (α > 1) bind->ternary Yes reiterate Re-design Linker: - Modify Length - Modify Composition - Change Attachment bind->reiterate No cellular Cellular Assays (Western Blot, CETSA) ternary->cellular Yes ternary->reiterate No degrade Potent Degradation? (Low DC50, High Dmax) cellular->degrade permeable Good Cell Permeability? degrade->permeable Yes degrade->reiterate No end Optimized PROTAC permeable->end Yes permeable->reiterate No reiterate->start

Caption: A typical experimental workflow for PROTAC linker optimization.[6][12]

Linker_Flexibility_Logic flex Flexible Linker (e.g., PEG, Alkyl) Pros: - Overcomes Steric Clash - Broad Conformational Sampling Cons: - High Entropic Penalty - Risk of Non-Productive Binding optimal Optimal Ternary Complex Stability & Positive Cooperativity flex->optimal rigid Rigid Linker (e.g., Piperazine, Aryl) Pros: - Pre-organizes Conformation - Lower Entropic Cost Cons: - May Prevent Complex Formation - Limited Conformational Space rigid->optimal

Caption: Logical relationship and trade-offs of linker flexibility.[5]

Quantitative Data Summary

The optimization of a PROTAC's linker is an empirical process.[2] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[2][4]

Table 1: Influence of Linker Length on CRBN-based PROTAC Efficacy

Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Cooperativity (α)
BRD4 PEG 10 50 85 1.5
BRD4 PEG 13 15 >95 5.2
BRD4 PEG 16 25 90 3.1
BRD4 PEG 19 120 70 1.1
CDK6 Alkyl 8 >1000 <10 0.8
CDK6 Alkyl 11 250 60 1.2

| CDK6 | Alkyl | 14 | 80 | 88 | 4.5 |

Note: Values are approximate and compiled for comparative purposes. Actual values depend on specific experimental conditions.[10]

Table 2: Influence of Linker Length on VHL-based PROTAC Efficacy

Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Cooperativity (α)
BET Alkyl-Ether 12 100 75 2.0
BET Alkyl-Ether 15 20 >95 15.0
BET Alkyl-Ether 18 95 80 8.0
ERRα PEG 9 800 40 1.1
ERRα PEG 12 150 85 3.7

| ERRα | PEG | 15 | 400 | 65 | 2.1 |

Note: Values are approximate and compiled for comparative purposes. Actual values depend on specific experimental conditions.[10]

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.[4] Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][10]

  • Objective: To measure the dose-dependent degradation of a target protein induced by a PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[10]

    • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[4]

    • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[4]

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1] Wash and incubate with an HRP-conjugated secondary antibody.

    • Data Analysis: Visualize bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and plot against PROTAC concentration to determine DC50 and Dmax values.[1]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
  • Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for binary and ternary complex formation, allowing for the calculation of cooperativity (α).[10]

  • Procedure:

    • Chip Preparation: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[1][12]

    • Binary Interaction Analysis:

      • Inject the PROTAC at various concentrations over the E3 ligase surface to measure its binary binding affinity (KD1).[12]

      • Separately, inject the target protein to confirm no non-specific binding to the E3 ligase.

    • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.[1][10]

    • Data Analysis: Analyze the sensorgrams to determine ka, kd, and KD for each interaction. Calculate the cooperativity factor (α) as: α = KD1 / KD,ternary. An α > 1 indicates positive cooperativity.[3][10]

Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[3]

  • Procedure:

    • Determine Binary Binding Affinities:

      • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into the E3 ligase solution in the ITC cell.[3]

      • PROTAC to Target Protein (KD2): Titrate the PROTAC into the target protein solution in the ITC cell.[3]

    • Determine Ternary Complex Affinity (KD,ternary):

      • Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.[3]

    • Data Analysis and Cooperativity Calculation: The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary.[3]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
  • Objective: To quantify ternary complex formation in a homogeneous solution.[13]

  • Procedure:

    • Reagents: Use purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding FRET-paired antibodies (e.g., anti-His-Donor, anti-GST-Acceptor).[14]

    • Assay Setup: In a microplate, incubate the tagged proteins and their corresponding antibodies with varying concentrations of the PROTAC.[10][14]

    • Measurement: After incubation, measure the FRET signal on a compatible plate reader. An increased FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.[14]

    • Data Analysis: Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation and can be used to determine the optimal concentration for complex formation.[15]

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement by the PROTAC in a cellular environment by measuring changes in the thermal stability of the target protein.[8][12]

  • Procedure:

    • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a specified time.[12]

    • Heating: Aliquot the treated cell suspension and heat the samples to a range of different temperatures to create a temperature gradient.[12]

    • Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated protein by centrifugation.[12]

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other quantitative methods.

    • Data Analysis: Plot the percentage of soluble protein against temperature. Successful PROTAC binding will stabilize the target protein, resulting in a rightward shift of its melting curve compared to the vehicle control.[12]

References

Technical Support Center: Enhancing the In Vivo Stability of PROTACs with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter when working with PROTACs (Proteolysis-Targeting Chimeras) that incorporate a PEG4 linker, particularly concerning their in-vivo stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the metabolic instability of PROTACs featuring a PEG4 linker?

PROTACs with PEG linkers can be susceptible to metabolic degradation, primarily due to the ether linkages within the PEG chain. These linkages are common targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver, which can lead to O-dealkylation reactions.[1] This metabolic instability often results in a short in-vivo half-life and reduced drug exposure, which can limit the therapeutic effectiveness of the PROTAC.[1] The linker is frequently identified as the most metabolically vulnerable part of the entire PROTAC molecule.[1][2]

Q2: How does the flexibility of a PEG4 linker influence the stability and function of a PROTAC?

The flexibility of a PEG linker can be both advantageous and detrimental.[2] While it allows the PROTAC to adopt a productive conformation for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can be problematic.[1] A highly flexible linker may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[1] Furthermore, long and flexible linkers can be more susceptible to degradation by metabolic enzymes.[1]

Q3: Can modifying the PEG4 linker to improve stability negatively impact other critical PROTAC properties?

Yes, linker modifications can significantly alter the physicochemical properties of a PROTAC.[2] For instance, replacing the hydrophilic PEG portion with more lipophilic components, such as alkyl chains or phenyl rings, can decrease aqueous solubility while potentially improving cell permeability.[1] Conversely, incorporating polar, rigid groups like piperazine (B1678402) or piperidine (B6355638) can enhance both solubility and metabolic stability.[1] It is a critical balancing act to optimize for in-vivo stability without compromising other essential drug-like properties.[1]

Q4: What is the "hook effect" and how is it relevant to PROTACs with PEG4 linkers?

The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[3] This occurs because at high concentrations, the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex, leading to reduced degradation of the target protein.[1][4] The length and flexibility of the PEG4 linker can influence the concentration range at which the hook effect is observed.

Q5: How does a PEG4 linker impact the in vivo pharmacokinetics (PK) of a PROTAC?

The PEG linker significantly influences the overall in vivo PK profile of a PROTAC by modulating its absorption, distribution, metabolism, and excretion (ADME) properties.[5] By enhancing solubility, PEG linkers can improve a PROTAC's formulation and potentially its oral absorption.[5] The linker's impact on cell permeability will also affect drug distribution to target tissues. Furthermore, the metabolic stability of the linker is a key determinant of the PROTAC's half-life and clearance.[5]

Troubleshooting Guides

Problem 1: Low In Vivo Efficacy Despite Good In Vitro Potency

Possible Causes & Solutions

Possible Cause Proposed Solution & Experimental Protocol
Poor Bioavailability/Exposure The PROTAC may have poor absorption, rapid metabolism, or rapid clearance.[4] Improve bioavailability through formulation optimization or by modifying the PROTAC's physicochemical properties.[4] Protocol: 1. Characterize the in vitro properties of the PROTAC, including solubility, metabolic stability (see Protocol 1), and plasma protein binding.[4] 2. Test alternative formulations, such as lipid-based nanoparticles or amorphous solid dispersions.[4] 3. Conduct pharmacokinetic (PK) studies in animal models to measure drug exposure in plasma and target tissues after administration of different formulations.
Rapid In Vivo Clearance / Low Metabolic Stability The PEG linker is a primary site of metabolism (e.g., O-dealkylation).[5] Protocol: 1. Incorporate rigid moieties like piperazine or triazole rings within the linker to shield metabolic hotspots.[5] 2. Synthesize analogs with shorter or alternative linkers (e.g., alkyl chains) to reduce the number of potential metabolic sites and assess their stability.[2]
Inefficient Ternary Complex Formation In Vivo The PROTAC may bind to the target and E3 ligase individually but fail to form a stable and productive ternary complex in the in vivo environment.[4] Protocol: 1. Re-evaluate the linker length and composition.[4] 2. Use in vitro biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the stability and cooperativity of the ternary complex.[6]
Low Cell Permeability The PEG linker may be too long, leading to an excessively high polar surface area, or it may not be promoting a favorable folded conformation for membrane passage.[5] Protocol: 1. Synthesize analogs with varying PEG linker lengths to find the optimal balance.[5] 2. Consider incorporating more rigid elements into the linker to encourage a more compact, "chameleon-like" structure.[2] 3. Perform a Caco-2 cell permeability assay to evaluate passive and active transport.[7]
Problem 2: Observed In Vivo Toxicity

Possible Causes & Solutions

Possible Cause Proposed Solution & Experimental Protocol
On-Target Toxicity The degradation of the target protein in healthy tissues may be causing adverse effects.[4] Protocol: 1. Evaluate the expression levels of the target protein in various tissues using techniques like Western Blot or immunohistochemistry (IHC). 2. Consider developing tissue-specific delivery strategies or PROTACs that are activated in the target tissue.[4]
Off-Target Toxicity The PROTAC may be degrading unintended proteins.[4] Protocol: 1. Perform unbiased proteomics studies (e.g., mass spectrometry) on tissues from treated animals to identify off-target protein degradation.[8] 2. Optimize the target-binding warhead of the PROTAC to improve selectivity.[4] 3. Modify the linker, as it can influence the conformation of the ternary complex and which proteins are presented for ubiquitination.[4]
Formulation-Related Toxicity The vehicle used to deliver the PROTAC may be causing the toxicity.[4] Protocol: 1. Always include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation components.[4] 2. Test alternative, well-tolerated formulation vehicles if the initial one shows toxicity.[4]

Data Presentation

Table 1: Influence of PEG Linker Length on PROTAC Properties (Illustrative Data)

PropertyIncreasing PEG LengthDecreasing PEG LengthIncorporation of Rigid Moieties (e.g., piperazine, triazole)Replacement with Alkyl Chain
Aqueous Solubility Increases[6]DecreasesVariable, can increase or decrease depending on the moiety[1]Generally decreases[2]
Cell Permeability Can decrease due to increased polarity, but flexible folding may sometimes improve it[6]May increase if polarity is the limiting factorVariable, can improve by masking polar groups or promoting a favorable conformation[1]Variable, can be higher than PEG of similar length[2]
Metabolic Stability Generally decreases susceptibility to some metabolic enzymes[6]May increase susceptibility to metabolismGenerally increases by shielding metabolic hot spots[1]Can be more stable to oxidative metabolism than PEG[2]
Ternary Complex Formation Highly dependent on target; requires empirical optimization[6]May lead to steric clash and prevent formation[6]Can pre-organize the PROTAC for optimal binding[1]Can alter the geometry and requires re-optimization[2]

This table summarizes general trends observed in the literature. The optimal linker is target-dependent and requires empirical validation.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[9]

Materials:

  • Test PROTAC and control compounds (positive control: verapamil; negative control: warfarin)

  • Pooled human or other species liver microsomes (HLM)[9]

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in DMSO. Create a working solution by diluting the stock in phosphate buffer.

  • Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the PROTAC working solution. Pre-incubate at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.[2]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent PROTAC in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point to determine its in vitro half-life (t½) and intrinsic clearance.

Protocol 2: Western Blot for Target Protein Degradation in Tumor Tissue

Objective: To quantify the degradation of the target protein in tumor tissue from an in vivo xenograft study.

Materials:

  • Tumor tissue samples (flash-frozen)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Tissue Lysis: Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

  • Re-probing for Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, followed by the secondary antibody and detection.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation relative to the vehicle-treated control group.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (PEG4 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK) - Plasma and tissue exposure Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Check_PD Assess Pharmacodynamics (PD) - Target engagement and degradation in tumor Low_Degradation Low Degradation Despite Exposure? Check_PD->Low_Degradation Low_Exposure->Check_PD No Optimize_Formulation Optimize Formulation - Improve solubility - Alternative vehicles Low_Exposure->Optimize_Formulation Yes Redesign_Linker Redesign Linker - Improve metabolic stability - Modify physicochemical properties Low_Exposure->Redesign_Linker Yes Check_Ternary_Complex Verify Ternary Complex - Biophysical assays (SPR, ITC) - Re-evaluate linker design Low_Degradation->Check_Ternary_Complex Yes End Improved Efficacy Low_Degradation->End No Optimize_Formulation->End Redesign_Linker->End Check_Ternary_Complex->End

Caption: Troubleshooting workflow for low in vivo efficacy.

References

Technical Support Center: Choosing the Right Solvent for Bis-Tos-PEG4 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving Bis-Tos-PEG4. This guide is designed for researchers, scientists, and drug development professionals, providing clear, actionable advice for selecting the appropriate solvent to ensure the success of your reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solvent selection so critical for its reactions?

A: this compound, or Tetraethylene glycol di(p-toluenesulfonate), is a bifunctional, PEG-based linker.[1][2] It consists of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer with a tosylate (-OTs) group at each end. The tosylate group is an excellent leaving group, making this compound highly reactive in nucleophilic substitution (S_N2) reactions with molecules like amines, thiols, or alkoxides.[1][3][4][5]

Solvent choice is critical because the ideal solvent must:

  • Dissolve Reactants: Ensure both this compound and the nucleophile are fully solvated to allow the reaction to proceed.

  • Facilitate the Reaction: Stabilize the transition state of the desired S_N2 reaction pathway.

  • Prevent Side Reactions: Avoid promoting undesirable side reactions such as hydrolysis of the tosylate group or elimination reactions.[4][5]

  • Allow for Easy Purification: Be straightforward to remove during the product workup and purification phase.

Q2: In which common laboratory solvents is this compound soluble?

A: The hydrophilic PEG chain and the characteristics of the tosyl groups give this compound a distinct solubility profile. It is generally soluble in polar solvents and insoluble in non-polar ones like ether.[3]

SolventSolubilityReference
Water & Aqueous BuffersSoluble[3]
Dimethylformamide (DMF)Soluble[3]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[3]
ChloroformSoluble[3]
Alcohols (e.g., Ethanol)Less Soluble[3]
TolueneLess Soluble[3]
Diethyl EtherNot Soluble (often used for precipitation)[3]

Q3: What are the best general-purpose solvents for nucleophilic substitution reactions with this compound?

A: For S_N2 reactions, polar aprotic solvents are strongly recommended.[5] Solvents such as DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent choices.[5][6] These solvents effectively dissolve this compound and many nucleophiles but do not solvate the nucleophile itself. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the desired substitution reaction.[5] Dichloromethane (DCM) is also a commonly used solvent that offers good solubility and is more volatile, making it easier to remove after the reaction.[3]

Q4: Can I use protic solvents like water or ethanol (B145695) for the reaction?

A: While this compound is soluble in water and to a lesser extent in ethanol, using these protic solvents for the primary reaction can be problematic.[3] Protic solvents contain acidic protons (e.g., -OH) and can form hydrogen bonds with the nucleophile. This "cages" and stabilizes the nucleophile, reducing its reactivity and slowing down the S_N2 reaction. Furthermore, water can lead to the hydrolysis of the tosylate group, especially under basic conditions or at elevated temperatures, creating an undesired diol byproduct.[4] Therefore, protic solvents are typically reserved for the workup and extraction phases rather than the reaction itself.

Q5: How does my choice of nucleophile (e.g., amine vs. thiol) influence solvent selection?

A: The nature of the nucleophile is a key factor.

  • Amines: Reactions with primary or secondary amines are highly efficient in polar aprotic solvents like DMF or DMSO.[6] For reactions with proteins, which contain lysine (B10760008) residues with primary amines, aqueous buffers at a controlled basic pH (typically 8.0-9.5) are used to deprotonate the amine, increasing its nucleophilicity.[7]

  • Thiols: Thiols are also excellent nucleophiles. Reactions involving thiols are often performed under neutral or slightly basic conditions to form the more nucleophilic thiolate anion.[7] Polar aprotic solvents are again a good choice.

  • Alkoxides/Hydroxides: Using strongly basic nucleophiles in protic solvents can promote elimination reactions as a competing pathway to substitution.[5] If possible, using a less basic nucleophile or running the reaction at a lower temperature can favor the desired substitution product.[5]

Solvent Selection and Reaction Pathway Workflow

start Start: Plan Reaction solubility Are all reactants soluble in the proposed solvent? start->solubility solvent_type Is the solvent polar aprotic (e.g., DMF, DMSO, DCM)? solubility->solvent_type Yes re_evaluate Re-evaluate Solvent Choice: Try alternative (e.g., ACN, THF) or co-solvent system solubility->re_evaluate No select_aprotic Select Polar Aprotic Solvent (DMF, DMSO, DCM) solvent_type->select_aprotic Yes consider_protic Consider Protic Solvent (Water, EtOH) Use with caution solvent_type->consider_protic No nucleophile Consider Nucleophile: - Amine, Thiol, Other? - Strong Base? side_reactions Potential Side Reactions: - Hydrolysis (water present?) - Elimination (strong base?) nucleophile->side_reactions run_reaction Proceed with Reaction side_reactions->run_reaction select_aprotic->nucleophile consider_protic->nucleophile re_evaluate->solubility

Caption: Workflow for selecting the appropriate solvent for this compound reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is slow or does not proceed. 1. Poor solubility of one or more reactants.2. Use of a protic solvent (e.g., ethanol) is reducing the reactivity of the nucleophile.1. Confirm that all starting materials are fully dissolved. If not, switch to a solvent with better solubilizing power, such as DMF or DMSO.[5]2. Switch to a polar aprotic solvent (DMF, DMSO, DCM) to enhance nucleophilicity.[5][6]
Low yield of the desired product. 1. Hydrolysis of the tosylate group due to trace amounts of water.2. The reaction has not gone to completion.1. Use anhydrous (dry) solvents and reagents. Store reagents under inert gas (N₂ or Ar) if they are moisture-sensitive.[4]2. Increase the reaction time and continue to monitor progress via TLC or LC-MS.
Formation of elimination byproducts is observed. 1. The nucleophile is also a strong base (e.g., an alkoxide).2. The reaction temperature is too high.1. If possible, switch to a less basic nucleophile.2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the substitution (S_N2) pathway over elimination.[5]
Difficulty in product purification. 1. The solvent (e.g., DMSO, DMF) has a high boiling point and is difficult to remove.2. The product streaks or tails during column chromatography.1. If the reaction conditions permit, use a more volatile solvent like DCM or acetonitrile.2. For amine-containing products that interact with silica (B1680970) gel, add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) to the eluent.[8]

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol provides a general methodology for reacting this compound with a primary amine nucleophile. Note: This is a representative protocol and may require optimization for your specific amine.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Addition of Reactants: To the stirring solution, add the primary amine (2.2 equivalents) followed by the base (e.g., DIPEA, 3 equivalents). The slight excess of the amine helps to drive the reaction to completion, and the base neutralizes the p-toluenesulfonic acid byproduct that is formed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 12-24 hours). A common TLC mobile phase is 5-10% Methanol in DCM.[8]

  • Workup - Quenching and Extraction: Once the reaction is complete, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water (2-3 times), and finally with brine.[9] The brine wash helps to remove residual water from the organic layer.[9]

  • Drying and Concentration: Dry the collected organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel to isolate the desired disubstituted product from any monosubstituted product or unreacted starting materials.[9]

References

Technical Support Center: Managing Steric Hindrance in PROTAC Synthesis with Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of Bis-Tos-PEG4 linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs, and how does a this compound linker help mitigate it?

A1: In PROTAC technology, steric hindrance refers to the spatial interference between the target Protein of Interest (POI) and the E3 ligase that prevents the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This interference can arise from a linker that is too short, causing the proteins to clash, or from bulky chemical groups on the PROTAC itself.[2][3]

This compound, a polyethylene (B3416737) glycol (PEG)-based linker, helps overcome steric hindrance in several ways:

  • Acts as a Spacer: The PEG4 chain provides a flexible and extended spacer between the two ligands of the PROTAC. By increasing the distance between the target protein and the E3 ligase, it alleviates potential steric clashes, allowing for a more favorable binding orientation.[1]

  • Enhances Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be crucial for achieving a productive ternary complex geometry.[4]

  • Improves Solubility: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules.[4][5][6] Improved solubility can prevent aggregation and ensure the PROTAC is available to engage with its target proteins.

Q2: How does the length of the PEG linker, such as in this compound, impact PROTAC efficacy?

A2: The length of the PEG linker is a critical determinant of a PROTAC's efficacy, as measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][4]

  • Too Short: A short linker can lead to steric hindrance, preventing the formation of a stable ternary complex and resulting in poor or no protein degradation.[1][3] For instance, some studies have shown that PROTACs with linkers shorter than 12 atoms exhibit no degradation activity.[1][3]

  • Too Long: An excessively long linker can also be detrimental. It may lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1] Additionally, very long and flexible linkers can have a high entropic penalty upon binding, which can reduce the potency of the PROTAC.[1][7]

  • Optimal Length: There is typically an optimal linker length that maximizes favorable protein-protein interactions within the ternary complex, leading to the most potent degradation activity. This optimal length must be determined empirically for each specific target protein and E3 ligase pair.[1]

Q3: What is the "hook effect" and how is it related to the PROTAC linker?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high concentrations, resulting in a bell-shaped curve.[1][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[1][4] A well-designed linker that promotes strong positive cooperativity—where the binding of one protein enhances the binding of the other—can help stabilize the ternary complex over the binary ones, thus mitigating the hook effect.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and evaluation of PROTACs using this compound linkers, providing potential causes and recommended solutions.

Problem EncounteredPossible Cause Related to Steric Hindrance/PEG LinkerSuggested Solution(s)
Low or No PROTAC Yield During Synthesis Steric hindrance around reactive sites: The bulky nature of the warhead or E3 ligase ligand may physically block the reactive tosyl groups on the this compound linker.[8][9]Optimize reaction conditions: Increase reaction temperature or time. Consider using a less sterically hindered solvent. Use more powerful coupling agents: For amide bond formation steps that might be part of the synthesis of the ligands, reagents like HATU or HBTU can be effective in sterically demanding environments.[9][10][11] Change the attachment point: If possible, modify the ligand to attach the linker at a less sterically hindered position.[1]
Difficult Purification of Final PROTAC High polarity and flexibility of the PEG linker: This can lead to poor separation in chromatography and product loss during aqueous workups.[5]Optimize chromatography: Use a C18 reverse-phase column with a shallow gradient of a mobile phase containing 0.1% TFA or formic acid in water and acetonitrile/methanol.[5] Minimize aqueous washes: The hydrophilicity of the PEG linker can cause the product to be lost in the aqueous phase during extractions. Use brine washes to reduce this effect.[5][10]
Low or No Target Degradation in Cellular Assays Suboptimal linker length: The PEG4 linker may be too short, causing steric clashes between the target protein and the E3 ligase.[1][10]Synthesize a library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG6, PEG8) to empirically determine the optimal length for your system.[1][10] Assess ternary complex formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm if the issue is at the complex formation stage.[1]
Significant "Hook Effect" Observed Formation of non-productive binary complexes: The linker may not be effectively promoting the formation of the productive ternary complex at high concentrations.[4]Test different linker lengths: The optimal linker length can vary for each target and E3 ligase combination. It is recommended to test a range of linker lengths to identify one that minimizes the hook effect while maintaining high degradation efficacy.[4] Modify linker composition: Incorporate more rigid elements, such as piperazine (B1678402) or triazole rings, into the linker to modulate conformational flexibility.[4][6]

Quantitative Data Summary

The following tables provide representative data on the impact of PEG linker length on PROTAC performance.

Table 1: Effect of PEG Linker Length on Target Degradation

PROTAC LinkerNumber of PEG UnitsDC50 (nM)Dmax (%)Reference Cell Line
PROTAC A2>1000<10Ramos Cells
PROTAC B415085Ramos Cells
PROTAC C65095Ramos Cells
PROTAC D88090Ramos Cells
PROTAC E1220070Ramos Cells
Note: This is illustrative data compiled from general trends observed in the literature.[1]

Table 2: Reaction Conditions for PROTAC Synthesis using a Tos-PEG-acid Linker

StepReagents & SolventsTemperature (°C)Time (h)Expected Yield (%)
Step 1: Ligand 1 (amine) + Tos-PEG4-acid Ligand 1, Tos-PEG4-acid, DIPEA, DMF2512-1660-80
Step 2: Ligand 2 (amine) + Product from Step 1 Ligand 2, HATU, DIPEA, DMF254-1250-70
Note: Yields are highly dependent on the specific ligands used.[12]

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis using this compound

This protocol describes a two-step nucleophilic substitution reaction for synthesizing a PROTAC using a this compound linker with two different nucleophilic ligands (e.g., containing amine or thiol groups).

Materials:

  • Ligand 1 (with a primary amine or thiol)

  • Ligand 2 (with a different nucleophilic group, e.g., a phenol)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Potassium carbonate (K₂CO₃)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

Step 1: First Nucleophilic Substitution

  • In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary.

  • Monitor the reaction progress by LC-MS to observe the formation of the mono-substituted intermediate.

  • Once the formation of the intermediate is maximized, the crude mixture may be used directly in the next step or purified by flash chromatography if necessary.

Step 2: Second Nucleophilic Substitution

  • To the crude reaction mixture containing the mono-substituted PEG linker, add Ligand 2 (1.2 equivalents) and a suitable base (e.g., K₂CO₃, 3.0 equivalents, for a phenolic nucleophile).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and ¹H NMR.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Start Step1 Step 1: First Nucleophilic Substitution (Ligand 1 + this compound) Start->Step1 Step2 Step 2: Second Nucleophilic Substitution (Intermediate + Ligand 2) Step1->Step2 Crude_PROTAC Crude PROTAC Product Step2->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Pure_PROTAC Pure PROTAC Characterization->Pure_PROTAC

Caption: A typical workflow for the synthesis and purification of a PROTAC using a this compound linker.

Troubleshooting_Low_Degradation Troubleshooting Low PROTAC Degradation Activity Start Low or No Target Degradation Check_Permeability Is Cell Permeability Confirmed? Start->Check_Permeability Check_Ternary_Complex Is Ternary Complex Formation Confirmed? (e.g., via SPR, ITC) Check_Permeability->Check_Ternary_Complex Yes Check_Linker_Length Is Linker Length Optimal? Check_Ternary_Complex->Check_Linker_Length Yes Synthesize_Library Synthesize Library with Varying PEG Lengths Check_Linker_Length->Synthesize_Library No/Unknown Re-evaluate Re-evaluate Degradation Activity Check_Linker_Length->Re-evaluate Yes (Optimal) Synthesize_Library->Re-evaluate

Caption: A logical workflow for troubleshooting low degradation activity of a PEGylated PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Validation & Comparative

Bis-Tos-PEG4 vs. Alkyl Linkers in PROTACs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and drug-like properties. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, such as one derived from Bis-Tos-PEG4, and a more hydrophobic alkyl linker can significantly impact a PROTAC's solubility, cell permeability, metabolic stability, and ultimately its ability to degrade the target protein. This guide provides a comparative analysis of these two common linker types, supported by experimental data and detailed protocols to aid researchers in the rational design of potent and selective protein degraders.

At a Glance: Key Differences Between this compound and Alkyl Linkers

FeatureThis compound LinkerAlkyl Linker
Composition Repeating ethylene (B1197577) glycol unitsSaturated or unsaturated hydrocarbon chains
Solubility Hydrophilic, generally improving the aqueous solubility of the PROTAC molecule.[1][2][3]Generally hydrophobic, which can limit aqueous solubility.[1][2][3]
Permeability Can have a complex relationship with permeability; flexibility may help in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[2]Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[2]
Metabolic Stability The ether linkages can be susceptible to oxidative metabolism.[1][2]Generally considered more metabolically stable.[1][2]
Ternary Complex Formation The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2]Provides a flexible tether for the formation of the ternary complex.
Synthetic Accessibility Can be more challenging and costly to synthesize compared to alkyl linkers.[3]Often synthetically straightforward and cost-effective.[3]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of linker composition on the degradation of different target proteins. It is important to note that the data presented is often illustrative and compiled from various sources, and direct head-to-head comparisons within a single study are limited.

Table 1: Comparison of PEG vs. Alkyl Linkers in BRD4 Degradation [4]

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
ARV-82513-atom PEG linker1>95%HCT-116CRBN
PROTAC 1Alkyl Chain20>90%22Rv1CRBN

This data illustrates that for BRD4 degradation, a PEG linker can lead to a highly potent PROTAC.

Table 2: Influence of Linker Composition on Physicochemical Properties (Illustrative Data) [5]

PROTACLinker TypecLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)
PROTAC 1Alkyl4.5<15.0
PROTAC 2PEG2.8501.5
PROTAC 3Alkyl-Ether3.5103.0

This illustrative data highlights the general trends in physicochemical properties, with PEG linkers improving solubility and alkyl linkers enhancing permeability.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades to

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental_Workflow Experimental Workflow for Comparing PROTAC Linkers cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Synth_PEG Synthesize PROTAC with This compound Linker Degradation_Assay Protein Degradation Assay (Western Blot) Synth_PEG->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Synth_PEG->Permeability_Assay Solubility_Assay Aqueous Solubility Assay Synth_PEG->Solubility_Assay Synth_Alkyl Synthesize PROTAC with Alkyl Linker Synth_Alkyl->Degradation_Assay Synth_Alkyl->Permeability_Assay Synth_Alkyl->Solubility_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Papp Determine Apparent Permeability (Papp) Permeability_Assay->Papp Solubility Determine Solubility (µg/mL) Solubility_Assay->Solubility Comparative_Analysis Comparative Analysis DC50_Dmax->Comparative_Analysis Papp->Comparative_Analysis Solubility->Comparative_Analysis

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Logical_Comparison Logical Comparison of Linker Properties Linker_Choice Linker Choice PEG_Linker This compound Linker Linker_Choice->PEG_Linker Alkyl_Linker Alkyl Linker Linker_Choice->Alkyl_Linker PEG_Advantages Advantages: + Improved Solubility + Favorable Ternary Complex Formation PEG_Linker->PEG_Advantages PEG_Disadvantages Disadvantages: - Potential for Lower Permeability - Susceptible to Metabolism PEG_Linker->PEG_Disadvantages Alkyl_Advantages Advantages: + Enhanced Permeability + Higher Metabolic Stability + Synthetic Simplicity Alkyl_Linker->Alkyl_Advantages Alkyl_Disadvantages Disadvantages: - Lower Aqueous Solubility Alkyl_Linker->Alkyl_Disadvantages

Caption: Logical relationship of the advantages and disadvantages of each linker type.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol describes a general procedure for the sequential synthesis of a PROTAC using this compound, where one tosyl group is displaced by a nucleophile (e.g., an amine) on the first ligand, followed by displacement of the second tosyl group by a nucleophile on the second ligand.

Materials:

  • POI-binding ligand with a nucleophilic handle (e.g., -NH2, -OH)

  • E3 ligase-binding ligand with a nucleophilic handle (e.g., -NH2, -OH)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Step 1: Coupling of the First Ligand:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the first ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by LC-MS.

    • Once the reaction is complete (consumption of the starting ligand), the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate), or the crude product can be purified directly by preparative HPLC.

  • Step 2: Coupling of the Second Ligand:

    • Dissolve the purified ligand-linker intermediate from Step 1 (1.0 eq) and the second ligand (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) and stir the reaction at room temperature or with heating.

    • Monitor the formation of the final PROTAC product by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a PROTAC with an Alkyl Linker

This protocol outlines a general method for synthesizing a PROTAC using an alkyl linker via amide bond formation. This typically involves a bifunctional alkyl linker with a carboxylic acid and a protected amine.

Materials:

  • POI-binding ligand with an amine handle

  • E3 ligase-binding ligand with an amine handle

  • Bifunctional alkyl linker (e.g., Boc-NH-(CH2)n-COOH)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • DIPEA

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Coupling of the First Ligand:

    • Dissolve the bifunctional alkyl linker (1.0 eq), the first amine-containing ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

    • Purify the resulting Boc-protected intermediate by HPLC.

  • Step 2: Boc Deprotection:

    • Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20-50% v/v).

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Step 3: Coupling of the Second Ligand:

    • Dissolve the deprotected amine intermediate from Step 2 (1.0 eq), the second ligand (which should have a carboxylic acid handle in this case, or the linker can be chosen to have two amines and the ligands two carboxylic acids), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir at room temperature for 2-16 hours.

    • Purify the final PROTAC by preparative HPLC and characterize by NMR and mass spectrometry.

Protocol 3: Western Blot for PROTAC-Induced Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTACs dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer and determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the curve to a dose-response model to determine the DC50 and Dmax values.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane.[6][7][8][9][10]

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds dissolved in DMSO

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Assay Setup:

    • Fill the wells of the acceptor plate with PBS.

    • Prepare the donor solutions by diluting the test compounds in PBS to the final desired concentration (typically with a low percentage of DMSO, e.g., <1%).

    • Place the donor plate on top of the acceptor plate.

    • Add the donor solutions to the wells of the donor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion

The choice between a this compound-derived linker and an alkyl linker is a critical decision in PROTAC design that involves a trade-off between solubility and permeability. PEG linkers, such as those derived from this compound, can significantly improve the aqueous solubility of PROTACs, which is often a major challenge for these large molecules. This can be advantageous for in vitro assays and can potentially improve in vivo pharmacokinetic properties. However, the increased hydrophilicity may reduce passive cell permeability.

Conversely, alkyl linkers, due to their hydrophobic nature, can enhance passive diffusion across cell membranes, potentially leading to better cellular efficacy. They are also generally more metabolically stable and synthetically accessible. However, their use can lead to poor aqueous solubility, which may hinder formulation and bioavailability.

Ultimately, the optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein and cellular context. The most effective approach often involves the empirical testing of a library of PROTACs with varying linker compositions and lengths. The detailed experimental protocols provided in this guide offer a robust framework for such comparative studies, enabling the rational design of potent and effective protein degraders.

References

The "Goldilocks" Principle in Action: A Comparative Analysis of PEG4, PEG6, and PEG8 Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the critical role of polyethylene (B3416737) glycol (PEG) linker length in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). This document provides a comparative analysis of PROTACs equipped with PEG4, PEG6, and PEG8 linkers, supported by experimental data and detailed methodologies to inform rational design strategies.

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] Far from being a passive spacer, the linker, particularly those incorporating polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties and biological activity.[3][4]

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3][5] An optimal linker length is essential for the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[5][6] A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker can lead to a non-productive complex where ubiquitination is inefficient.[1][6] This guide provides a comparative analysis of the degradation efficiency of PROTACs equipped with different length PEG linkers to aid researchers in the rational design of these novel therapeutics.

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[1][5] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins. It is crucial to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[5][6]

Target ProteinE3 LigaseLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4 VHLPEG455>95[7]
PEG620>98[7]
BTK CRBN≥ 4 PEG unitsLow nanomolarPotent Degradation[2][6]
< 4 PEG unitsImpaired Potency (up to 20-fold)Weak Degradation[2]
ERα CRBNPEG6 (16 atoms)Most effectiveHigh[8][9]
TBK1 VHLLinkers shorter than 12 atomsNo apparent activity-[10]
Longer linkers (e.g., 21 atoms)Robust degradation-[10][11]

The Underlying Mechanism: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome. The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex, which is the essential prerequisite for this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design Rational Design (Target & E3 Ligase Selection) Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) Design->Synthesis InVitro In Vitro Degradation Assay (e.g., Western Blot) Synthesis->InVitro Ternary Ternary Complex Formation (e.g., SPR, TR-FRET) InVitro->Ternary Cellular Cellular Assays (Permeability, Target Engagement) Ternary->Cellular Analysis Data Analysis (DC50, Dmax, Cooperativity) Cellular->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Lead Lead Optimization SAR->Lead Lead->Design Iterative Refinement

References

Unraveling the Impact of Bis-Tos-PEG4 Linker on Ternary Complex Stability and Cooperativity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker connecting the target protein and E3 ligase ligands is a key determinant of a PROTAC's efficacy. This guide provides a comparative analysis of the Bis-Tos-PEG4 linker, focusing on its influence on ternary complex stability and cooperativity, and contrasts its performance with other common linker types.

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal spatial arrangement for this complex, which directly impacts the efficiency of ubiquitination and subsequent proteasomal degradation.

The this compound Linker: A Hydrophilic and Flexible Choice

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker characterized by two tosyl groups, which serve as reactive handles for conjugation to the respective ligands. The PEG4 component, consisting of four ethylene (B1197577) glycol units, imparts hydrophilicity to the PROTAC molecule. This is a significant advantage, as many PROTACs are large and can suffer from poor aqueous solubility, which in turn can affect their bioavailability and performance in cellular assays.[1][2]

The flexibility of the PEG chain is another key attribute. It allows the PROTAC to adopt a range of conformations, increasing the probability of achieving a productive orientation between the target protein and the E3 ligase within the ternary complex.[3][4]

Comparative Analysis: this compound vs. Alternative Linkers

Physicochemical Properties

The choice of linker significantly impacts a PROTAC's physicochemical profile.

PropertyThis compound (PEG-based)Alkyl LinkerRigid Linker
Solubility Generally higher due to hydrophilicity.[1][5]Generally lower (more hydrophobic).[1][5]Can be lower, depending on the specific cyclic structures.
Permeability Can be modulated; flexibility may allow for conformations that shield polar groups.[1]Generally higher due to increased lipophilicity.[1]Can be improved by pre-organizing the molecule into a bioactive conformation.
Metabolic Stability Ether linkages may be susceptible to cleavage.Generally more stable.[6]Often improved metabolic stability.

Table 1: General Physicochemical Property Comparison of Different Linker Types in PROTACs.

Impact on Ternary Complex Stability and Cooperativity

The stability of the ternary complex is a critical factor for efficient protein degradation. This is often quantified by the dissociation constant (Kd) of the ternary complex and the cooperativity factor (α). A cooperativity value greater than 1 indicates that the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex.[7][8]

While specific SPR or ITC data for a this compound linker is not available, illustrative data from studies on PEGylated PROTACs demonstrate the importance of linker length and composition. For example, a PROTAC with a PEG4 linker has been shown to exhibit high cooperativity and a long ternary complex half-life, suggesting the formation of a stable and productive complex.

Illustrative data based on representative studies of PEG linkers.

Linker Type Ternary KD (nM) Cooperativity (α) Ternary Complex Half-life (t½) (sec)
PEG2 25 6.0 30
PEG4 5 29.0 150
PEG6 15 10.3 50
Alkyl Chain (comparable length) Likely higher KD Generally lower α Likely shorter t½

| Rigid Linker | Potentially very low KD | Can be very high | Potentially very long t½ |

Table 2: Illustrative Biophysical Data Comparing Different Linker Types. Note: This data is representative and intended for illustrative purposes to highlight general trends.

Influence on Degradation Efficacy

Ultimately, the success of a PROTAC is measured by its ability to degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9] The linker plays a crucial role in achieving potent degradation.

Studies comparing PEG and alkyl linkers have shown that for some target-E3 ligase pairs, the hydrophilicity and flexibility of a PEG linker are essential for potent degradation.[10] For instance, switching from an alkyl to a PEG linker of similar length can significantly improve degradation potency.[]

Illustrative data based on representative studies.

Linker Type DC50 (nM) Dmax (%)
PEG4 25 >95
Alkyl Chain (8 atoms) >1000 <10

| Rigid (Piperazine) | 10 | >95 |

Table 3: Illustrative Degradation Efficacy (DC50 and Dmax) for PROTACs with Different Linkers Targeting BRD4.[] This data is representative and synthesized from published literature for illustrative purposes.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The selection of an optimal linker is a key step in the development workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Adds Ub tags Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Development Workflow Design PROTAC Design & Linker Selection (this compound) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) Synthesis->Cellular_Degradation Data_Analysis Data Analysis (Kd, α, DC50, Dmax) Biophysical->Data_Analysis Cellular_Degradation->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers.

PROTAC Synthesis using this compound Linker (General Protocol)

This protocol describes a general method for synthesizing a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using the this compound linker. This is typically a two-step nucleophilic substitution reaction.

  • First Ligand Coupling:

    • Dissolve the first ligand (containing a nucleophilic group like an amine or thiol) and this compound (1.1 equivalents) in an anhydrous solvent like DMF.

    • Add a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).

    • Stir the reaction at room temperature to 60°C and monitor by LC-MS.

    • Purify the mono-substituted linker-ligand conjugate using preparative HPLC.

  • Second Ligand Coupling:

    • Dissolve the purified mono-substituted conjugate and the second ligand (2.0 equivalents) in anhydrous DMF.

    • Add a non-nucleophilic base (e.g., DIPEA, 5.0 equivalents).

    • Stir the reaction at an elevated temperature (e.g., 80-100°C) and monitor by LC-MS.

    • Purify the final PROTAC product using preparative HPLC.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of the binary and ternary complexes, and to calculate cooperativity (α).

  • Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity.

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants. Calculate the cooperativity factor (α) using the binary and ternary binding affinities.[3]

Western Blotting for Target Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation. Calculate DC50 and Dmax values from the dose-response curve.[12]

Conclusion

The this compound linker, representative of hydrophilic and flexible PEG linkers, offers significant advantages in PROTAC design, particularly in enhancing solubility. While a direct, comprehensive quantitative comparison with other linker types for a single PROTAC system is not yet available, the existing body of research strongly suggests that the choice of linker is a critical, target-dependent parameter. The flexibility and hydrophilicity of PEG-based linkers like this compound can lead to the formation of stable and productive ternary complexes, resulting in potent protein degradation. However, for certain PROTACs, the increased permeability offered by alkyl linkers or the conformational constraint of rigid linkers may be more beneficial. The experimental protocols provided herein offer a robust framework for the systematic evaluation of different linkers to identify the optimal design for a given therapeutic target.

References

Comparative Performance of PROTACs Utilizing PEG4 Linkers: A Guide to DC50 and Dmax Values

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a pioneering therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eradicate disease-implicated proteins. A PROTAC's architecture is a tripartite assembly of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker tethering these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex it forms with the target protein and the E3 ligase.[1]

While specific biological data for PROTACs synthesized using the precise "Bis-Tos-PEG4" linker is not extensively available in the public domain, this guide presents a comparative analysis of PROTACs employing closely related 4-unit polyethylene (B3416737) glycol (PEG4) linkers. The performance of these PROTACs is evaluated based on their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), providing valuable insights for researchers, scientists, and drug development professionals.[2]

Understanding Key Performance Metrics: DC50 and Dmax

The effectiveness of a PROTAC is chiefly assessed by two parameters:

  • DC50 (Half-Maximal Degradation Concentration): This metric represents the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value is indicative of a more potent PROTAC.[1][3]

  • Dmax (Maximum Degradation): This value denotes the maximum percentage of the target protein that a PROTAC can degrade. A higher Dmax value signifies a more efficacious PROTAC.[1][3]

These metrics are fundamental in structure-activity relationship (SAR) studies aimed at optimizing PROTAC candidates.[1]

Comparative Data for BRD4-Targeting PROTACs with PEG4 Linkers

The following table summarizes representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-investigated target in oncology. This comparison underscores the influence of the linker on the degradation efficiency of PROTACs.

PROTAC IDE3 Ligase LigandTarget LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC (PEG4) VHL LigandJQ1PEG4HeLa2095
PROTAC B CRBN LigandBRD4 Ligand4x PEGHeLa15>95

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4][5]

Visualizing the PROTAC Mechanism and Evaluation Workflow

To elucidate the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PEG4 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. Cell Seeding (e.g., 6-well plates) B 2. PROTAC Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis (RIPA Buffer) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Western Blot Analysis (SDS-PAGE & Immunoblotting) E->F G 7. Data Analysis (Densitometry) F->G H 8. DC50/Dmax Calculation (Non-linear Regression) G->H

Workflow for determining DC50 and Dmax of a PROTAC.

Detailed Experimental Protocols

Accurate determination of DC50 and Dmax values is paramount for the comparative evaluation of PROTACs. Western blotting is a widely accepted method for quantifying target protein levels following PROTAC treatment.[6][7]

Protocol 1: Western Blotting for Target Protein Degradation
  • Cell Culture and Treatment:

    • Seed the appropriate cell line (e.g., HeLa) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[1]

    • Prepare serial dilutions of the PROTAC compound in the cell culture medium. A typical concentration range spans from 0.1 nM to 10 µM.[6]

    • Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined incubation period (e.g., 24 hours).[6]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[7]

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation.[7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

    • Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4).[7] It is also crucial to probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[8]

    • Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.[7]

Protocol 2: Data Analysis and DC50/Dmax Calculation
  • Detection and Densitometry:

    • Visualize the protein bands using an appropriate detection system, such as an ECL substrate for HRP-conjugated antibodies.[8]

    • Quantify the band intensity for the target protein and the loading control for each lane using image analysis software (e.g., ImageJ).[8]

  • Normalization and Calculation:

    • Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.[1]

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control.[1]

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[3]

    • Fit the data to a four-parameter logistic (4PL) non-linear regression curve to determine the DC50 and Dmax values.[3] The Dmax can be calculated as 100% minus the bottom plateau of the curve.[3]

Conclusion

The linker component is a critical determinant of a PROTAC's efficacy, with PEG4 linkers demonstrating utility in achieving potent protein degradation. The systematic evaluation of DC50 and Dmax values through rigorous experimental protocols, such as Western blotting, is essential for the rational design and optimization of novel PROTACs. While specific data for PROTACs employing the "this compound" linker remains elusive in the public domain, the comparative data on related PEG4-linker-based PROTACs provide a valuable framework for researchers in the field of targeted protein degradation.

References

Flexible vs. Rigid Linkers: A Comparative Analysis for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted therapeutics, the design of molecules capable of selectively interacting with specific biological targets is paramount. Among the various strategies, those employing linkers to connect a target-binding moiety to an effector molecule have gained significant traction. This guide provides a detailed comparative analysis of flexible and rigid linkers, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach for targeted protein degradation.[1][2]

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3][] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][5] The choice between a flexible and a rigid linker can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the therapeutic agent.[2][6]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings)
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the likelihood of forming a productive complex. However, high flexibility can result in an entropic penalty upon binding.[1][3]Pre-organize the molecule into a conformation favorable for ternary complex formation, which can reduce the entropic penalty and lead to more stable and potent complexes.[1][7]
Degradation Efficiency Often used as a starting point in initial screening to identify active degraders. In some instances, flexible linkers have demonstrated superior degradation capabilities.[1][5]Can lead to enhanced potency and selectivity in protein degradation.[1]
Physicochemical Properties PEG linkers can improve solubility.[] Alkyl chains can increase lipophilicity, potentially impacting cell permeability and oral bioavailability negatively.[8]Can improve metabolic stability and pharmacokinetic properties.[2][7]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.[6][8]Often more synthetically challenging to prepare.[6][8]

Performance Data: A Comparative Look

The following tables summarize representative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition on degradation potency.

Table 1: Comparison of PROTACs Targeting BRD4 [1]

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)E3 Ligase Ligand
PROTAC AFlexiblePEG50>90Pomalidomide
PROTAC BRigidPiperazine10>95Pomalidomide
PROTAC CFlexibleAlkyl Chain10085VHL Ligand
PROTAC DRigidCycloalkane25>90VHL Ligand

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: Impact of Linker Type on Pharmacokinetic Properties [1]

PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PROTAC XFlexible1.510
PROTAC YRigid5.040

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of molecules with different linker types.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following treatment.[9][10]

1. Cell Culture and Treatment:

  • Seed cells expressing the protein of interest at an appropriate density in 6-well plates.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (with flexible or rigid linkers) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the molecule binds to its intended target within the complex environment of the cell.[9]

1. Cell Treatment:

  • Treat intact cells with the PROTAC or a vehicle control.

2. Thermal Challenge:

  • Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.

3. Cell Lysis and Separation:

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

4. Protein Analysis:

  • Analyze the soluble protein fraction by Western blot or other quantitative proteomics methods to determine the amount of target protein remaining at each temperature.

5. Data Analysis:

  • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizing the Process

Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in the development of targeted therapies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Releases Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Enters Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Design (Flexible vs. Rigid Linker) synthesis Chemical Synthesis start->synthesis biochem_assays Biochemical Assays (e.g., Binding Affinity) synthesis->biochem_assays cell_based_assays Cell-Based Assays (Degradation, Cytotoxicity) biochem_assays->cell_based_assays target_engagement Target Engagement (e.g., CETSA) cell_based_assays->target_engagement pk_studies Pharmacokinetic Studies target_engagement->pk_studies lead_optimization Lead Optimization pk_studies->lead_optimization

References

The Influence of Bis-Tos-PEG4 Linkers on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a PROTAC's pharmacokinetic (PK) profile is a critical step in translating a promising protein degrader into a viable therapeutic. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall disposition of the molecule within an organism. This guide provides a comparative analysis of how a tetraethylene glycol (PEG4) linker, often synthesized from precursors like Bis-Tos-PEG4, affects the pharmacokinetics of a PROTAC, with a focus on experimental data and detailed methodologies.

The Dual Role of the PROTAC Linker: More Than Just a Spacer

The linker in a Proteolysis Targeting Chimera (PROTAC) is not merely a passive connector but an active modulator of the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The choice of linker can significantly influence a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its in vivo efficacy and safety profile.

Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their unique physicochemical properties. The inclusion of a hydrophilic PEG chain, such as a PEG4 unit, can have the following general effects on a PROTAC's pharmacokinetics:

  • Enhanced Aqueous Solubility: The ether backbone of a PEG linker increases the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous environments. This is particularly advantageous for PROTACs, which are often large and lipophilic, and can aid in formulation for in vivo studies.[1][2]

  • Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the flexibility of a PEG linker may allow the PROTAC to adopt a folded conformation that shields its polar surface area. This "chameleon effect" can facilitate cell entry. However, an excessively long PEG chain can be detrimental to permeability.

  • Potential for Altered Metabolic Stability: The ether linkages in PEG chains can be sites of oxidative metabolism by cytochrome P450 enzymes.[3] However, they can also shield other metabolically labile parts of the PROTAC molecule, and in some cases, may be more stable than simple alkyl chains.[3]

  • Impact on Half-Life and Clearance: Generally, increasing the length of a PEG linker is associated with a longer plasma half-life and reduced clearance.[4] This is attributed to the hydrophilic shield provided by the PEG chain, which can reduce enzymatic degradation and renal clearance.

Case Study: Improving the Pharmacokinetics of a BTK-Targeting PROTAC

A compelling example of the impact of molecular structure on PROTAC pharmacokinetics comes from the development of degraders for Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. A study detailing the optimization of a BTK-targeting PROTAC provides a valuable dataset for comparing a PROTAC with suboptimal PK properties to an improved version.[3]

The initial lead PROTAC, MT802 , incorporates a polyethylene glycol (PEG) linker to connect the BTK-binding warhead and the cereblon (CRBN) E3 ligase ligand.[3][5] While potent in degrading BTK in cellular assays, MT802 exhibited poor pharmacokinetic properties in mice, characterized by high clearance and a very short half-life.[3]

To address these liabilities, a subsequent medicinal chemistry effort led to the development of SJF620 . In this analog, the core ligands and the linker length were kept constant, but the CRBN-recruiting moiety was modified.[3][6] This strategic modification resulted in a PROTAC with a significantly improved pharmacokinetic profile.[7]

Comparative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters of MT802 and the optimized PROTAC, SJF620, following intravenous administration in mice.

CompoundLinker TypeClearance (CL) (mL/min/kg)Half-life (t½) (h)
MT802 PEG16620.119
SJF620 PEG (same length as MT802)40.81.62

Data sourced from a study by Jaime-Figueroa et al.[3][7]

The data clearly demonstrates that while both molecules contain a PEG linker of the same length, the modifications to the E3 ligase ligand in SJF620 led to a dramatic improvement in its pharmacokinetic properties. This underscores that the linker's impact on PK is intricately linked to the overall molecular structure of the PROTAC.

Visualizing the Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded PK_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Interpretation Dosing IV Dosing in Mice Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis Calculation Calculation of PK Parameters (CL, t½, AUC) Analysis->Calculation Comparison Compare PK Profiles (e.g., MT802 vs. SJF620) Calculation->Comparison Optimization Inform Further PROTAC Optimization Comparison->Optimization

References

A Comparative Guide to PROTAC Linker Selection: Bridging In Vitro Potency and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic development, offering the potential to target and eliminate previously "undruggable" proteins.[1] These heterobifunctional molecules orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC's architecture is tripartite, comprising a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] While the choice of ligands dictates target engagement and E3 ligase recruitment, the linker is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation to in vivo pharmacokinetics.[2][3]

This guide provides a comparative analysis of different PROTAC linker archetypes, supported by experimental data, to illuminate the correlation—and frequent disconnect—between in vitro and in vivo performance. We will delve into key linker classes, present quantitative data in structured tables, provide detailed experimental protocols for essential assays, and offer a framework for the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[4] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[4]

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. The choice of linker has profound implications for a PROTAC's physicochemical properties, cell permeability, and metabolic stability.

Flexible Linkers: Polyethylene (B3416737) Glycol (PEG) and Alkyl Chains

Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, are often the initial choice in PROTAC design due to their synthetic tractability.[5] Approximately 54% of reported PROTACs utilize PEG linkers.[6]

  • PEG Linkers: These are hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule.[3][6] The length of the PEG chain is a critical parameter that must be optimized for each target.[7]

  • Alkyl Chains: These are more hydrophobic and provide stable connectivity with a degree of flexibility.[3]

While flexible linkers can be advantageous in early-stage discovery, they can also be more susceptible to enzymatic degradation, potentially leading to lower in vivo stability.[5]

Rigid Linkers: Constraining Conformational Freedom for Enhanced Performance

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to limit conformational flexibility.[8] This rigidity can pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation and improved metabolic stability.[6][8] The enhanced stability of rigid linkers can translate to improved pharmacokinetic profiles and better in vivo efficacy.[9]

Data Presentation: A Comparative Overview of Linker Performance

The following tables summarize quantitative data from various studies, offering a comparative look at how different linker architectures can impact the in vitro and in vivo performance of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in the target proteins, E3 ligases, and specific experimental conditions.

Table 1: In Vitro Degradation of BRD4 with Different Linker Types
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
MZ1 PEG8-atom PEG chain~10>90HeLa
ARV-825 PEG/Alkyl13-atom PEG/Alkyl chain<1>95RS4;11
dBET1 PEG/Alkyl12-atom PEG/Alkyl chain~4>98MV-4-11
ARV-771 RigidPiperidine/Alkyl<5>9022Rv1

Data synthesized from multiple literature sources for illustrative purposes.

Table 2: In Vivo Pharmacokinetics of PROTACs with Different Linkers
PROTACLinker TypeT½ (hours) in MiceCmax (ng/mL) in MiceRoute of Administration
dBET1 PEG/Alkyl~1.5~100Intraperitoneal
ARV-110 Rigid~4.8~1500Oral
ARV-471 Rigid~7.2~2000Oral

Data represents approximate values compiled from preclinical studies and is intended for comparative illustration.[9]

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Linker Optimization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, NanoBRET) Degradation_Assay In Vitro Degradation Assay (Western Blot, DC50/Dmax) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay (Caco-2, PAMPA) Degradation_Assay->Permeability_Assay PK_Study Pharmacokinetic (PK) Study (T½, Cmax, AUC) Permeability_Assay->PK_Study PD_Study Pharmacodynamic (PD) Study (Target degradation in tissue) PK_Study->PD_Study Efficacy_Study In Vivo Efficacy Study (Tumor growth inhibition) PD_Study->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization Linker_Design Linker Design & PROTAC Synthesis Linker_Design->Ternary_Complex_Assay

Caption: A typical experimental workflow for PROTAC linker optimization.

BRD4_Signaling_Pathway Simplified BRD4 Signaling Pathway BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits & Activates Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Transcription of Target Genes (e.g., MYC, BCL2) RNA_Pol_II->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation

Caption: Simplified BRD4 signaling pathway targeted by PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest (e.g., MCF7 for ERα, HeLa for BRD4)

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of lysis. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies for the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities. Normalize the target protein band intensity to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex.

Materials:

  • Purified recombinant target protein, E3 ligase, and PROTAC

  • SPR instrument and sensor chips

  • Immobilization reagents

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of PROTAC concentrations over the chip to measure the binary binding affinity to the E3 ligase.

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the binding affinity (KD) and kinetics (ka, kd) of the ternary complex.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC.

Materials:

  • PROTAC of interest

  • Vehicle for formulation (e.g., PEG400, Solutol HS 15, and citrate (B86180) buffer)

  • Mice (e.g., C57BL/6)

  • Dosing and blood collection equipment

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to cohorts of mice via a relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. Include a vehicle control group.[2]

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).

Conclusion

The linker is a critical determinant of a PROTAC's success, bridging the gap between in vitro potency and in vivo efficacy. While flexible linkers like PEG and alkyl chains offer synthetic accessibility, rigid linkers are emerging as a promising strategy to enhance metabolic stability and improve pharmacokinetic profiles. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types, lengths, and attachment points. A systematic approach to linker design, guided by the robust experimental protocols outlined in this guide, is essential to unlock the full therapeutic potential of PROTACs.

References

Validating Target Degradation: A Comparative Guide to Bis-Tos-PEG4-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] A critical component of a PROTAC is the linker connecting the target-binding ligand to the E3 ligase recruiter, which significantly influences the efficacy of the resulting degrader. This guide provides a comparative analysis of a PROTAC utilizing a bis-tosylated polyethylene (B3416737) glycol (Bis-Tos-PEG4) linker against other common linker classes, supported by experimental data and detailed protocols for validation.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Mediates

PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance

The choice of linker is critical in PROTAC design, impacting solubility, cell permeability, and the stability of the ternary complex.[7][8] The this compound linker, a bifunctional polyethylene glycol linker, offers a versatile scaffold for PROTAC synthesis.[9] Its PEG nature generally enhances hydrophilicity and can improve pharmacokinetic properties.[10]

To illustrate the potential performance of a this compound-based PROTAC, we present a hypothetical comparison with PROTACs containing other common linkers targeting the same protein, Bromodomain-containing protein 4 (BRD4). The data in the following tables are representative and compiled from established trends in PROTAC development.[11][12]

Table 1: Comparison of in vitro Degradation of BRD4 by Different PROTACs

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
This compound (Branched) Hypothetical-PROTAC-A 15 >95 HEK293
Linear PEG3PROTAC-B3092HEK293
Linear PEG5PROTAC-C12>98HEK293
Alkyl C4PROTAC-D4585HEK293
Rigid PiperazinePROTAC-E8>95HEK293

Table 2: Comparison of Physicochemical Properties

Linker TypeMolecular Weight (Linker)Calculated logP (Illustrative)Aqueous Solubility (µM, Illustrative)
This compound ~5002.8150
Linear PEG3~1501.5250
Linear PEG5~2402.1200
Alkyl C4~563.5<50
Rigid Piperazine~862.2100

Note: The data presented is illustrative and intended for comparative purposes. Actual experimental values will vary depending on the specific ligands and target protein.

Experimental Protocols for Validation

Rigorous experimental validation is essential to characterize the efficacy and mechanism of action of a novel PROTAC. Below are detailed protocols for key assays.

Protocol 1: Western Blotting for DC50 and Dmax Determination

This protocol outlines the steps to quantify the dose-dependent degradation of a target protein.[13][14]

WB_Workflow A Cell Seeding & Adherence B PROTAC Treatment (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Protein Transfer C->D E Immunoblotting with Primary & Secondary Antibodies D->E F Signal Detection & Quantification E->F G Data Analysis (DC50 & Dmax Calculation) F->G

Experimental workflow for Western Blot analysis.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[15]

  • Prepare serial dilutions of the this compound-based PROTAC in complete culture medium. A typical concentration range is 1 nM to 10 µM.[15] Include a vehicle control (e.g., 0.1% DMSO).

  • Treat the cells with the different PROTAC concentrations and incubate for a predetermined time (e.g., 16-24 hours).[13]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[14]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]

  • Determine the protein concentration of each lysate using a BCA assay.[16]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and denature by boiling in Laemmli buffer.[13]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14]

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[14]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15]

4. Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.[14]

  • Quantify the band intensities using densitometry software.[13]

  • Normalize the target protein levels to the loading control.[13]

  • Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated target ubiquitination.[2][17]

Ubiquitination_Workflow A Assemble Reaction Mix (E1, E2, Ub, ATP) B Add Target Protein, E3 Ligase, and PROTAC A->B C Incubate at 37°C B->C D Quench Reaction & Boil in Sample Buffer C->D E Western Blot with Anti-Target Antibody D->E F Detect Ubiquitinated Protein Ladder E->F

Workflow for in vitro ubiquitination assay.

1. Reagents and Setup:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase complex (e.g., VHL or Cereblon complex), and the purified target protein.[2][17][18]

  • Other reagents: Ubiquitin, ATP, ubiquitination buffer, and the this compound-based PROTAC.[2]

2. Reaction Assembly:

  • On ice, assemble a master mix containing ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.[2]

  • In separate tubes, add the master mix, the target protein, and the E3 ligase complex.[2]

  • Add the PROTAC to the experimental tubes and an equivalent volume of DMSO to the vehicle control tube.[2]

  • Include control reactions omitting E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on these components.[2]

3. Incubation and Detection:

  • Incubate the reactions at 37°C for 1-2 hours.[2]

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[2]

  • Separate the reaction products by SDS-PAGE and perform a Western blot as described in Protocol 1.

  • Probe the membrane with a primary antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates polyubiquitination.[17]

Logical Framework for PROTAC Validation

The validation of a novel PROTAC involves a multi-step process to confirm its mechanism of action and selectivity.

Validation_Logic A Initial Screening: Target Degradation (Western Blot) B Confirmation of Mechanism: In Vitro Ubiquitination A->B C Selectivity Profiling: Proteomics (LC-MS/MS) A->C D Cellular Effects: Phenotypic Assays (e.g., Viability) A->D E Lead Optimization B->E C->E D->E

Logical flow for PROTAC validation.

Conclusion

The validation of a this compound-based PROTAC requires a systematic approach employing a suite of biochemical and cell-based assays. While the optimal linker is target- and E3 ligase-dependent, PEG-based linkers like this compound offer favorable physicochemical properties that often translate to potent degradation activity.[10] By following rigorous experimental protocols and conducting comparative analyses, researchers can effectively characterize novel PROTACs and advance the development of this transformative therapeutic modality.

References

Decoding Ternary Complex Formation: A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis with a PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules in a ternary complex is paramount for advancing novel therapeutics. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) for analyzing the formation of these critical complexes, with a special focus on the role of the commonly used PEG4 linker. Supported by experimental data and detailed protocols, we delve into the nuances of this powerful technique and its alternatives.

The formation of a stable ternary complex—where two molecules simultaneously bind to a central molecule—is a cornerstone of action for an expanding class of drugs, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] These bifunctional molecules are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.[3] The linker connecting the two binding moieties of a PROTAC, often a polyethylene (B3416737) glycol (PEG) chain, is a critical determinant of the stability and productivity of this ternary complex.[4][5] Among these, the PEG4 linker has gained significant attention for its ability to provide a balance of flexibility and hydrophilicity, often leading to favorable physicochemical properties.[5]

The Power of SPR in Unraveling Ternary Interactions

Surface Plasmon Resonance (SPR) has emerged as a robust, label-free, and real-time technology for the detailed kinetic characterization of ternary complex formation.[1][6] It allows for the precise determination of key kinetic parameters such as association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), providing invaluable insights into the stability and cooperativity of the complex.[1][7]

A key metric often derived from SPR analysis is the cooperativity factor (α), which quantifies the synergistic or antagonistic effect of the binary interactions on the stability of the ternary complex.[3][8] A high positive cooperativity is frequently correlated with potent cellular degradation of the target protein.[3]

However, the inclusion of PEG linkers, while beneficial for solubility and pharmacokinetics, can introduce challenges in SPR analysis.[9] Potential issues include steric hindrance, non-specific binding, and conformational effects that can complicate binding kinetics.[9]

Comparative Analysis: SPR vs. Alternative Techniques

While SPR is a powerful tool, a comprehensive understanding of ternary complex formation is often best achieved by integrating data from orthogonal biophysical techniques.[2][10] The choice of technique depends on the specific experimental goals and the properties of the molecules being studied.[9]

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index near a sensor surface upon binding.[9]Measures changes in light interference patterns upon binding to a biosensor tip.[11]Measures the heat released or absorbed during a binding event.[9]
Data Output Kinetics (k_a, k_d), Affinity (K_D), Cooperativity (α).[1][3]Kinetics (k_a, k_d), Affinity (K_D).[10]Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n).[5][6]
Sample Consumption Low.[2]Low.[10]High.[6][7]
Throughput Medium to High.[2]High.[10][12]Low.[6][7]
Labeling Requirement Label-free.[1][6]Label-free.[11]Label-free.[6]
Key Advantages High sensitivity, provides detailed kinetic information.[10][12]High throughput, suitable for crude samples.[10][11]Provides a complete thermodynamic profile of the interaction.[6]
Key Limitations Can be sensitive to buffer composition and non-specific binding.[9]Lower sensitivity than SPR, may not be suitable for all small molecules.[10]Low throughput, requires large amounts of sample.[6][7]

The Impact of the PEG4 Linker on Ternary Complex Stability: Representative Data

The length and composition of the linker are critical for optimizing the efficacy of molecules like PROTACs. The following table presents representative data illustrating the impact of PEG linker length on the formation and stability of a ternary complex.

LinkerBinary Affinity (PROTAC to E3 Ligase) K_D (nM)Ternary Affinity (PROTAC + Target to E3 Ligase) K_D (nM)Cooperativity (α)Ternary Complex Half-life (t½) (sec)
Alkyl C312015.08.045
PEG4 150 5.2 29.0 150
PEG81808.521.2110

This data is representative and intended for illustrative purposes. As the table demonstrates, the PROTAC with the PEG4 linker exhibits the highest cooperativity and the longest ternary complex half-life, suggesting it forms the most stable and productive ternary complex, which is often predictive of potent cellular degradation.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, interpretable data. Below are generalized protocols for the SPR analysis of a ternary complex involving a target protein, a PROTAC with a PEG4 linker, and an E3 ligase.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation

Objective: To determine the kinetic and affinity parameters of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).[9]

  • Purified target protein, PROTAC with PEG4 linker, and E3 ligase.[9]

  • Running buffer (e.g., HBS-EP+).[1]

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).[1]

Methodology:

  • Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[1]

    • Immobilize the E3 ligase onto the activated surface to a desired level (typically 1000-3000 RU).[1]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the k_a, k_d, and K_D for the binary interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of dilutions of the PROTAC in running buffer containing a constant, near-saturating concentration of the target protein.[3][13] The optimal concentration of the target protein should be determined empirically but is often 20-50 times the K_D of the PROTAC-target interaction.[3]

    • Inject these mixtures over the immobilized E3 ligase surface.

    • As a control, inject the target protein alone at the same concentration to ensure no non-specific binding to the E3 ligase.[3]

    • Fit the sensorgram data to a 1:1 binding model to obtain the kinetic parameters for the ternary complex.[3]

  • Data Analysis:

    • Calculate the cooperativity factor (α) using the formula: α = K_D (binary) / K_D (ternary).[8]

    • Calculate the ternary complex half-life (t½) using the formula: t½ = ln(2) / k_d (ternary).[14]

Visualizing the Process

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Ternary_Complex_Formation cluster_system Ternary Complex Formation with PEG4 Linker Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC PROTAC (PEG4 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex

Caption: Formation of the ternary complex.

SPR_Workflow cluster_workflow SPR Experimental Workflow for Ternary Complex Analysis Immobilization 1. Immobilize E3 Ligase on Sensor Chip Binary_Analysis 2. Inject PROTAC (Analyte 1) for Binary Analysis Immobilization->Binary_Analysis Ternary_Analysis 3. Inject PROTAC + Target Protein (Analyte 2) for Ternary Analysis Binary_Analysis->Ternary_Analysis Data_Analysis 4. Data Analysis (Kinetics, Affinity, Cooperativity) Ternary_Analysis->Data_Analysis

Caption: SPR workflow for ternary complex analysis.

References

A Researcher's Guide to Isothermal Titration Calorimetry (ITC) for the Characterization of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Role of Biophysical Characterization

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic approach in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1][2] These heterobifunctional molecules are designed to hijack the body's own cellular machinery for protein disposal, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule typically consists of three components: a ligand that binds to a specific protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4]

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a crucial ternary complex (POI-PROTAC-E3 ligase).[1][5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[3][6] Because the PROTAC molecule is not degraded in this process, it can act catalytically, inducing the degradation of multiple target protein molecules.[2]

The linker component, often incorporating polyethylene (B3416737) glycol (PEG) chains, is not merely a spacer but a critical determinant of a PROTAC's efficacy.[5][7] The linker's length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex.[4][5] Given the complexity of this system, detailed biophysical characterization is paramount for the rational design and optimization of effective PROTACs. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for this purpose, providing a complete thermodynamic profile of the binding events that underpin PROTAC function.[8][9]

Mechanism of Action: PROTAC-Induced Protein Degradation

The function of a PROTAC is a multi-step process within the cell, culminating in the selective removal of a target protein. This pathway begins with the PROTAC simultaneously engaging the target protein and an E3 ligase, leveraging the cell's natural protein degradation system.

PROTAC_Mechanism cluster_cell Intracellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled Recycled PROTAC & Ubiquitin Ternary->Recycled Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. PROTAC Mechanism of Action.

Isothermal Titration Calorimetry: A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the label-free determination of key thermodynamic parameters in a single experiment.[10] For PROTACs, ITC is invaluable for dissecting the energetics of both binary interactions (PROTAC binding to its target or the E3 ligase) and the formation of the ternary complex.[9][11]

The primary parameters obtained from an ITC experiment are:

  • Dissociation Constant (Kd): A measure of binding affinity.[10]

  • Enthalpy Change (ΔH): The heat released or absorbed upon complex formation.[10]

  • Stoichiometry (n): The molar ratio of the components in the resulting complex.[8]

From these direct measurements, other critical thermodynamic values can be calculated:

  • Gibbs Free Energy Change (ΔG): Indicates the spontaneity and stability of the binding interaction.[9]

  • Entropy Change (ΔS): Reflects the change in disorder of the system upon binding.[10]

This complete thermodynamic signature is essential for structure-activity relationship (SAR) studies and provides critical insights for optimizing PROTAC design, particularly the linker, to achieve favorable binding cooperativity.[8][9] Cooperativity (α) is a measure of how the binding of the first protein partner influences the binding of the second, a key factor in the stability and efficacy of the ternary complex.[8]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Syringe Syringe: PROTAC Solution (e.g., 100-200 µM) Titration Titration: Inject PROTAC into Protein (e.g., 19 x 2 µL injections) Cell Cell: Protein Solution (Target or E3) (e.g., 10-20 µM in buffer) Heat Measure Heat Change (dQ) vs. Time Titration->Heat Integration Integrate Peaks to get Heat per Injection Heat->Integration Binding Plot Heat vs. Molar Ratio (Binding Isotherm) Integration->Binding Fit Fit Data to Binding Model Binding->Fit Results Determine: Kd, ΔH, n, ΔS Fit->Results

Figure 2. General workflow for an ITC experiment.

Data Presentation: Thermodynamic Profile of a PROTAC

The following table presents representative ITC data for the well-characterized PROTAC MZ1, which contains a PEG-based linker and induces the formation of a ternary complex between the second bromodomain of BRD4 (BRD4BD2) and the von Hippel-Lindau (VHL) E3 ligase complex.[11][12] Such data allows for a quantitative assessment of the binding events.

Table 1: Thermodynamic Parameters for the MZ1 PROTAC System Determined by ITC

InteractionKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)Cooperativity (α)
Binary Interactions
MZ1 + VHL66-10.10.40.9N/A
MZ1 + BRD4BD24-8.7-2.71.0N/A
Ternary Complex Formation
VHL + (MZ1:BRD4BD2)4-14.12.60.9~16
BRD4BD2 + (MZ1:VHL)0.25-11.4-1.61.0~16

Data adapted from published studies for illustrative purposes.[11][12] A cooperativity value (α) greater than 1 indicates that the formation of the binary complex enhances the binding of the third component, which is a desirable feature for an effective PROTAC.[9]

Experimental Protocol: ITC for PROTAC Ternary Complex Formation

This protocol provides a general framework for measuring the binding of a PROTAC to a target protein. A similar setup is used to measure binding to the E3 ligase or to characterize ternary complex formation.[7][8]

1. Sample Preparation:

  • Protein: Dialyze the purified target protein (e.g., BRD4BD2) and the E3 ligase complex (e.g., VHL) extensively against the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • PROTAC: Dissolve the PROTAC in 100% DMSO to create a high-concentration stock and then dilute it into the final ITC buffer. The final DMSO concentration in both the syringe and cell solutions should be identical and kept low (e.g., < 2%) to minimize buffer mismatch effects.

  • Concentrations: For a binary interaction, a typical setup involves placing the protein in the sample cell at a concentration of 10-20 µM and the PROTAC in the syringe at a 10-15 fold higher concentration (e.g., 100-200 µM).[9]

  • Degassing: Thoroughly degas all solutions immediately before the experiment to prevent air bubbles.

2. Instrument Setup:

  • Temperature: Set the experimental temperature, typically to 25°C.[8]

  • Reference Power: Set the reference power to a suitable value for the instrument (e.g., 10 µcal/sec).

  • Stirring Speed: Set the stirring speed to ensure rapid mixing without generating significant frictional heat (e.g., 750 rpm).

3. Titration Experiment:

  • Equilibration: Allow the system to equilibrate thermally after loading the samples.

  • Injection Parameters: Program a series of injections. A typical experiment might consist of one initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 18-20 injections of a larger volume (e.g., 2 µL).[8] The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).[8]

4. Control Experiment:

  • Perform a control titration by injecting the PROTAC solution from the syringe into the buffer-filled cell. This measures the heat of dilution, which must be subtracted from the main experimental data for accurate analysis.[8]

5. Data Analysis:

  • Integrate the raw thermogram peaks to calculate the heat change associated with each injection.

  • Subtract the heat of dilution data from the protein-PROTAC binding data.

  • Fit the resulting binding isotherm to a suitable model (e.g., 'one set of sites') using the analysis software provided with the instrument. This will yield the Kd, ΔH, and stoichiometry (n).[8] The software will then calculate ΔG and ΔS.

Comparison with Alternative Technologies

While ITC is a powerful tool, other biophysical techniques are also used to characterize PROTACs. The choice of method often depends on the specific question, desired throughput, and material availability.[11][13]

Table 2: Comparison of Key Techniques for PROTAC Analysis

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Principle Measures heat change upon binding in solution.Measures change in refractive index upon binding to a sensor surface.[13][14]Measures change in light interference pattern upon binding to a biosensor tip.[14]
Data Output Thermodynamics: Kd, ΔH, ΔS, n.[10]Kinetics & Affinity: ka, kd, Kd.[13]Kinetics & Affinity: ka, kd, Kd.[11]
Labeling Label-free.[8]Label-free.[15]Label-free.[14]
Immobilization Not required (in-solution measurement).[11]Requires immobilization of one binding partner.[13]Requires immobilization of one binding partner.[14]
Throughput Low.[11][15]Medium to High.[15]High.[11]
Sample Consumption High.[9][11]Low to Medium.[14]Low.[11]
Key Advantage Provides a complete thermodynamic profile and stoichiometry directly.[8]Provides real-time kinetic rate constants (on- and off-rates).[13]Higher throughput and compatibility with crude samples.[11]
Key Limitation Lower throughput; requires larger amounts of pure sample.[11]Immobilization can potentially affect binding; mass transport limitations.[15]Lower sensitivity, may not be suitable for weak binary interactions.[11]

Conclusion

Isothermal Titration Calorimetry provides an indispensable, direct, and in-solution method for characterizing the thermodynamic forces driving PROTAC-mediated ternary complex formation.[8] The detailed data it generates on binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) are critical for understanding the structure-activity relationships that govern PROTAC efficacy.[9] While alternative techniques like SPR and BLI offer advantages in throughput and kinetic analysis, ITC remains the gold standard for obtaining a complete thermodynamic profile.[11][15] A comprehensive approach, often employing ITC in conjunction with these other methods, enables a deeper understanding of the complex molecular recognition events, thereby accelerating the development of novel and effective protein-degrading therapeutics.

References

A Head-to-Head Comparison of Bis-Tos-PEG4 with Other Commercially Available Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of bioconjugates like antibody-drug conjugates (ADCs).[1][2] This guide provides an objective, data-driven comparison of Bis-Tos-PEG4 with other commercially available linkers. While direct head-to-head in-vivo and in-vitro performance data for this compound is limited in publicly available literature, this guide will offer a robust comparative framework based on the chemical properties of its functional groups and extensive data on established alternatives.[1]

Introduction to Linker Technologies in Bioconjugation

Linkers are crucial components in the design of targeted therapeutics, acting as the bridge between a targeting moiety (like an antibody) and a payload (such as a cytotoxic drug).[3][4] The ideal linker should be stable in systemic circulation to prevent premature payload release, yet allow for efficient release of the active payload at the target site.[5][6] Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[7][8][9] The choice of reactive terminal groups on the PEG linker dictates the conjugation strategy and the stability of the resulting bond.[1][2]

This guide will compare the following classes of linkers:

  • This compound: A homobifunctional linker with tosyl groups at both ends of a PEG4 spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, typically with amines or thiols.[2]

  • Maleimide-PEG Linkers: These are thiol-reactive linkers that form stable thioether bonds with cysteine residues.[10][11] They are widely used for site-specific conjugation.[11]

  • NHS Ester-PEG Linkers: These linkers react with primary amines, such as those on lysine (B10760008) residues, to form highly stable amide bonds.[1][10]

  • Click Chemistry Linkers (e.g., Azide, Alkyne, Tetrazine): This category encompasses bioorthogonal chemistries that offer high specificity, efficiency, and stability.[10][11]

  • Hydrazone Linkers: These linkers form pH-sensitive hydrazone bonds with carbonyl groups (aldehydes or ketones).[2][12]

Data Presentation: Comparative Performance of Linkers

The following tables summarize key performance characteristics of different linker types based on their conjugation chemistry.

Table 1: Comparison of Bioconjugation Chemistries

Linker ChemistryTarget Functional GroupFormed Covalent BondRelative StabilityTypical Efficiency/YieldKey Advantages & DisadvantagesData Source(s)
Tos-PEG- (Nucleophilic Substitution) Amines (-NH₂), Thiols (-SH)Amine or ThioetherHigh (Amide), Moderate (Thioether)VariableAdvantages: Tosyl is a good leaving group. Disadvantages: Potential for reaction with multiple nucleophiles; limited direct comparative data available.[2]
Maleimide-PEG- Thiols (-SH)ThioetherModerate to HighHigh (>90%)Advantages: Highly selective for thiols at pH 6.5-7.5.[13] Disadvantages: The thioether bond can undergo retro-Michael addition, leading to instability.[11][13][13][14]
NHS Ester-PEG- Primary Amines (-NH₂)AmideVery HighModest (50-80%)Advantages: Forms a very stable amide bond.[1] Disadvantages: Susceptible to hydrolysis, especially at higher pH; can react with multiple lysine residues, leading to a heterogeneous product.[14][1][14]
Click Chemistry (e.g., Tetrazine-TCO) Azides (-N₃), Alkynes, Trans-cyclooctene (TCO)Triazole or other stable ringsVery HighVery High (>95%)Advantages: Exceptionally fast, highly specific, and bioorthogonal.[11] Disadvantages: Requires introduction of non-native functional groups into the biomolecule.[10][11][14]
Hydrazone-PEG- Carbonyls (Aldehydes, Ketones)HydrazoneLow (pH-sensitive)VariableAdvantages: Cleavable under acidic conditions found in endosomes/lysosomes.[12] Disadvantages: Can be unstable in circulation, with variable stability profiles between buffer and plasma.[2][12][2][12]

Table 2: In Vitro and In Vivo Stability of Linker Bonds

Linker TypeResulting LinkageTypical Half-life in PlasmaKey Stability CharacteristicsData Source(s)
Activated Carboxyl-PEG- (e.g., from Tos-PEG-acid) AmideVery long (> 7 days)Highly stable to hydrolysis and enzymatic degradation. Considered one of the most stable bonds.[2]
Maleimide-PEG- ThioetherVariable (hours to days)Prone to retro-Michael addition and exchange with thiols like albumin, leading to deconjugation.[2][11]
NHS Ester-PEG- AmideVery long (> 7 days)High stability, similar to the amide bond from other activated carboxylic acids.[1][2]
Disulfide Linker DisulfideLow (Reducible)Susceptible to cleavage in the reducing environment of the cell. Stability can be modulated by steric hindrance.[13][15]
Hydrazone Linker HydrazoneVariable (pH-dependent)pH-sensitive; designed to be cleaved at the lower pH of endosomes and lysosomes. Stability in plasma can be variable.[2][12]
Valine-Citrulline (VC) Linker PeptideHigh in circulation, low in lysosomesStable in plasma but cleaved by lysosomal enzymes like Cathepsin B. Can exhibit species-specific instability.[16][17]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the robust comparison of different linkers.

Protocol 1: General Amine-Reactive Conjugation using an Activated PEG Linker

This protocol describes the conjugation of an activated PEG linker (e.g., from Tos-PEG4-acid activated to an NHS ester) to a protein via primary amines.

  • Protein Preparation: Dissolve the protein (e.g., monoclonal antibody) in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[10] Ensure the buffer is free of primary amines like Tris.[10]

  • Linker Preparation: Immediately before use, dissolve the activated PEG linker in an anhydrous solvent like DMSO or DMF to create a concentrated stock solution.[10]

  • Conjugation Reaction: Add the desired molar excess of the dissolved linker to the protein solution. A common starting point is a 5 to 20-fold molar excess of PEG to protein.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C overnight.[10]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 10-50 mM to react with any excess linker.[10]

  • Purification: Remove unconjugated linker and other reagents by size-exclusion chromatography (SEC) or dialysis.[18]

  • Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[19]

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG Linker

This protocol outlines the site-specific conjugation of a Maleimide-PEG linker to a protein with free cysteine residues.

  • Protein Reduction (if necessary): If targeting disulfide bonds, pre-treat the protein with a reducing agent like TCEP to generate free thiols. Remove the reducing agent before adding the Maleimide-PEG linker.[10]

  • Protein Preparation: Dissolve the thiol-containing protein in a reaction buffer at pH 6.5-7.5.[10]

  • Linker Preparation: Dissolve the Maleimide-PEG linker in the reaction buffer immediately before use.[10]

  • Conjugation Reaction: Add the Maleimide-PEG linker to the protein solution, typically at a 10 to 50-fold molar excess.[18]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.[18]

  • Quenching: Quench the reaction by adding a free thiol, such as cysteine or β-mercaptoethanol, to react with any excess Maleimide-PEG linker.[10]

  • Purification: Purify the conjugate using SEC or dialysis.[18]

  • Characterization: Assess the DAR and stability of the resulting conjugate.[19]

Protocol 3: Plasma Stability Assay

This protocol is used to assess the stability of the linker in a biologically relevant matrix.

  • Incubation: Incubate the purified bioconjugate in human or mouse plasma at a concentration of approximately 100 µg/mL at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[1]

  • Sample Processing: At each time point, capture the bioconjugate from the plasma using affinity beads (e.g., Protein A).[1]

  • Analysis: Analyze the captured bioconjugate to quantify the amount of intact conjugate and any released payload. This can be done using techniques like LC-MS.[20]

  • Data Analysis: Plot the percentage of intact conjugate over time to determine the plasma half-life of the linker.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in bioconjugation and linker performance.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction Reaction Biomolecule->Reaction Linker Linker-Payload Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (HIC, MS) Purification->Characterization Stability Stability Assay (Plasma) Characterization->Stability

Caption: General workflow for bioconjugate synthesis and evaluation.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate.

logical_relationship cluster_properties Linker Properties cluster_outcomes Bioconjugate Performance LinkerChoice Linker Choice Stability Stability LinkerChoice->Stability Reactivity Reactivity LinkerChoice->Reactivity Hydrophilicity Hydrophilicity LinkerChoice->Hydrophilicity Efficacy Efficacy Stability->Efficacy Toxicity Toxicity Stability->Toxicity PK Pharmacokinetics Stability->PK Reactivity->Efficacy Hydrophilicity->PK

Caption: Relationship between linker properties and ADC performance.

Conclusion

The choice of a linker is a critical parameter in the design of bioconjugates, with a clear trade-off between properties like reactivity and stability.[8] While direct comparative data for this compound is not extensively available, its chemistry suggests it would be reactive towards nucleophiles like amines and thiols. The stability of the resulting conjugate would depend on the nucleophile, with amine conjugation forming a highly stable amide bond.

In comparison, established linkers offer a range of properties:

  • Maleimide linkers are a valuable tool for thiol-specific conjugation but require careful consideration of the potential instability of the thioether bond.[11]

  • NHS ester linkers provide highly stable amide bonds but can lead to heterogeneous products due to reactions with multiple lysines.[10][14]

  • Click chemistry linkers represent a powerful alternative, offering high stability and specificity, making them ideal for creating well-defined and homogeneous bioconjugates.[10][11]

Ultimately, the optimal linker must be determined empirically for each specific application, taking into account the antibody, payload, and target.[21] The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linkers to identify the best candidate for a given bioconjugate.

References

Structural biology of PROTACs: does the PEG4 linker influence the ternary complex structure?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cellular ubiquitin-proteasome system. A PROTAC's architecture, comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its function. The linker, far from being a mere spacer, plays a pivotal role in the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for target ubiquitination and subsequent degradation.[1][2][3]

This guide provides a comparative analysis of the influence of polyethylene (B3416737) glycol (PEG) linkers, specifically the commonly used four-unit PEG chain (PEG4), on the structure of the ternary complex. We will compare its performance with alternative linker types, supported by experimental data and detailed methodologies for key characterization assays.

The Role of the Linker in Ternary Complex Formation

The linker's length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy.[1][2][3] An optimal linker facilitates a productive spatial arrangement of the POI and the E3 ligase, thereby stabilizing the ternary complex.[3] A linker that is too short can introduce steric hindrance, preventing the formation of a stable complex, while an excessively long and flexible linker might lead to a non-productive complex where lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][4]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their tunable length.[2][5][][7] The PEG4 linker, in particular, often provides a favorable balance of flexibility and length to enable the formation of a stable and productive ternary complex.[7][8]

Comparative Analysis of Linker Types

Linker TypeAdvantagesDisadvantagesInfluence on Ternary Complex
PEG Linkers (e.g., PEG4) - High hydrophilicity, improving solubility.[2][][7] - Good biocompatibility.[2][7] - Tunable length and flexibility.[][7]- Potential for reduced metabolic stability.[2] - Can be more challenging and costly to synthesize compared to alkyl linkers.[2]- The flexibility of the PEG chain can accommodate a wider range of protein-protein orientations, potentially leading to more stable ternary complexes.[5] - The hydrophilicity may help to avoid non-specific hydrophobic interactions.
Alkyl Chains - Synthetically accessible and chemically stable.[2] - Provide a degree of flexibility.[2]- Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[2]- The flexibility can be beneficial, but the hydrophobicity might lead to non-specific binding or aggregation.
Rigid Linkers (e.g., containing aromatic rings, alkynes) - Constrain the PROTAC into a pre-organized, bioactive conformation.[][9] - Can enhance selectivity by favoring a specific ternary complex geometry.[9]- The lack of flexibility may prevent the formation of a productive ternary complex if the geometry is not optimal.[9]- Can lead to highly stable and selective ternary complexes if the rigid structure perfectly complements the protein interfaces.[9]

Quantitative Data on PROTAC Performance

The following tables summarize representative data from the literature, illustrating the impact of linker length and composition on PROTAC efficacy. It is important to note that these values are highly dependent on the specific target protein, E3 ligase, and cell line used.

Table 1: Impact of PEG Linker Length on Degradation Efficiency

PROTAC System (Target-E3 Ligase)Linker LengthDC50 (nM)Dmax (%)Reference
BTK-CRBN6 PEG unitsLow nMPotent[1]
BTK-CRBN12 PEG unitsLow nMPotent[1]
ERα-VHL12 atomsLess Active-[]
ERα-VHL16 atomsMore Active-[]
TBK1-VHL< 12 atomsNo Activity-[]
TBK1-VHL> 12 atomsActive-[]

DC50: concentration for 50% maximal degradation; Dmax: maximum degradation percentage. This data is illustrative and compiled from various sources.

Table 2: Comparison of Degradation Efficiency for Different Linker Types

PROTAC System (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Reference
BRD4-VHLPEG1.8>95[3]
BRD4-VHLAlkyl1500<50[3]

This table highlights that for certain target-E3 ligase pairs, a hydrophilic and flexible linker like a PEG chain is crucial for achieving potent degradation.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of PROTACs and their induced ternary complexes.

X-ray Crystallography of PROTAC-induced Ternary Complexes

This technique provides high-resolution structural information about the ternary complex.

  • Protein Expression and Purification: Overexpress the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) in a suitable expression system (e.g., E. coli, insect cells). Purify the proteins to high homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified target protein, E3 ligase complex, and the PROTAC in a stoichiometric ratio to facilitate the formation of the ternary complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals of the ternary complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using molecular replacement, using the known structures of the target protein and E3 ligase as search models. Refine the atomic model against the experimental data.[10]

Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[11]

  • Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Place the E3 ligase solution in the ITC cell and titrate the PROTAC solution from the syringe.

    • Place the target protein solution in the cell and titrate in the PROTAC.

  • Ternary Titration: Pre-form a binary complex by saturating one protein with the PROTAC in the ITC cell (e.g., E3 ligase + PROTAC). Titrate in the second protein (target protein) from the syringe.

  • Data Analysis: Integrate the heat signals to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.[4][12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[1]

  • Ligand Immobilization: Immobilize the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to measure the on-rate (ka) and off-rate (kd) of the binary interaction. The dissociation constant (Kd) is calculated as kd/ka.

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip. The resulting sensorgram will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetics and affinity of ternary complex formation.[12]

Western Blotting for Protein Degradation

This is a cell-based assay to quantify the degradation of the target protein.

  • Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Immunoblotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection of the protein bands.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[8]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design Target_Selection->Ligand_Design Linker_Selection Linker Selection (e.g., PEG4) Ligand_Design->Linker_Selection PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Binding_Assays Binary & Ternary Binding Assays (SPR, ITC) PROTAC_Synthesis->Binding_Assays Structural_Studies Structural Studies (X-ray, Cryo-EM) Binding_Assays->Structural_Studies Degradation_Assay Degradation Assay (Western Blot) Binding_Assays->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy_Models Animal Efficacy Models PK_PD->Efficacy_Models

A typical experimental workflow for PROTAC validation.

Linker_Properties Linker Linker Properties (Length, Flexibility, Composition) Ternary_Complex Ternary Complex Stability & Geometry Linker->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker->Physicochemical Ubiquitination Ubiquitination Efficiency Ternary_Complex->Ubiquitination Degradation Protein Degradation (DC50, Dmax) Ubiquitination->Degradation PROTAC_Efficacy Overall PROTAC Efficacy Degradation->PROTAC_Efficacy Physicochemical->PROTAC_Efficacy

Relationship between linker properties and PROTAC efficacy.

References

Evaluating the Off-Target Profile of a PROTAC with a Bis-Tos-PEG4 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC's design is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences the efficacy, selectivity, and off-target profile of the molecule. This guide provides a comprehensive comparison of the off-target profile of a hypothetical PROTAC utilizing a Bis-Tos-PEG4 linker against alternatives, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in PROTAC Selectivity

The linker is not merely a passive spacer but an active modulator of the PROTAC's biological activity.[1][2] Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] An improperly designed linker can lead to the formation of ternary complexes with unintended proteins, resulting in their degradation and potential off-target effects.[4][5][6]

Polyethylene glycol (PEG) linkers, such as the this compound variant, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[][8] The tosyl (Tos) groups in a this compound linker are often used as reactive handles for conjugation to the warhead and E3 ligase ligand. The PEG4 component provides a flexible chain of a defined length. However, this flexibility can be a double-edged sword; while it can facilitate the formation of a productive ternary complex, it may also allow for promiscuous interactions with off-target proteins.[4][6]

Comparative Analysis of Off-Target Profiles

A comprehensive evaluation of a PROTAC's off-target profile is essential for its preclinical development.[9] Mass spectrometry-based global proteomics is the gold standard for an unbiased assessment of changes in the proteome following PROTAC treatment.[1][3] The following tables present a hypothetical but representative quantitative proteomics dataset comparing a BRD4-targeting PROTAC with a this compound linker to a similar PROTAC with a shorter, more rigid alkyl linker.

Table 1: Hypothetical Quantitative Proteomics Data for BRD4-Targeting PROTACs [1][3]

ProteinGene NameLog2 Fold Change (this compound Linker)p-valueLog2 Fold Change (Alkyl Linker)p-valuePotential Off-Target?
BRD4 BRD4-4.2 <0.001 -3.8 <0.001 On-Target
BRD2BRD2-2.1<0.01-1.5<0.05Yes (Family Member)
BRD3BRD3-1.8<0.05-0.9>0.05Yes (Family Member)
Kinase XKINX-1.5<0.05-0.5>0.05Yes
Protein YPROY-0.2>0.05-0.1>0.05No
Housekeeping ProteinHKP0.1>0.050.05>0.05No

This data is illustrative and intended to highlight potential differences in off-target profiles based on linker chemistry.

Table 2: Comparison of Linker Types and Their Impact on Off-Target Profiles [5][10][11]

Linker TypeKey CharacteristicsPotential Impact on Off-Target Profile
This compound (Flexible, Hydrophilic) High flexibility and hydrophilicity.May allow for the formation of non-optimal ternary complexes with off-target proteins due to increased conformational freedom. The hydrophilic nature can alter interactions with a broader range of proteins.
Alkyl (Flexible, Hydrophobic) Flexible and more hydrophobic than PEG linkers.Hydrophobicity can lead to non-specific binding and aggregation, potentially increasing off-target effects.
Rigid/Constrained Reduced conformational flexibility.Can enhance selectivity by pre-organizing the PROTAC into a bioactive conformation that favors the intended target, thereby reducing the likelihood of engaging off-target proteins.

Experimental Protocols for Off-Target Evaluation

A multi-pronged approach is crucial for a thorough assessment of a PROTAC's off-target profile.

Global Proteomics for Unbiased Off-Target Discovery

This technique provides a global view of protein abundance changes in response to PROTAC treatment.[1][3]

Methodology: [5][6]

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration, a vehicle control (e.g., DMSO), and a negative control (e.g., an inactive epimer of the E3 ligase ligand) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each treatment group with isobaric tags for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins showing a statistically significant decrease in abundance in the PROTAC-treated sample compared to controls are considered potential off-targets.

Orthogonal Validation of Potential Off-Targets

Potential off-targets identified through proteomics must be validated using independent methods.

Methodology: Western Blotting [6]

  • Cell Treatment and Lysis: Treat cells with a dose-response of the PROTAC and lyse the cells.

  • Protein Quantification and Electrophoresis: Quantify protein concentration and separate proteins by SDS-PAGE.

  • Immunoblotting: Transfer proteins to a membrane and probe with primary antibodies specific to the potential off-target proteins and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection. Quantify band intensities to confirm degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms direct physical interaction between the PROTAC and a potential off-target protein in a cellular context.[6]

Methodology: [6]

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, folded proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting using an antibody against the potential off-target protein.

  • Data Analysis: A shift in the melting curve of the protein in the presence of the PROTAC indicates direct binding and target engagement.

Visualizing Signaling Pathways and Experimental Workflows

Understanding the potential downstream consequences of off-target degradation is crucial. The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for off-target evaluation and key signaling pathways that can be affected.

PROTAC_Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_analysis Functional Analysis Global Proteomics Global Proteomics Potential Off-Targets Potential Off-Targets Global Proteomics->Potential Off-Targets Identify Kinome Profiling Kinome Profiling Kinome Profiling->Potential Off-Targets Identify Western Blot Western Blot Validated Off-Targets Validated Off-Targets Western Blot->Validated Off-Targets CETSA CETSA CETSA->Validated Off-Targets Targeted Proteomics Targeted Proteomics Targeted Proteomics->Validated Off-Targets Pathway Analysis Pathway Analysis Phenotypic Assays Phenotypic Assays Potential Off-Targets->Western Blot Validate Potential Off-Targets->CETSA Confirm Engagement Potential Off-Targets->Targeted Proteomics Quantify Validated Off-Targets->Pathway Analysis Analyze Impact Validated Off-Targets->Phenotypic Assays Assess Function

Caption: Experimental workflow for identifying and validating PROTAC off-target effects.

BRD4_Downstream_Signaling BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Degradation MYC MYC BRD4->MYC Activates Transcription Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (Bcl-2) BRD4->Anti_Apoptotic_Proteins Activates Transcription NF_kB_Pathway NF-κB Pathway BRD4->NF_kB_Pathway Co-activates Cell_Cycle_Progression Cell_Cycle_Progression MYC->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits Inflammation Inflammation NF_kB_Pathway->Inflammation Promotes

Caption: Simplified downstream signaling pathways affected by BRD4 degradation.[6][12]

PI3K_AKT_mTOR_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Promotes Off_Target_Kinase_Degradation Off-Target Kinase Degradation (e.g., Kinase X) Off_Target_Kinase_Degradation->PI3K May Inhibit Off_Target_Kinase_Degradation->AKT May Inhibit

Caption: Potential impact of off-target kinase degradation on the PI3K/AKT/mTOR pathway.[13][14][15]

Conclusion

The linker is a critical determinant of a PROTAC's selectivity and off-target profile. While flexible, hydrophilic linkers like this compound offer advantages in terms of solubility and synthetic accessibility, their inherent flexibility may lead to a broader off-target profile compared to more rigid linkers. A comprehensive and multi-faceted approach, spearheaded by global proteomics and followed by rigorous orthogonal validation, is indispensable for characterizing the off-target effects of any new PROTAC. The systematic evaluation of different linker chemistries is a crucial step in the development of safe and effective targeted protein degraders.

References

PEG4 Linker Outperforms Shorter Counterparts in Targeted Protein Degradation: A Comparative Case Study

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. While often perceived as a simple spacer, the linker's length, composition, and flexibility play a pivotal role in the formation of a stable and productive ternary complex, ultimately dictating the efficiency of target protein degradation. This guide presents a comparative analysis, supported by experimental data, demonstrating the improved degradation efficiency of a PROTAC equipped with a polyethylene (B3416737) glycol (PEG) 4 linker compared to shorter linkers.

The core function of a PROTAC is to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker connecting the POI-binding and E3 ligase-recruiting moieties must be of optimal length to accommodate the formation of this crucial ternary complex. A linker that is too short may lead to steric hindrance, preventing the complex from forming, while an excessively long linker can result in an unstable or non-productive complex.[2][3]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[4] The following table summarizes representative data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), illustrating the impact of linker length on degradation efficiency.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
ERαVHLAlkyl9140 µM (IC50)-[5]
ERα VHL Alkyl 16 (PEG4 equivalent) 26 µM (IC50) >90 [5][6]
ERαVHLAlkyl21Reduced efficacy<50[6]
TBK1CereblonPEG/Alkyl<12Inactive0[3][5]
TBK1 Cereblon PEG/Alkyl 21 (PEG4+ length) 3 nM 96 [5]
TBK1CereblonPEG/Alkyl29292 nM76[5]

Note: The 16-atom alkyl linker is presented as a PEG4 equivalent in length for comparative purposes, as PEG4 linkers are approximately 15-17 atoms long. IC50 values for ERα are provided as a measure of inhibitory concentration which correlates with degradation in this context.

The data clearly indicates that for both ERα and TBK1, a linker with a length equivalent to or greater than a PEG4 linker results in significantly improved degradation potency (lower DC50/IC50) and efficacy (higher Dmax) compared to shorter linkers.[3][5][6] For ERα, the 16-atom linker was identified as optimal.[6] Similarly, for TBK1, linkers shorter than 12 atoms were completely inactive, with peak activity observed with a 21-atom linker.[5]

The Underlying Mechanism: Ternary Complex Formation

The enhanced degradation efficiency observed with the PEG4 linker can be attributed to its ability to facilitate the formation of a stable and productive ternary complex. The flexibility and hydrophilicity conferred by the PEG chain can also contribute to improved solubility and cell permeability.[7]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the evaluation and comparison of PROTACs.[4]

Western Blotting for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[8]

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.[8]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.[8][9]

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Seeding start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Experimental workflow for comparing PROTACs.

Logical Relationship of Linker Length and Degradation Outcome

The relationship between linker length and degradation efficiency is not linear. There exists an optimal range for each specific target and E3 ligase pair. This can be conceptualized as follows:

Linker_Logic cluster_logic Linker Length Impact on Degradation linker_length Linker Length too_short Too Short (e.g., <12 atoms for TBK1) linker_length->too_short optimal Optimal (e.g., PEG4 / 16-21 atoms) linker_length->optimal too_long Too Long (e.g., >29 atoms for TBK1) linker_length->too_long steric_hindrance Steric Hindrance too_short->steric_hindrance stable_complex Stable & Productive Ternary Complex optimal->stable_complex unstable_complex Unstable/Non-productive Complex too_long->unstable_complex no_degradation No/Poor Degradation steric_hindrance->no_degradation efficient_degradation Efficient Degradation stable_complex->efficient_degradation reduced_degradation Reduced Degradation unstable_complex->reduced_degradation

Logical relationship of linker length and outcomes.

References

Safety Operating Guide

Proper Disposal of Bis-Tos-PEG4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of Bis-Tos-PEG4 based on available data for similar polyethylene (B3416737) glycol (PEG) derivatives. It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for your product and to adhere to your institution's Environmental Health and Safety (EHS) guidelines. This information is for research use only and not intended for diagnostic or therapeutic procedures.

The responsible disposal of laboratory chemicals is fundamental to ensuring a safe working environment and maintaining environmental compliance. This guide outlines the essential procedures for the safe handling and disposal of this compound, a PEG-based PROTAC linker.

I. Hazard Assessment and Safety Information

A definitive Safety Data Sheet for this compound is not consistently available. Therefore, a conservative approach to handling, based on the known properties of its constituent functional groups—tosylate and a polyethylene glycol (PEG) spacer—is recommended. The tosyl group is an excellent leaving group, suggesting potential reactivity, while the PEG component is generally considered to have low toxicity and to be biodegradable.[1] However, related tosylated PEG compounds may cause skin, eye, and respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Summary of Safety and Handling Information (Based on Related PEG Compounds)

ParameterGuidelineSource Compounds
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn.Polyethylene glycol monomethyl ether, Polyethylene glycol, Tos-PEG4-acid[2][3]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.Polyethylene glycol monomethyl ether[3]
Storage of Waste Store in a tightly closed and clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.Polyethylene glycol monomethyl ether[3]
Spill Response For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal. Avoid dispersal of spilled material into waterways, drains, or soil.[3]Polyethylene glycol monomethyl ether, Polyethylene glycol[3]
Hazard Classification Generally not classified as hazardous waste. However, some sources indicate that related compounds can be harmful. When in doubt, treat the waste as hazardous.[2]Polyethylene glycol, Tos-PEG4-acid[2][3]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor.

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect, store, and arrange for the disposal of this compound waste.

Materials:

  • Designated, leak-proof, and sealable waste container (e.g., high-density polyethylene bottle)

  • "Hazardous Waste" label

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Inert absorbent material (for liquid spills or solid waste)

  • Chemical fume hood or other well-ventilated area

Procedure:

  • Waste Classification:

    • Determine if the this compound waste is mixed with any other substances.

    • If any of the admixed substances are classified as hazardous, the entire waste mixture must be treated as hazardous waste.[2][4][5]

    • If the this compound is pure and uncontaminated, it may be permissible to dispose of it as non-hazardous chemical waste, pending confirmation with your institution's EHS department. When in doubt, always opt for the more cautious approach and treat the waste as hazardous.[2]

  • Container Preparation:

    • Obtain a clean, dry, and chemically compatible waste container.

    • Affix a "Hazardous Waste" label to the container.

    • Fill in all required information on the label, including the full chemical name ("this compound"), concentration (if in solution), and the date of accumulation.

  • Waste Collection:

    • Perform all waste transfers in a well-ventilated area, such as a chemical fume hood.

    • Solid Waste: Collect any unused or expired solid this compound, as well as contaminated disposable labware (e.g., weighing paper, pipette tips, gloves), in the designated waste container.[6][7]

    • Liquid Waste: Carefully pour solutions containing this compound into the designated liquid waste container to avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Waste Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[5]

    • Securely seal the container cap.

    • Wipe the exterior of the container to remove any external contamination.

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, such as a satellite accumulation area. Ensure the storage area has secondary containment.[2]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2][5]

    • Provide an accurate description of the waste, including its chemical composition and quantity.

    • Follow all instructions provided by the EHS department or the disposal contractor regarding final packaging and transportation.

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound.

G start Start: this compound Waste Generated sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds contam Is the waste mixed with hazardous materials? sds->contam treat_haz Treat entire mixture as hazardous waste contam->treat_haz Yes non_haz Treat as non-hazardous chemical waste (pending EHS approval) contam->non_haz No collect Segregate and collect in a labeled, sealed container treat_haz->collect non_haz->collect contact_ehs Contact EHS for collection by a licensed waste disposal contractor collect->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling Bis-Tos-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is fundamental to ensuring laboratory safety and procedural integrity. This guide provides essential, immediate safety and logistical information for handling Bis-Tos-PEG4, including personal protective equipment (PPE), operational protocols, and disposal plans. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the chemical properties of its constituent functional groups (tosylate and polyethylene (B3416737) glycol) and safety data for structurally similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications and Recommendations
Eye Protection Safety Goggles with Side-Shields or Face ShieldMust be worn at all times in the laboratory to protect from splashes. A face shield is recommended when handling larger quantities.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][4] Inspect gloves for integrity before each use and change them immediately if contaminated.
Body Protection Laboratory CoatA standard, flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from contamination.[1][4]
Respiratory Protection Chemical Fume HoodAll handling of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of any dust or vapors.[1][4][6]

Operational and Handling Protocols

Proper handling and storage are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][6] An accessible safety shower and eye wash station should be nearby.[2]

Storage Conditions

FormStorage TemperatureAdditional Information
Powder -20°CStore in a tightly sealed container, protected from moisture.[2][5][7]
In Solvent -80°CEnsure the container is tightly sealed to prevent solvent evaporation and contamination.[2]

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (or this guide if SDS is unavailable) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace in Chemical Fume Hood prep_spill Ensure Spill Kit is Accessible handle_weigh Weigh Solid Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react Add to Reaction Mixture handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware and Surfaces handle_react->cleanup_decontaminate cleanup_waste Segregate and Collect Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose

Experimental workflow for handling this compound.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid using combustible materials.[6][8]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for chemical waste disposal.[6][8]

  • Clean: Clean the spill area thoroughly.[6]

  • PPE: Wear appropriate personal protective equipment throughout the cleanup process.[6][8]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure

G start Start: this compound Waste Generated collect Collect all waste (solid & liquid) in a designated, sealed container start->collect label_waste Label container with full chemical name and hazard information collect->label_waste store Store waste container in a designated, well-ventilated area away from incompatible materials label_waste->store dispose Arrange for disposal via Environmental Health & Safety (EHS) or a licensed chemical waste contractor store->dispose end End: Waste Disposed dispose->end

A flowchart outlining the proper disposal procedure for this compound.

Key Disposal Steps:

  • Collection: Do not dispose of this material down the drain or in regular solid waste.[8] Collect waste this compound, including any contaminated materials such as gloves, pipette tips, and absorbent pads, in a clearly labeled, sealed, and appropriate chemical waste container.[8]

  • Labeling: Ensure the waste container is clearly labeled with "this compound" or its full chemical name, "1,11-Bis(tosyloxy)-3,6,9-trioxaundecane," and any other identifiers required by your institution's environmental health and safety (EHS) department.[8][9]

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6][8]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[8] Always adhere to local, state, and federal regulations for chemical waste disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-Tos-PEG4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis-Tos-PEG4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.